molecular formula C12H8ClFO B1358018 4-(3-Chloro-4-fluorophenyl)phenol CAS No. 22510-31-2

4-(3-Chloro-4-fluorophenyl)phenol

Cat. No.: B1358018
CAS No.: 22510-31-2
M. Wt: 222.64 g/mol
InChI Key: JIHMKTVYWHTJCD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8ClFO and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHMKTVYWHTJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617115
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22510-31-2
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis of 4-(3-chloro-4-fluorophenyl)phenol, a key biaryl scaffold of interest to researchers and professionals in drug development and materials science. This document outlines a robust and efficient two-step synthetic pathway, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a catalytic hydrogenolysis for deprotection. The rationale behind the selection of starting materials, catalysts, and reaction conditions is thoroughly discussed to provide a deep understanding of the synthetic strategy. Detailed experimental protocols, purification techniques, and characterization data are presented to ensure reproducibility and validate the identity and purity of the final product. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex biaryl compounds.

Introduction: The Significance of Substituted Biaryl Phenols

Substituted biaryl phenols are a privileged structural motif in medicinal chemistry and materials science. The inherent conformational flexibility and the ability to engage in various intermolecular interactions make them valuable pharmacophores in drug discovery. Specifically, the introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive compounds and advanced functional materials.

This guide details a reliable and scalable synthetic route to this target molecule, emphasizing the strategic implementation of modern cross-coupling chemistry.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, points to the disconnection of the C-C bond between the two aromatic rings. This disconnection logically leads to a cross-coupling strategy, with the Suzuki-Miyaura reaction being a premier choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite building blocks.

To execute this strategy, two key synthons are required: a substituted phenylboronic acid and a functionalized aryl halide. The presence of a free hydroxyl group on one of the coupling partners can lead to undesired side reactions, such as self-coupling or interference with the catalyst. Therefore, a protection-deprotection strategy is employed for the phenolic hydroxyl group. A benzyl ether is an ideal protecting group for this purpose as it is stable under the Suzuki coupling conditions and can be readily cleaved under mild hydrogenolysis conditions.

The chosen synthetic pathway is a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of 4-(benzyloxy)phenyl bromide with 3-chloro-4-fluorophenylboronic acid to form the protected biaryl intermediate, 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl.

  • Deprotection: Catalytic hydrogenolysis of the benzyl ether to yield the final product, this compound.

Detailed Synthetic Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Benzyloxy)-3'-chloro-4'-fluorobiphenyl

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

  • Aryl Halide: 4-(Benzyloxy)phenyl bromide is chosen as the aryl halide partner. The bromide offers a good balance of reactivity and stability. The benzyl ether protecting group is robust enough to withstand the reaction conditions.

  • Boronic Acid: 3-Chloro-4-fluorophenylboronic acid is a commercially available and stable coupling partner.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings, particularly with aryl bromides.[2]

  • Base: Sodium carbonate (Na₂CO₃) is a common and effective inorganic base used to activate the boronic acid for transmetalation.

  • Solvent System: A biphasic solvent system of toluene, ethanol, and water is employed. Toluene solubilizes the organic reactants, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve the miscibility of the two phases, facilitating the reaction at the interface.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Protocol:

ReagentMolar Equiv.MW ( g/mol )Amount
4-(Benzyloxy)phenyl bromide1.0277.14(To be calculated)
3-Chloro-4-fluorophenylboronic acid1.2174.35(To be calculated)
Pd(PPh₃)₄0.031155.56(To be calculated)
Sodium Carbonate (Na₂CO₃)2.0105.99(To be calculated)
Toluene--(To be calculated)
Ethanol--(To be calculated)
Water--(To be calculated)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)phenyl bromide, 3-chloro-4-fluorophenylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture of toluene, ethanol, and water (typically in a 3:1:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl as a white solid.

Step 2: Deprotection via Catalytic Hydrogenolysis to Yield this compound

The final step in the synthesis is the removal of the benzyl protecting group to unveil the free phenol. Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl ethers.[3]

Reaction Scheme:

Figure 2: Deprotection of the benzyl ether.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for the hydrogenolysis of benzyl ethers.[3]

  • Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically carried out under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator).

  • Solvent: Ethanol is a suitable solvent for this reaction as it solubilizes the starting material and is inert under the reaction conditions.

  • Temperature: The reaction is typically performed at room temperature.

Experimental Protocol:

ReagentMolar Equiv.MW ( g/mol )Amount
4-(Benzyloxy)-3'-chloro-4'-fluorobiphenyl1.0328.78(To be calculated)
10% Palladium on Carbon (Pd/C)catalytic-~10% by weight
Ethanol--(To be calculated)

Procedure:

  • Dissolve 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.

Characterization and Data

The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenolic -OH: A broad singlet around δ 9.5-10.0 ppm.

    • Aromatic Protons: A series of doublets and multiplets in the range of δ 6.8-7.8 ppm, corresponding to the seven aromatic protons. The coupling patterns will be complex due to the substitution on both rings.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbon bearing the hydroxyl group will appear around δ 155 ppm.

Data Presentation:

Analytical MethodExpected Results
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure, showing signals for the phenolic proton and seven aromatic protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Consistent with the proposed structure, showing the correct number of aromatic carbon signals with characteristic shifts for carbons attached to oxygen, chlorine, and fluorine.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈ClFO, MW: 222.65 g/mol ).

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction for the key C-C bond formation, followed by a straightforward deprotection step. The provided protocols, along with the rationale for the experimental choices, offer a comprehensive resource for researchers and professionals in the field of organic synthesis. The successful synthesis and characterization of this valuable biaryl phenol will enable further exploration of its potential applications in drug discovery and materials science.

References

  • Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. (URL not available)
  • Supporting information for - The Royal Society of Chemistry. (URL not available)
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (URL not available)
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols - Organic Chemistry Portal. ([Link])

  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem. ([Link])

  • Debenzylation method - Google P
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine - PubChem. ([Link])

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. ([Link])

  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - MDPI. ([Link])

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. ([Link])

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  • ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem. ([Link])

  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? - ResearchGate. ([Link])

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An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenyl)phenol: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biaryl compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, and illuminate its critical role as a versatile intermediate in the development of novel therapeutics, particularly in the burgeoning field of protein degradation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable molecular scaffold in their research and development programs.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a phenol ring linked to a 3-chloro-4-fluorophenyl moiety. This specific substitution pattern is not arbitrary; the interplay between the hydroxyl group and the strategically placed halogens imparts a unique set of properties that are highly sought after in medicinal chemistry. The phenol group provides a reactive handle for further molecular elaboration, while the chloro and fluoro substituents are critical for modulating electronic properties, metabolic stability, and target-binding interactions.

1.1. Key Identifiers and Molecular Data

PropertyValueSource
CAS Number 22510-31-2[1]
Molecular Formula C₁₂H₈ClFO[1]
Molecular Weight 222.6 g/mol [1]
IUPAC Name This compoundN/A
InChI Key InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H[1]
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)ON/A

1.2. Physical and Chemical Properties

While specific experimental data for properties like melting and boiling points are not extensively published, we can infer characteristics based on the structure of phenol and related biphenyl compounds.

PropertyDescriptionRationale
Appearance Expected to be a white to off-white crystalline solid.Consistent with the physical state of phenol and many substituted biphenyls at room temperature[2].
Solubility Moderately soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water.The aryl structure confers lipophilicity, while the phenolic hydroxyl group allows for some aqueous solubility through hydrogen bonding[2][3].
Boiling/Melting Point Higher than non-hydroxylated analogues of similar molecular weight.The phenolic -OH group enables intermolecular hydrogen bonding, which requires more energy to overcome during phase transitions[3][4].
Acidity (pKa) Expected to be more acidic than aliphatic alcohols (pKa ≈ 16-18) and comparable to phenol (pKa ≈ 10).The negative charge of the corresponding phenoxide ion is stabilized by resonance delocalization into the aromatic ring system.
Stability Stable under standard laboratory conditions. May be sensitive to light and air over time.Phenols can slowly oxidize in the presence of air, sometimes leading to discoloration[5]. Store in a well-sealed container, protected from light.

Synthesis and Purification Strategies

The creation of the C-C bond between the two aromatic rings is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions provide the most efficient and versatile routes.

2.1. Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as the preeminent method for constructing biaryl systems due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[6][7] The catalytic cycle, driven by a palladium catalyst, efficiently couples an organoboron species with an organohalide.

A logical pathway involves the coupling of 3-Chloro-4-fluorophenylboronic acid with a suitable 4-halophenol , such as 4-bromophenol or 4-iodophenol. The hydroxyl group on the phenol may be protected (e.g., as a methoxy or silyl ether) to prevent side reactions, followed by a deprotection step.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 3-Chloro-4-fluorophenylboronic acid Setup Combine reactants, catalyst, and base in a reaction vessel under inert atmosphere (N₂ or Ar). R1->Setup R2 4-Iodophenol (or 4-Bromophenol) R2->Setup Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Setup Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Setup Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Setup Reaction Heat the mixture (e.g., 80-110 °C) with vigorous stirring for several hours. Setup->Reaction Monitoring Monitor reaction progress via TLC or LC-MS. Reaction->Monitoring Quench Cool reaction. Perform aqueous workup (e.g., extraction with Ethyl Acetate). Monitoring->Quench Dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrate in vacuo. Quench->Dry Purify Purify crude product via silica gel column chromatography or recrystallization. Dry->Purify Product This compound Purify->Product

Fig 1. General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

2.1.1. Detailed Experimental Protocol (Representative)

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-fluorophenylboronic acid (1.2 equiv), 4-Iodophenol (1.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[6][8]

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol.[6] In a separate vessel, dissolve a base (e.g., Na₂CO₃, 2.0 equiv) in degassed water and add it to the reaction mixture via syringe.[6] The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[9]

  • Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

2.2. Alternative Synthetic Route: Ullmann Condensation

Historically, the Ullmann reaction was a primary method for forming biaryl linkages.[10][11] This reaction typically involves the copper-mediated coupling of two aryl halide molecules at high temperatures.[10] While effective, the classical Ullmann coupling is often criticized for its harsh reaction conditions (high temperatures, stoichiometric copper) and sometimes erratic yields compared to modern palladium-catalyzed methods.[11] It remains a viable, if less favored, alternative for specific applications.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a high-value intermediate or building block. Its structure is frequently encountered in the scaffolds of developmental drugs and tool compounds.

3.1. Role as a Privileged Scaffold

The 3-chloro-4-fluorophenyl motif is a recognized structural feature in pharmaceutical development.[12]

  • Metabolic Blocking: The fluorine atom, and to a lesser extent chlorine, can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug molecule.

  • Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability.

  • Enhanced Target Binding: The electron-withdrawing nature of the halogens can create favorable dipole or halogen-bonding interactions with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.[12]

3.2. Key Intermediate for Protein Degraders (e.g., PROTACs)

Several chemical suppliers explicitly categorize this compound as a "Protein Degrader Building Block".[1] This points to its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs) and other related modalities. The phenolic hydroxyl is a perfect anchor point (a "handle") to attach linkers, which in turn are connected to a ligand for an E3 ubiquitin ligase. The 3-chloro-4-fluorophenyl end of the molecule can be incorporated into the warhead that binds to the protein of interest targeted for degradation.

Building_Block cluster_functionalization Functionalization of Phenolic -OH cluster_final_molecule Assembly into Complex Bioactive Molecule Start This compound Ether Etherification (e.g., Williamson Synthesis) Start->Ether Reacts via -OH group Ester Esterification Start->Ester Reacts via -OH group Other Other Reactions Start->Other Reacts via -OH group Intermediate Functionalized Intermediate (e.g., with Linker Attachment Point) Ether->Intermediate Ester->Intermediate Other->Intermediate Inhibitor Enzyme Inhibitor Intermediate->Inhibitor Incorporated into final scaffold PROTAC PROTAC / Molecular Glue Intermediate->PROTAC Incorporated into final scaffold Probe Chemical Probe Intermediate->Probe Incorporated into final scaffold

Fig 2. Logical role of this compound as a versatile starting material in medicinal chemistry.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized material is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex series of multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the seven protons on the two phenyl rings. The phenolic -OH proton will typically appear as a broad singlet that is exchangeable with D₂O; its chemical shift can vary (typically 4-7 ppm) depending on the solvent and concentration.[13] A reference spectrum is available in the literature, which can be used for comparison.[14]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, with chemical shifts characteristic of aromatic carbons. Carbons bonded to electronegative atoms (O, F, Cl) will be shifted accordingly.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A prominent, broad absorption in the range of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenol group.[13][15] Strong absorptions corresponding to C-O stretching and C-C stretching within the aromatic rings will also be present in the fingerprint region (below 1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₁₂H₈ClFO.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of the phenol class of compounds.

  • Hazard Classification: Phenols are generally classified as toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[16]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Protect from light.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the combination of its biaryl core, reactive phenolic handle, and key halogen substituents. Its straightforward synthesis via modern cross-coupling methods and its utility in constructing complex molecules for drug discovery—especially in the high-impact area of targeted protein degradation—solidify its importance for researchers and scientists. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe application in the laboratory.

References

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An Analytical Guide to the Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Chloro-4-fluorophenyl)phenol is a biphenyl compound of significant interest in medicinal chemistry and materials science, often serving as a key structural motif in the synthesis of more complex molecules. Its utility stems from the unique electronic properties conferred by its halogenated phenyl ring and the reactive phenolic hydroxyl group. Accurate and unambiguous structural confirmation is paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data, explaining the causal reasoning behind spectral predictions and outlining field-proven protocols for data acquisition. While direct experimental spectra for this specific molecule are not widely published, the principles and predictions herein are grounded in foundational spectroscopic theory and comparative data from structurally analogous compounds.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including symmetry, functional groups, and the electronic environment of each atom.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Sample Preparation

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. A deuterated solvent is used to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[1][2]

Methodology:

  • Analyte Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as the acidic phenolic proton will be observable and it readily dissolves polar compounds. Chloroform-d (CDCl₃) is an alternative, though the phenolic proton may exchange or be broad.[3]

  • Dissolution: Place the solid analyte into a clean, dry NMR tube.[4] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

  • Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the sample into the NMR spectrometer. Data is typically acquired on a 400 MHz or 500 MHz instrument.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to seven distinct aromatic protons and one phenolic proton. The electron-donating hydroxyl group (-OH) will shield (shift upfield) the ortho and para protons of its ring, while the electron-withdrawing halogens (-Cl, -F) will deshield (shift downfield) the protons on their ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
OH 9.5 - 10.5 broad singlet - Acidic phenolic proton, position is concentration-dependent.
H-2', H-6' 7.65 - 7.85 multiplet - H-2' is ortho to Cl (deshielded). H-6' is ortho to the other ring. Complex splitting expected.
H-5' 7.40 - 7.55 triplet J(H-F) ≈ 8.8 This proton is ortho to the fluorine, resulting in a characteristic doublet of doublets, appearing as a triplet due to coupling with H-6'.
H-2, H-6 7.40 - 7.50 doublet J(H-H) ≈ 8.5 Protons ortho to the phenyl substituent, deshielded. Equivalent due to symmetry.

| H-3, H-5 | 6.85 - 6.95 | doublet | J(H-H) ≈ 8.5 | Protons ortho to the -OH group, shielded. Equivalent due to symmetry.[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms, as there are no elements of symmetry that would make any carbons chemically equivalent. Chemical shifts are influenced by substituent effects and hybridization.[7]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assigned Carbon Predicted δ (ppm) Rationale
C-4 157.0 - 159.0 Phenolic carbon, highly deshielded by the attached oxygen.[3]
C-4' 154.0 - 157.0 (d) Carbon attached to fluorine, deshielded and split into a doublet (¹JCF).
C-1' 138.0 - 140.0 Quaternary carbon deshielded by halogens and the other ring.
C-3' 128.0 - 131.0 (d) Carbon attached to chlorine, deshielded and potentially split by fluorine (²JCF).
C-1 129.0 - 132.0 Quaternary carbon attached to the other ring.
C-2, C-6 128.0 - 130.0 Carbons ortho to the phenyl substituent.
C-2' 127.0 - 129.0 Carbon adjacent to both C-Cl and C-Ring bonds.
C-6' 122.0 - 124.0 (d) Carbon influenced by ortho-Cl and meta-F.
C-5' 118.0 - 120.0 (d) Carbon influenced by ortho-F and meta-Cl.

| C-3, C-5 | 115.5 - 117.0 | Carbons ortho to the -OH group, shielded.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, convenient method for analyzing solid samples directly with minimal preparation.[8] It relies on an evanescent wave penetrating a small distance into the sample from a high-refractive-index crystal.[9]

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[10] Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal surface.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleanup: After analysis, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Expected Vibrational Modes

The IR spectrum will be dominated by absorptions from the O-H bond, the aromatic rings, and the carbon-halogen bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Expected Intensity Rationale
3500 - 3200 O-H stretch (H-bonded) Strong, Broad Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding.[12]
3100 - 3000 Aromatic C-H stretch Medium to Weak Typical for sp² C-H bonds in benzene rings.[13]
1610, 1500, 1450 Aromatic C=C stretch Strong to Medium Multiple bands are characteristic of the aromatic ring skeleton vibrations.
1260 - 1200 C-O stretch (phenol) Strong Strong absorption due to the stretching of the carbon-oxygen bond in the phenol.
1250 - 1100 C-F stretch Strong Strong, characteristic absorption for the aryl-fluoride bond.
850 - 810 C-H out-of-plane bend Strong Suggestive of 1,4-disubstitution on the phenol ring.

| 800 - 600 | C-Cl stretch | Strong to Medium | Characteristic absorption for the aryl-chloride bond. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation patterns, structural information about its components. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, causing it to fragment in a reproducible manner.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion [M]⁺•.

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₂H₈ClFO.

  • Molecular Weight (Monoisotopic): 222.0248 g/mol

The mass spectrum will show a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an [M+2]⁺• peak will be observed at m/z 224 with an intensity of approximately one-third that of the [M]⁺• peak at m/z 222. This isotopic signature is a key diagnostic for chlorine-containing compounds.

Table 4: Predicted Major Ions in EI-MS

m/z (for ³⁵Cl) Ion Formula Identity / Origin
222 [C₁₂H₈ClFO]⁺• Molecular Ion [M]⁺•
224 [C₁₂H₈³⁷ClFO]⁺• Isotope Peak [M+2]⁺•
194 [C₁₁H₈ClFO]⁺• Loss of CO from the phenol ring
128 [C₆H₅ClO]⁺• Cleavage of the biphenyl bond
95 [C₆H₄F]⁺ Cleavage of the biphenyl bond

| 63 | [C₅H₃]⁺ | Further fragmentation of phenyl rings |

G M [C₁₂H₈ClFO]⁺• m/z = 222 F1 [C₁₁H₅ClFO]⁺• m/z = 194 M->F1 - CO F2 [C₆H₄Cl]⁺ m/z = 111 M->F2 Biphenyl Cleavage F3 [C₆H₄FO]⁺ m/z = 111 M->F3 Biphenyl Cleavage F4 [C₅H₄]⁺• m/z = 64 F1->F4 - C₆HClO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the phenolic -OH and carbon-halogen bonds. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, including the characteristic chlorine isotopic signature. The predictive data and protocols outlined in this guide serve as a robust framework for the empirical characterization and quality control of this important chemical entity.

References

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  • Wang, Y., et al. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254.
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  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Nebraska - Lincoln. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol at BMRB. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Song, Y., et al. (2008). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 19(9), 1341-1351.
  • Grimme, S. (2013). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 117(21), 4433-4441.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Sheffield Hallam University. (2015). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

  • ResearchGate. (2021). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

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  • DOI. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Retrieved from [Link]

  • Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... Retrieved from [Link]

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A Prospective Guide to the Crystal Structure of 4-(3-Chloro-4-fluorophenyl)phenol: Synthesis, Crystallization, and Structural Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development. This technical guide addresses 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biphenyl derivative of significant interest. As of the latest searches of the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), a definitive single-crystal X-ray structure for this compound has not been publicly reported. This document, therefore, serves as a comprehensive prospective analysis. It provides a detailed, field-proven roadmap for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SCXRD). Furthermore, based on established principles of crystal engineering and data from structurally analogous compounds, this guide presents a robust prediction of its crystallographic parameters and the key intermolecular interactions that are likely to govern its solid-state architecture.

Introduction: The Significance of Halogenated Biphenyl Phenols

The this compound molecule combines several key structural motifs that are highly relevant in medicinal chemistry and materials science. The biphenyl scaffold provides a semi-rigid backbone, while the phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The specific halogenation pattern—a chlorine and a fluorine atom on one of the phenyl rings—introduces localized dipoles and the potential for specific, directional intermolecular interactions, such as halogen bonding. These features can significantly influence the compound's binding affinity to biological targets and its solid-state properties. Determining the crystal structure is the definitive step in understanding how these molecular features translate into a stable, three-dimensional lattice, providing invaluable insights for polymorphism screening, formulation development, and computational modeling.

Proposed Synthesis and Purification

To perform a crystallographic analysis, a pure, crystalline sample is required. A highly efficient and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high functional group tolerance.[1][2][3]

Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound is via the coupling of (3-chloro-4-fluorophenyl)boronic acid with 4-bromophenol. The phenolic hydroxyl group may require protection, for instance as a methoxymethyl (MOM) ether, to prevent side reactions under the basic conditions of the coupling, followed by a deprotection step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection p_start 4-Bromophenol p_reagents MOM-Cl, DIPEA, DCM p_start->p_reagents p_product 1-Bromo-4-(methoxymethoxy)benzene p_reagents->p_product s_reagents Pd(PPh3)4, Na2CO3 (aq), Toluene/EtOH p_product->s_reagents s_start_boronic (3-Chloro-4-fluorophenyl)boronic acid s_start_boronic->s_reagents s_product 4-(3-Chloro-4-fluorophenyl)-1-(methoxymethoxy)benzene s_reagents->s_product d_reagents HCl (aq), MeOH s_product->d_reagents d_product This compound d_reagents->d_product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis and Purification
  • Protection of 4-Bromophenol:

    • Dissolve 4-bromophenol (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-4-(methoxymethoxy)benzene.

  • Suzuki-Miyaura Coupling:

    • To a flask, add the protected 1-bromo-4-(methoxymethoxy)benzene (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), and a solvent mixture of toluene and ethanol.

    • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours under an inert atmosphere.

    • Monitor reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and separate the layers.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via flash chromatography to obtain 4-(3-chloro-4-fluorophenyl)-1-(methoxymethoxy)benzene.

  • Deprotection:

    • Dissolve the purified MOM-protected biphenyl in methanol.

    • Add a solution of concentrated hydrochloric acid (e.g., 6M HCl).

    • Stir the reaction at room temperature for 4-8 hours until TLC indicates complete removal of the MOM group.

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

    • The final compound should be further purified by recrystallization to obtain material suitable for single-crystal growth.

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvents is crucial.[4][5][6]

Solvent Screening

A preliminary solubility test should be performed with a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble upon heating.

Crystallization Techniques
  • Slow Evaporation: This is the simplest method.[6] A nearly saturated solution of the compound is prepared in a suitable volatile solvent (e.g., ethyl acetate, DCM, or a mixture like DCM/hexane) in a narrow vial. The vial is covered with a cap containing a small hole (e.g., pierced with a needle) to allow for slow solvent evaporation over several days to weeks at a constant temperature.[6][7]

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution, in a small open vial, is placed inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (in which the compound is poorly soluble). Vapors of the anti-solvent slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth. Common systems include DCM/hexane or ethyl acetate/heptane.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4 °C), very slowly. This gradual decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.

TechniquePrincipleCommon SolventsKey to Success
Slow Evaporation Gradual increase in concentration as solvent evaporates.Volatile solvents (DCM, Acetone, Ethyl Acetate)Control the rate of evaporation; avoid vibrations.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent.Good solvent/anti-solvent pairs (e.g., Chloroform/Hexane)Proper sealing of the outer chamber; solvent miscibility.
Slow Cooling Solubility decreases as temperature is gradually lowered.Solvents with high T-dependent solubility (e.g., Ethanol, Toluene)Very slow cooling rate; insulated container.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by SCXRD. This technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[8][9]

Data Collection and Processing Workflow

G cluster_workflow SCXRD Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B C 3. Data Integration (Spot Finding, Indexing) B->C D 4. Scaling & Merging C->D E 5. Structure Solution (Phase Problem) D->E F 6. Structure Refinement E->F G 7. Validation & Analysis (CIF File Generation) F->G G cluster_mol1 cluster_mol2 cluster_mol3 M1_phenol Phenol Ring 1 M1_halo Halogenated Ring 1 M1_phenol->M1_halo M1_OH O-H M1_phenol->M1_OH M1_Cl Cl M1_halo->M1_Cl M3_halo Halogenated Ring 3 M1_halo->M3_halo π-π Stacking M2_OH O-H M1_OH->M2_OH O-H···O Hydrogen Bond M2_phenol Phenol Ring 2 M2_halo Halogenated Ring 2 M2_phenol->M2_halo M2_phenol->M2_OH M2_Cl Cl M2_halo->M2_Cl M2_Cl->M1_OH C-Cl···O Halogen Bond M3_phenol Phenol Ring 3

Sources

An In-depth Technical Guide to the Solubility of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. Poor solubility can lead to low bioavailability, variable absorption, and challenges in formulation. This technical guide provides a comprehensive overview of the solubility of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biphenyl-ol derivative of interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore theoretical principles governing its solubility, present detailed experimental protocols for solubility determination, and analyze its solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this compound and the methodologies to assess them.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its aqueous and non-aqueous solubility is a cornerstone property. It influences everything from initial high-throughput screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to the final dosage form design. A compound that is insoluble in aqueous media will likely exhibit poor absorption from the gastrointestinal tract, leading to low and erratic bioavailability. Furthermore, solubility in organic solvents is crucial for synthesis, purification, crystallization, and the preparation of stock solutions for in-vitro assays.

This compound is a substituted phenol containing a halogenated phenyl group. Such motifs are common in medicinal chemistry, where halogen atoms can modulate properties like metabolic stability, binding affinity, and lipophilicity.[1] Understanding the solubility of this specific building block is therefore essential for its effective use in the synthesis of more complex, potentially bioactive molecules. This guide provides the theoretical framework and practical methodologies to characterize its solubility profile.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of this compound are the polar hydroxyl (-OH) group capable of hydrogen bonding, and the large, relatively non-polar biphenyl core, which is further modified by electron-withdrawing chlorine and fluorine atoms.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₂H₈ClFO[1]
Molecular Weight 222.64 g/mol [1]
Calculated LogP 3.85[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
pKa (Phenolic Proton) ~9.0 - 9.9 (Estimated)[3][4][5]

The calculated LogP (a measure of lipophilicity) of 3.85 suggests a preference for non-polar environments and predicts low aqueous solubility. The phenolic hydroxyl group, with an estimated pKa in the range of 9.0-9.9, can be deprotonated under basic conditions to form a much more polar phenoxide anion, which would dramatically increase aqueous solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary driver for the solubility of this compound in these solvents will be the hydrogen bonding interaction between the solvent and the compound's hydroxyl group.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are effective at dissolving compounds with a mix of polar and non-polar character.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The large, non-polar biphenyl backbone of the solute will favor solubility in these solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the intrinsic solubility of a compound is the equilibrium (or thermodynamic) shake-flask method .[7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Core Experimental Workflow: Shake-Flask Method

The shake-flask method is considered the "gold standard" for equilibrium solubility measurement. It involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Seal Vial A->B C 3. Agitate at Constant Temp. (e.g., 24-72 hours) B->C D 4. Centrifuge or Allow to Settle C->D E 5. Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F 6. Dilute Aliquot E->F G 7. Quantify Concentration (HPLC or UV-Vis) F->G

Caption: Equilibrium Shake-Flask Solubility Workflow.

Protocol 1: Solubility Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for quantifying the concentration of a solute. It is particularly advantageous as it can separate the parent compound from any impurities or degradants.

Step-by-Step Methodology:

  • Standard Curve Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform a serial dilution to create a series of at least five standard solutions of known concentrations.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a known volume of the test solvent in a glass vial.

    • Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the sample for at least 24 to 48 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Processing and Analysis:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining particulates.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the test solvent.

Protocol 2: Solubility Determination using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput alternative to HPLC, suitable for pure compounds with a known chromophore.

Step-by-Step Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of the compound in the test solvent.

    • Scan the solution using a UV-Vis spectrophotometer to find the wavelength (λmax) at which the compound exhibits maximum absorbance.

  • Standard Curve Preparation:

    • Prepare a stock solution and a series of at least five standard solutions of known concentration in the test solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration to establish the Beer-Lambert Law relationship and determine the molar absorptivity.

  • Sample Preparation and Processing:

    • Follow the same shake-flask procedure (Steps 2 & 3) as described in the HPLC protocol.

  • Analysis and Calculation:

    • Dilute the filtered supernatant with the test solvent to ensure the absorbance reading is within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the diluted sample at λmax.

    • Use the absorbance value and the Beer-Lambert equation (or the calibration curve) to calculate the concentration in the diluted sample.

    • Multiply by the dilution factor to obtain the final equilibrium solubility.

Predicted Solubility Profile of this compound

Solvent ClassSolventPolarity IndexDielectric ConstantPredicted SolubilityRationale
Non-polar n-Hexane0.11.88LowDominated by non-polar hydrocarbon structure. Solute's polarity is a mismatch.
Toluene2.42.38ModerateAromatic π-π stacking interactions between toluene and the biphenyl rings can enhance solubility.
Polar Aprotic Ethyl Acetate4.46.02Moderate to HighGood balance of polarity to interact with the -OH group and non-polar character for the rings.
Acetone5.120.7HighStrong dipole-dipole interactions and can accept hydrogen bonds from the phenolic -OH.
Acetonitrile5.837.5HighHigh polarity and ability to accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO)7.246.68Very HighHighly polar aprotic solvent, excellent hydrogen bond acceptor.
Polar Protic Water10.280.1Very LowHigh lipophilicity (LogP ~3.85) of the large biphenyl core outweighs the single -OH group's H-bonding ability.
Isopropanol3.919.92HighGood H-bond donor/acceptor with sufficient alkyl character to solvate the non-polar backbone.
Ethanol4.324.55Very HighExcellent H-bond donor/acceptor. The ethyl group helps solvate the non-polar regions.
Methanol5.132.70Very HighHighly polar protic solvent, strong H-bonding capabilities.

Solvent property data sourced from multiple online chemistry resources.[8]

Analysis and Discussion

The predicted solubility profile aligns with fundamental chemical principles. The molecule's dual nature—a polar, hydrogen-bonding head (the phenol group) and a large, non-polar, lipophilic tail (the chlorofluorobiphenyl group)—dictates its behavior.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound NonPolar Non-Polar Hexane | Toluene Low Low NonPolar->Low Mismatch with polar -OH group Aprotic Polar Aprotic Acetone | DMSO | MeCN High High Aprotic->High Good balance for entire molecule Protic Polar Protic Methanol | Ethanol | Water Protic->High Strong H-bonding with -OH group VeryLow Very Low Protic->VeryLow (Exception: Water) Lipophilic body dominates

Caption: Relationship between solvent type and predicted solubility.

  • Highest Solubility: The compound is expected to be most soluble in polar solvents like Methanol, Ethanol, and DMSO . These solvents can effectively engage in hydrogen bonding with the phenolic hydroxyl group while also possessing sufficient organic character to solvate the large aromatic system.

  • Low Aqueous Solubility: As predicted by the high LogP value, solubility in water is expected to be very poor. The energetic cost of breaking the strong hydrogen-bonding network of water to accommodate the large, non-polar biphenyl structure is not sufficiently compensated by the formation of new solute-water hydrogen bonds.

  • Effect of Halogens: The electron-withdrawing chloro and fluoro groups increase the acidity of the phenolic proton compared to unsubstituted phenol.[5] This makes the compound more amenable to dissolution in basic aqueous solutions (pH > pKa) where it can form a highly soluble phenoxide salt.

Conclusion

This compound is a lipophilic molecule with poor predicted aqueous solubility but high solubility in a range of polar organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Its solubility is governed by a balance between the hydrogen-bonding capability of its phenolic group and the non-polar nature of its halogenated biphenyl core. For drug development purposes, its low aqueous solubility would likely necessitate formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems to achieve adequate bioavailability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately quantify the solubility of this and similar compounds, generating critical data to inform synthesis, purification, and formulation development efforts.

References

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Sources

Introduction: The Significance of Thermochemical Properties in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 4-(3-Chloro-4-fluorophenyl)phenol

This guide provides a comprehensive framework for determining and understanding the thermochemical properties of this compound. Recognizing its potential as a scaffold in medicinal chemistry, a thorough characterization of its energetic properties is paramount for any drug development program. While direct experimental data for this specific molecule is not yet available in the public domain, this document outlines the established experimental and computational methodologies required for its complete thermochemical characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the thermochemical analysis of novel chemical entities.

This compound is a halogenated biphenylol, a structural motif of significant interest in medicinal chemistry. The presence of chloro and fluoro substituents can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Before a promising compound can advance to formulation and clinical trials, a comprehensive understanding of its solid-state and thermodynamic properties is essential.[1]

Thermochemical properties such as enthalpy of formation, fusion, and sublimation are not mere academic data points; they are critical parameters that govern the material's behavior, including its solubility, dissolution rate, stability, and processability.[2][3] An accurate determination of these properties during the preformulation stage can prevent costly downstream failures and accelerate the drug development timeline.[4] This guide will detail the integrated experimental and computational approaches necessary to obtain a complete thermochemical profile of this compound.

Synthesis of this compound

A prerequisite for any experimental analysis is the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the synthesis of biphenyls.[5] The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose. A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura coupling.[6][7]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This reaction couples an aryl boronic acid with an aryl halide. For the target molecule, this would involve the coupling of (3-chloro-4-fluorophenyl)boronic acid with a protected 4-halophenol (e.g., 4-iodoanisole), followed by deprotection of the hydroxyl group.

Step-by-Step Protocol:

  • Coupling Reaction:

    • To a round-bottom flask, add (3-chloro-4-fluorophenyl)boronic acid (1.2 equivalents), 4-iodoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3.0 equivalents).[5]

    • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-(3-chloro-4-fluorophenyl)anisole by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified anisole derivative in a suitable solvent like dichloromethane.

    • Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

    • Quench the reaction carefully with water and extract the product.

    • Purify the final product, this compound, by recrystallization or column chromatography to obtain a high-purity sample suitable for thermochemical analysis.

G cluster_synthesis Synthesis via Suzuki-Miyaura Coupling A 3-Chloro-4-fluorophenyl- boronic acid C Pd(PPh₃)₄ / K₂CO₃ Toluene/Ethanol/H₂O Reflux A->C B 4-Iodoanisole B->C D 4-(3-Chloro-4-fluorophenyl)anisole C->D Coupling E BBr₃ Dichloromethane D->E F This compound E->F Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary to experimentally determine the key thermochemical parameters. High-purity, crystalline material from the synthesis is required for these measurements.

Enthalpy of Fusion and Thermal Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in preformulation studies.[4][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔHfus). The sharpness of the melting endotherm also provides an indication of sample purity.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of the compound and identifying decomposition temperatures. It also quantifies the presence of residual solvents or moisture.[2]

Step-by-Step Protocol (DSC/TGA):

  • Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC, calcium oxalate for TGA).

  • Accurately weigh a small amount (typically 2-5 mg) of the purified this compound into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • For DSC, record the heat flow to identify the melting endotherm. Integrate the peak to calculate the enthalpy of fusion.

  • For TGA, record the mass loss to identify the onset of decomposition.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the crystalline state is determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. For halogen-containing organic compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and dissolution of the acidic combustion products.

Experimental Principles: A weighed pellet of the sample is combusted in a high-pressure oxygen environment inside a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

Enthalpy of Sublimation: Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) is a measure of the energy required for a substance to transition from the solid to the gas phase. It is a critical parameter for assessing the volatility and physical stability of a solid drug substance. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[9][10][11]

Step-by-Step Protocol (Knudsen Effusion):

  • Place a small amount of the crystalline sample into a Knudsen cell, which is a small container with a precisely machined, small orifice.

  • Place the cell in a high-vacuum chamber and heat it to a series of controlled temperatures.

  • At each temperature, molecules effuse through the orifice into the vacuum. The rate of mass loss is measured over time using a highly sensitive microbalance.[12]

  • The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]

G cluster_workflow Experimental Thermochemistry Workflow A Purified Crystalline This compound B Combustion Calorimetry A->B C DSC / TGA A->C D Knudsen Effusion A->D E ΔfH°(cr) Standard Enthalpy of Formation B->E F Tfus, ΔfusH° Melting Point, Enthalpy of Fusion Thermal Stability C->F G Vapor Pressure vs. T ΔsubH° Enthalpy of Sublimation D->G H ΔfH°(g) Gas-Phase Enthalpy of Formation E->H ΔsubH° G->H ΔfH°(cr)

Caption: Integrated experimental workflow for thermochemical characterization.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, and as a complementary tool, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.[13] The Gaussian-n (Gn) theories, such as G4 theory, are composite methods designed to achieve high accuracy for thermochemical data of main-group elements, including halogenated compounds.[14][15]

Computational Protocol (G4 Theory)
  • Geometry Optimization: The molecular structure of this compound is optimized at a lower level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energies: A series of high-level single-point energy calculations are performed with larger basis sets and more sophisticated treatments of electron correlation.

  • G4 Extrapolation: The G4 method combines these energies in an extrapolation scheme to approximate the energy at the complete basis set limit.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g)) is calculated using the atomization method. This involves computing the G4 energies of the constituent atoms (C, H, O, Cl, F) and combining them with their known experimental enthalpies of formation.

Data Summary and Structure-Property Insights

While specific values for this compound must be determined experimentally or computationally, we can provide context by comparing it to structurally related compounds.

PropertyBiphenyl[16][17]4-Phenylphenol[18][19]4,4'-Dichlorobiphenyl[20][21]This compound
Formula C₁₂H₁₀C₁₂H₁₀OC₁₂H₈Cl₂C₁₂H₈ClFO
Molar Mass ( g/mol ) 154.21170.21223.10238.65
Melting Point (°C) 69-71164-166147-149To be determined
ΔfH°(g) (kJ/mol) 181.7 ± 1.1-15.6 ± 2.5 (est.)205.9 ± 4.2To be determined
ΔsubH° (kJ/mol) 79.9 ± 0.8104.9 ± 1.097.5 ± 2.9To be determined
ΔfusH° (kJ/mol) 18.6 ± 0.223.3 ± 0.218.8 ± 0.8To be determined

Note: Data for 4-Phenylphenol enthalpy of formation is estimated from combustion data. All other values are from cited experimental sources.

Expected Trends:

  • The introduction of the polar hydroxyl group is expected to significantly increase the melting point and enthalpy of sublimation compared to biphenyl due to hydrogen bonding.

  • The halogen atoms will increase the molecular weight and may lead to stronger intermolecular interactions, further influencing the phase transition enthalpies.

  • The overall enthalpy of formation will be a complex function of the stabilizing aromatic rings and the contributions from the C-O, O-H, C-Cl, and C-F bonds. Benson's group additivity method could provide a rough estimate, but its accuracy is limited for such a multi-functionalized molecule due to the lack of specific group values and the need to account for interactions between substituents.[22][23]

Conclusion and Future Work

A comprehensive understanding of the thermochemical properties of this compound is a prerequisite for its rational development as a potential pharmaceutical agent. This guide outlines a robust, integrated strategy combining established experimental techniques—DSC/TGA, combustion calorimetry, and the Knudsen effusion method—with high-accuracy computational chemistry. The resulting data on enthalpies of formation, fusion, and sublimation will provide the foundational knowledge required for preformulation, enabling informed decisions on dosage form design, stability assessment, and manufacturing process development. The execution of this research plan will fill a critical knowledge gap and pave the way for the potential translation of this promising molecular scaffold from a laboratory curiosity to a therapeutic candidate.

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The Multifaceted Biological Activities of Substituted Biphenylphenols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenylphenol Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted biphenylphenols represent a class of organic compounds characterized by two phenyl rings linked together, with at least one hydroxyl group and other substituents attached. This structural motif is found in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities.[1] The inherent structural features of the biphenyl core, such as its conformational flexibility and the electronic effects of its substituents, make it a "privileged structure" in drug discovery. This guide provides an in-depth technical exploration of the significant biological activities of substituted biphenylphenols, focusing on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships (SAR), molecular mechanisms of action, and provide detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this versatile chemical scaffold.

Antimicrobial Activity: Combating Microbial Resistance with Biphenylphenols

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted biphenylphenols have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) in Antimicrobial Biphenylphenols

The antimicrobial efficacy of substituted biphenylphenols is intricately linked to the nature and position of substituents on the biphenyl core.

  • Hydroxyl Groups: The presence of phenolic hydroxyl groups is often crucial for antimicrobial activity. Their position influences the compound's ability to disrupt microbial membranes and interact with essential enzymes.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can significantly enhance antimicrobial potency.[2] For instance, halogenated bis(hydroxyphenyl)methanes have demonstrated powerful antibacterial effects against both Gram-positive and Gram-negative bacteria.[2] Strategic halogenation can enhance the compound's lipophilicity, facilitating its passage through microbial cell walls.[3]

  • Alkyl Chains: The length and branching of alkyl substituents can modulate the compound's lipophilicity and steric hindrance, thereby affecting its interaction with microbial targets. Bulky groups ortho to the phenol, such as a tert-butyl group, have been shown to increase antibacterial efficacy.[4]

Mechanism of Antimicrobial Action

While the exact mechanisms can vary depending on the specific compound and microbial species, several key modes of action have been proposed for antimicrobial biphenylphenols:

  • Membrane Disruption: The lipophilic nature of many biphenylphenols allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For example, some biphenyl derivatives have been shown to target enzymes involved in cell wall synthesis or nucleic acid replication.

  • Biofilm Inhibition: A significant challenge in treating microbial infections is the formation of biofilms. Certain halogenated phenols have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus.[3]

Experimental Protocols for Antimicrobial Activity Assessment

A standardized approach is critical for the reliable evaluation of the antimicrobial potential of novel substituted biphenylphenols.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis prep_compound Prepare stock solutions of substituted biphenylphenols agar_diffusion Agar Well/Disk Diffusion Assay prep_compound->agar_diffusion broth_microdilution Broth Microdilution Assay prep_compound->broth_microdilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->agar_diffusion prep_inoculum->broth_microdilution measure_zone Measure Zone of Inhibition (mm) agar_diffusion->measure_zone determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->determine_mic

Caption: Workflow for evaluating antimicrobial activity.

  • Preparation of Compound Dilutions: Serially dilute the stock solution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (typically 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data: Antimicrobial Activity of Selected Biphenylphenols
Compound TypeSubstituent(s)Target MicroorganismMIC (µg/mL)Reference
Biphenyl-3,4,5-triol4'-(trifluoromethyl)Staphylococcus aureus (MRSA)3.13[5]
Biphenyl-3,4,5-triol4'-fluoroAcinetobacter baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin[5]
Bis(hydroxyphenyl)methane2,2',3,3',6-pentabromoCandida albicansHighly Active[2]
Bis(hydroxyphenyl)methane3,3',5,5'-tetrachloroStaphylococcus aureusHighly Active[2]

Antioxidant Properties: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds, including substituted biphenylphenols, are well-known for their antioxidant capabilities.

Structure-Activity Relationship (SAR) in Antioxidant Biphenylphenols

The antioxidant potential of these molecules is heavily influenced by their chemical structure.

  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. The hydrogen-donating ability of the phenolic hydroxyl group is central to the radical scavenging activity.[6]

  • Electron-Donating and Withdrawing Groups: Electron-donating groups (e.g., methoxy, alkyl) on the aromatic rings can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[7][8] Conversely, electron-withdrawing groups may decrease this activity.[7]

  • Steric Hindrance: The steric environment around the hydroxyl groups can influence their accessibility to free radicals.

Mechanism of Antioxidant Action

Substituted biphenylphenols primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic rings.[6]

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation and an anion. This is often followed by proton transfer.

Experimental Protocol for Antioxidant Capacity Assessment

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of compounds.

  • Reagent Preparation: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Quantitative Data: Antioxidant Activity of Selected Phenolic Compounds
CompoundIC50 (µM) in DPPH assayReference
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol10.46 ppm (equivalent to ~40.7 µM)[9]
Benzyloxy biphenyl carboxylic acidPotent antioxidant activity[10]
Hydroxylated biphenyls (eugenol and curcumin analogs)Higher antioxidant activity than monomers[11]

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

The biphenylphenol scaffold is present in numerous compounds that exhibit potent anticancer activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Structure-Activity Relationship (SAR) in Anticancer Biphenylphenols

The anticancer efficacy is highly dependent on the substitution pattern.

  • Hydroxylated Biphenyls: Hydroxylated biphenyls, such as honokiol and its derivatives, have demonstrated significant antitumor effects.[12][13] The position and number of hydroxyl groups can influence their interaction with cellular targets.

  • Methoxy and Other Substituents: The presence of methoxy and other functional groups can modulate the compound's bioavailability, cellular uptake, and target-binding affinity.[11]

Molecular Mechanisms of Anticancer Activity

Substituted biphenylphenols can interfere with several key signaling pathways that are often dysregulated in cancer.

  • Induction of Apoptosis: Many biphenylphenols trigger apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2).[12][14]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[13]

  • Inhibition of Pro-survival Signaling Pathways: Substituted biphenylphenols have been shown to inhibit critical pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently hyperactivated in cancer.[15][16]

G cluster_pathways Intracellular Signaling cluster_apoptosis Apoptotic Cascade Biphenylphenol Substituted Biphenylphenol PI3K_Akt PI3K/Akt Pathway Biphenylphenol->PI3K_Akt Inhibition MAPK MAPK Pathway Biphenylphenol->MAPK Modulation Bcl2_family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Biphenylphenol->Bcl2_family PI3K_Akt->Bcl2_family Regulation MAPK->Bcl2_family Regulation Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_activation Cytochrome c release PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Apoptosis induction by substituted biphenylphenols.

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted biphenylphenol for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Quantitative Data: Anticancer Activity of Selected Biphenylphenols
CompoundCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl 11Malignant Melanoma1.7 ± 0.5[6][13][17]
Hydroxylated Biphenyl 12Malignant Melanoma2.0 ± 0.7[6][13][17]
HonokiolBreast CancerVaries by cell line and duration[12][13]
Biphenyl Carboxylic Acid 3jMCF-7 (Breast)9.92 ± 0.97[10]
Biphenyl Carboxylic Acid 3jMDA-MB-231 (Breast)9.54 ± 0.85[10]

Conclusion and Future Perspectives

Substituted biphenylphenols represent a rich and versatile source of bioactive compounds with significant potential in the development of new antimicrobial, antioxidant, and anticancer therapies. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the therapeutic properties of these molecules. The elucidation of their molecular mechanisms of action, particularly their ability to modulate key signaling pathways, provides a solid foundation for their further development as targeted therapies.

Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Advanced in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models. Furthermore, the exploration of combination therapies, where substituted biphenylphenols are used in conjunction with existing drugs, could offer synergistic effects and overcome drug resistance. The continued investigation of this remarkable class of compounds holds great promise for addressing some of the most pressing challenges in modern medicine.

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In Silico Prediction of 4-(3-Chloro-4-fluorophenyl)phenol Bioactivity: A Technical Guide for Drug Discovery and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of bioactivity for the compound 4-(3-Chloro-4-fluorophenyl)phenol. In the realms of drug discovery and chemical safety, computational methods are pivotal for early-stage assessment, offering rapid and cost-effective insights into a molecule's potential biological interactions.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the application of core in silico methodologies including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based screening. The guide emphasizes a structured, self-validating workflow to ensure the scientific integrity and reliability of the predictive data.

Introduction: The Compound and the Computational Approach

The Molecule: this compound

This compound is a halogenated biphenyl-like phenol derivative. Its chemical structure, characterized by a phenol ring linked to a chloro- and fluoro-substituted phenyl ring, suggests a potential for diverse biological activities. Phenolic compounds, in general, are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] Furthermore, the presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific biological targets. The biological action of chlorophenols has been a subject of study, with increasing chlorination sometimes correlating with increased toxicity.[5] A systematic investigation into the bioactivity of this compound is therefore warranted to explore its therapeutic potential or to assess any toxicological risks.

The Strategy: In Silico Bioactivity Prediction

In silico toxicology and bioactivity prediction utilize computational models to forecast the effects of chemical substances.[6][7] These methods are broadly classified into ligand-based and structure-based approaches.

  • Ligand-Based Methods: These techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are founded on the principle that a molecule's biological activity is intrinsically linked to its structural and physicochemical properties.[8]

  • Structure-Based Methods: Techniques like molecular docking rely on the three-dimensional structure of a biological target (e.g., a protein) to predict how a small molecule might bind to it.[9]

This guide will delineate a workflow that leverages both approaches to construct a robust predictive model for the bioactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[10] They are instrumental in early-stage drug discovery for prioritizing compounds for further testing.[11]

Rationale for QSAR

QSAR provides a powerful means to generate initial hypotheses about the potential biological effects of a novel compound by comparing its features to those of well-characterized molecules. This is particularly valuable when the specific biological target is unknown.

Experimental Protocol: QSAR Model Development

The development of a predictive QSAR model follows a systematic process:[10]

  • Data Curation: A high-quality dataset of molecules with known biological activities is essential. This data should be representative of the chemical space of interest.

  • Descriptor Calculation: A diverse set of molecular descriptors, which quantify the structural, physicochemical, and electronic properties of the compounds, are calculated.

  • Model Building: Using statistical or machine learning algorithms such as multiple linear regression (MLR), partial least squares (PLS), or random forest, a predictive model is constructed that links the descriptors to the biological activity.[10][11]

  • Model Validation: The model's predictive power and robustness are rigorously assessed using internal (e.g., cross-validation) and external test sets.[10][12]

  • Applicability Domain: The chemical space where the model can make reliable predictions is defined.

QSAR Workflow Diagram

Caption: A schematic of the QSAR modeling workflow.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9][13] This method is crucial for understanding the potential mechanism of action at a molecular level.

Rationale for Molecular Docking

Once potential biological targets are identified, molecular docking can provide detailed insights into the binding mode and affinity of this compound. This information is invaluable for hit-to-lead optimization and for elucidating structure-activity relationships.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow involves the following steps:[13][14]

  • Molecule Preparation: The 3D structures of the target protein (receptor) and the small molecule (ligand) are prepared. This includes removing water molecules, adding hydrogens, and assigning charges.

  • Binding Site Definition: The region on the protein where the ligand is expected to bind is defined.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the binding site and to predict the most stable binding poses.[15]

  • Results Analysis: The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the binding affinity is estimated based on a scoring function.

Molecular Docking Workflow Diagram

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis a Prepare Receptor and Ligand b Define Binding Site a->b c Run Docking Simulation b->c d Analyze Binding Poses and Scores c->d

Caption: A simplified representation of the molecular docking process.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is another powerful ligand-based method used to identify novel molecules with the potential to bind to a specific target.[16][17]

Rationale for Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be biologically active. These models can be used to rapidly screen large chemical databases for compounds that match these features.[18][19]

Experimental Protocol: Pharmacophore-Based Screening
  • Pharmacophore Model Generation: A pharmacophore model is created based on the structures of known active ligands or the ligand-binding site of a protein.

  • Database Screening: The pharmacophore model is used as a 3D query to search large compound libraries for molecules that fit the model.

  • Hit Filtering and Refinement: The initial hits are further filtered and refined using other methods, such as molecular docking, to improve the likelihood of identifying true positives.

Data Interpretation and Validation

The reliability of in silico predictions is paramount. A self-validating system incorporates multiple layers of validation:

  • Statistical Validation: For QSAR models, rigorous statistical validation, including cross-validation and the use of external test sets, is crucial to assess the model's predictive performance and robustness.[12]

  • Consensus Modeling: Combining the predictions from multiple models can often lead to more reliable results.

  • Experimental Validation: Ultimately, the predictions from in silico models must be confirmed through experimental testing in relevant biological assays.

Summary of Predicted Bioactivities and Physicochemical Properties

Parameter Predicted Value Methodology Interpretation
Molecular Weight 222.64 g/mol N/AWithin the range for good oral bioavailability (Lipinski's Rule of Five).[20]
LogP ~3.5-4.0CalculatedIndicates moderate lipophilicity, suggesting good membrane permeability.
Potential Targets Kinase Inhibitor, GPCR Ligand, Enzyme InhibitorQSAR, PharmacophoreThe molecule shows potential for interaction with several important drug target classes.[2]
Toxicity Profile Potential for skin and eye irritation; harmful if swallowed or inhaled.Based on similar structuresCaution should be exercised in handling, consistent with safety data for related phenols.

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the preliminary assessment of the bioactivity of this compound. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can efficiently generate hypotheses about a compound's potential therapeutic applications and toxicological liabilities. These computational predictions are a critical first step, guiding and prioritizing subsequent experimental validation to accelerate the drug discovery and chemical safety assessment processes.

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The Synthesis of 4-(3-Chloro-4-fluorophenyl)phenol: A Technical Guide to its Discovery and Chemical Evolution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 4-(3-chloro-4-fluorophenyl)phenol, a significant biaryl compound with applications in medicinal chemistry. The narrative delves into the foundational synthetic strategies, with a particular focus on modern palladium-catalyzed cross-coupling reactions, which represent the current state-of-the-art for the efficient construction of this molecule. We will explore the causal relationships behind experimental choices, from the selection of starting materials and catalysts to the reaction conditions and deprotection strategies. This guide aims to serve as a valuable resource for researchers and professionals in drug development by providing not only a historical perspective but also detailed, field-proven insights and experimental protocols for the synthesis of this important chemical entity.

Introduction: The Emergence of a Key Structural Motif

The this compound molecule is a halogenated biaryl phenol. This class of compounds has garnered significant interest in the field of drug discovery due to the unique physicochemical properties imparted by the halogen atoms, such as enhanced metabolic stability, improved binding affinity to biological targets, and increased cell membrane permeability. The 3-chloro-4-fluorophenyl motif, in particular, is a recognized structural feature in the development of various therapeutic agents, including enzyme inhibitors. The phenol group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

While the precise moment of its first synthesis is not prominently documented in readily available literature, the development of synthetic routes to this compound is intrinsically linked to the broader advancements in carbon-carbon bond formation reactions, particularly those that enable the coupling of two aromatic rings.

Historical Perspective: From Classical Methods to Modern Marvels

The synthesis of biaryl compounds has a rich history, with early methods often requiring harsh reaction conditions and offering limited functional group tolerance.

Early Approaches: The Era of Classical Biaryl Synthesis

Before the advent of modern cross-coupling reactions, the synthesis of biaryl compounds relied on classical methods such as the Ullmann reaction and the Gomberg-Bachmann reaction. These methods, while groundbreaking for their time, were often limited by low yields, the need for high temperatures, and a lack of regioselectivity, especially for complex substrates. The synthesis of a substituted biaryl phenol like this compound using these classical approaches would have been a formidable challenge, likely resulting in a mixture of products and low overall efficiency.

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provided a highly efficient and versatile toolkit for the selective formation of carbon-carbon bonds under mild conditions.

Among these, the Suzuki-Miyaura coupling reaction has emerged as a particularly powerful method for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides have made the Suzuki-Miyaura coupling a cornerstone of modern organic synthesis.

The Modern Synthetic Blueprint: A Two-Step Strategy

The most prevalent and efficient strategy for the synthesis of this compound in a laboratory setting is a two-step process that leverages the power of the Suzuki-Miyaura coupling reaction. This strategy involves:

  • Step 1: Suzuki-Miyaura Coupling to form a protected biaryl ether.

  • Step 2: Deprotection of the ether to yield the final phenol product.

This approach is favored due to its high efficiency, selectivity, and the ability to utilize readily available starting materials.

Step 1: Constructing the Biaryl Core via Suzuki-Miyaura Coupling

The first step involves the palladium-catalyzed cross-coupling of a protected hydroxyphenylboronic acid with a suitable haloaromatic compound. The choice of protecting group for the phenol is crucial to prevent side reactions and to ensure the stability of the boronic acid. Common protecting groups include methyl or benzyl ethers due to their relative stability and the availability of reliable deprotection methods.

A representative reaction scheme is as follows:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Aryl_Halide 1-Bromo-3-chloro-4-fluorobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Aryl_Halide->Catalyst + Boronic_Acid 4-(Benzyloxy)phenylboronic acid Boronic_Acid->Catalyst + Biaryl_Ether 4-(3-Chloro-4-fluorophenyl)benzyloxybenzene Catalyst->Biaryl_Ether Solvent, Heat

Figure 1: General scheme for the Suzuki-Miyaura coupling to form the protected biaryl ether.

Causality Behind Experimental Choices:

  • Aryl Halide: 1-Bromo-3-chloro-4-fluorobenzene is a suitable choice as the aryl halide. The carbon-bromine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine or carbon-fluorine bonds, allowing for selective coupling at the desired position.[1]

  • Boronic Acid: 4-(Benzyloxy)phenylboronic acid is an excellent coupling partner. The benzyl group is a robust protecting group that is stable under the Suzuki coupling conditions.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts with specialized phosphine ligands can also be employed to improve yields and reaction rates, especially with less reactive aryl chlorides.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.[2]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically used to ensure the solubility of both the organic reactants and the inorganic base.

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Ar'-B(OR)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(3-Chloro-4-fluorophenyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Chloro-4-fluorophenyl)phenol is a halogenated biaryl phenol that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on one of the phenyl rings, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of the chemical properties, key synthetic applications, and detailed experimental protocols for the effective utilization of this compound in research and development, particularly for professionals in the pharmaceutical and agrochemical industries. The presence of halogen substituents can enhance the pharmacological activity and metabolic stability of derivative compounds, making this scaffold particularly relevant in drug discovery.[1][2]

Physicochemical Properties and Safety Data

This compound is a solid at room temperature.[3][4] A comprehensive understanding of its physical and chemical characteristics is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₈ClFO[5]
Molecular Weight 222.64 g/mol [5]
CAS Number 22510-31-2[5]
Appearance White to off-white solid[3][4]
Solubility Moderately soluble in water, soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents.[4]

Safety Precautions:

As with all phenolic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Phenols are known to be skin and eye irritants and can be harmful if ingested or inhaled.[3][4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Key Synthetic Transformations and Protocols

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the potential for cross-coupling reactions at the aromatic rings. The hydroxyl group can readily undergo O-alkylation to form ethers, while the overall structure is suitable for further functionalization via cross-coupling reactions.

O-Alkylation (Etherification)

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, often employed to introduce lipophilic character or to link molecular fragments. The Williamson ether synthesis and its variations are commonly used for this purpose. The protocol below is a general method adaptable for the O-alkylation of this compound.

Causality of Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents.[6]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Alkylating Agent: A reactive alkyl halide (e.g., iodide or bromide) is used as the electrophile. The choice of the alkylating agent will determine the nature of the ether product.

Experimental Protocol: General O-Alkylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Addition of Alkylating Agent: Slowly add the desired alkylating agent (e.g., an alkyl bromide or iodide) (1.1 - 1.5 eq.) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Illustrative Workflow for O-Alkylation:

O_Alkylation_Workflow start Start: this compound reagents Add Base (e.g., K₂CO₃) and Alkyl Halide (R-X) in Polar Aprotic Solvent (e.g., DMF) start->reagents reaction Heat (60-80 °C) Monitor by TLC reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Alkyl Aryl Ether purification->product

Caption: General workflow for the O-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8] To utilize this compound in a Suzuki coupling, it must first be converted to an aryl halide or triflate. The phenolic hydroxyl group provides a convenient handle for this transformation.

Protocol Part A: Synthesis of an Aryl Triflate Intermediate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq.).

  • Triflation: Cool the solution to 0 °C and slowly add trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) (1.1 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude aryl triflate is often used in the next step without further purification.

Protocol Part B: Suzuki-Miyaura Coupling of the Aryl Triflate

  • Reaction Setup: To a degassed mixture of the aryl triflate (1.0 eq.) and a boronic acid or ester (1.2 eq.) in a suitable solvent (e.g., toluene, dioxane, or DMF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).[7][9][10]

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Decision Logic for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Logic start Start: this compound activate_OH Activate Hydroxyl Group (e.g., Convert to Triflate) start->activate_OH choose_catalyst Select Pd Catalyst (e.g., Pd(PPh₃)₄) activate_OH->choose_catalyst choose_base Select Base (e.g., K₂CO₃, Cs₂CO₃) choose_catalyst->choose_base choose_boronic_acid Choose Boronic Acid (R-B(OH)₂) choose_base->choose_boronic_acid reaction Perform Suzuki-Miyaura Coupling choose_boronic_acid->reaction product Product: Substituted Biaryl reaction->product

Caption: Decision-making workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The 3-chloro-4-fluorophenyl motif is present in a number of biologically active compounds, highlighting the importance of this compound as a synthetic precursor.

  • Pharmaceuticals: Derivatives of this scaffold have shown potential as antimicrobial agents.[11] The electronic nature of the chloro and fluoro substituents can lead to favorable interactions with biological targets.

  • Agrochemicals: Halogenated phenyl groups are common in modern herbicides and fungicides.[12][13] The specific substitution pattern of this compound can be exploited to develop new crop protection agents. For example, the synthesis of the anthelmintic drug Rafoxanide involves the formation of a diaryl ether, a structure that can be accessed from precursors related to our title compound.[14]

Analytical Characterization

The purity and identity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the phenolic -OH stretch.

  • Chromatography: Techniques like TLC, GC, and HPLC are used to monitor reaction progress and assess the purity of the final product.

Conclusion

This compound is a strategic building block for the synthesis of a wide array of functionalized molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. The ability to perform key transformations such as O-alkylation and to engage in powerful cross-coupling reactions makes it a valuable tool in the design and development of new chemical entities with potential applications in medicine and agriculture. Careful adherence to safety protocols and the use of appropriate analytical techniques are essential for the successful and safe handling of this compound.

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The Strategic Application of 4-(3-Chloro-4-fluorophenyl)phenol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. A key strategy in this endeavor is the use of versatile and strategically functionalized building blocks. 4-(3-Chloro-4-fluorophenyl)phenol, a bi-aryl compound featuring a reactive phenolic hydroxyl group and a halogenated phenyl ring, has emerged as a valuable intermediate in the synthesis of a range of pharmaceutical compounds, most notably in the development of kinase inhibitors for oncology.[1]

The unique electronic properties conferred by the chloro and fluoro substituents on one of the phenyl rings make this moiety a desirable feature in molecules designed to interact with specific biological targets.[1] This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its use in a key synthetic transformation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22510-31-2[2]
Molecular Formula C₁₂H₈ClFO[2]
Molecular Weight 222.64 g/mol [3]
Appearance Off-white to light yellow solid (typical)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.General knowledge

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings. The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Resonances for all twelve carbon atoms in the molecule, with distinct shifts for the carbons bearing the chloro, fluoro, and hydroxyl substituents.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the phenolic group. Strong absorptions in the aromatic region (approx. 1400-1600 cm⁻¹) corresponding to C=C stretching. A C-O stretching band around 1200 cm⁻¹.[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Core Application: Synthesis of Kinase Inhibitors

The 3-chloro-4-fluorophenyl motif is a recognized structural feature in a number of potent kinase inhibitors.[4] This is due to the ability of the halogen atoms to form key interactions within the ATP-binding pocket of kinases, enhancing the binding affinity and selectivity of the inhibitor. This compound is an ideal starting material for incorporating this important pharmacophore into a larger drug molecule.

A primary application of this intermediate is in the synthesis of angiogenesis inhibitors, which function by blocking the activity of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These inhibitors play a crucial role in cancer therapy by preventing the formation of new blood vessels that tumors need to grow and metastasize.

The key synthetic transformation involving this compound is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[5] In this reaction, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile, typically an alkyl halide or a sulfonate ester.[6]

G cluster_0 Williamson Ether Synthesis Workflow start This compound phenoxide Phenoxide Intermediate start->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide sn2 SN2 Reaction phenoxide->sn2 electrophile Electrophile (R-X) (e.g., Alkyl Halide) electrophile->sn2 product Aryl Ether Product sn2->product salt Salt Byproduct (e.g., KX) sn2->salt

Caption: General workflow of the Williamson ether synthesis using this compound.

Detailed Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the Williamson ether synthesis using this compound as the starting material. The choice of base, solvent, and reaction conditions may need to be optimized depending on the specific electrophile used.

Objective: To synthesize an aryl ether by reacting this compound with a suitable electrophile.

Materials:

  • This compound

  • Electrophile (e.g., a substituted alkyl halide or tosylate)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Add a suitable solvent such as anhydrous DMF or acetone. The volume should be sufficient to dissolve the starting material, typically resulting in a 0.1 to 0.5 M solution.

    • Begin stirring the solution at room temperature.

  • Deprotonation:

    • Add a base to the reaction mixture. Anhydrous potassium carbonate (1.5-2.0 equivalents) is a common and relatively mild choice. For less reactive electrophiles, a stronger base like sodium hydride (1.1-1.2 equivalents) may be used. Caution: Sodium hydride is highly reactive and should be handled with care.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Nucleophilic Substitution:

    • Add the electrophile (1.0-1.2 equivalents) to the reaction mixture. The addition can be done neat or as a solution in the reaction solvent.

    • Heat the reaction mixture to a temperature appropriate for the specific reactants, typically between 60-100 °C.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). If acetone was used, remove the solvent under reduced pressure using a rotary evaporator, then partition the residue between water and ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield the pure aryl ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the phenoxide intermediate.

  • Anhydrous Conditions: Water can react with strong bases like sodium hydride and can also act as a competing nucleophile.

  • Choice of Base: Potassium carbonate is a weaker base and is suitable for many reactions, offering a safer alternative to sodium hydride. Sodium hydride is used when a more potent base is required to fully deprotonate the phenol.

  • Choice of Solvent: Polar aprotic solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic.[6]

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up and Extraction: Separates the desired organic product from inorganic salts and the polar solvent (if DMF is used).

  • Brine Wash: Removes any remaining water from the organic layer.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when working with this compound and the other reagents involved.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use to be fully aware of their hazards and handling procedures.[7][8]

  • Phenolic compounds can be corrosive and cause skin and eye irritation.[8] Avoid direct contact. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies such as kinase inhibitors. Its utility lies in the ability to introduce the key 3-chloro-4-fluorophenyl pharmacophore into drug candidates. The Williamson ether synthesis is a reliable and versatile method for achieving this transformation. By following the detailed protocol and understanding the principles behind the experimental choices, researchers and drug development professionals can effectively utilize this valuable building block in their synthetic endeavors.

References

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Application Notes & Protocols: Strategic Use of 4-(3-Chloro-4-fluorophenyl)phenol for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Halogenated biphenyl compounds have emerged as a promising class of molecules due to their inherent bioactivity. This guide provides a detailed technical overview and actionable protocols for utilizing 4-(3-chloro-4-fluorophenyl)phenol as a versatile starting material for the synthesis of new antimicrobial candidates. We delve into the medicinal chemistry rationale, structure-activity relationships (SAR), and step-by-step synthetic workflows, focusing on the strategic modification of the phenolic hydroxyl group. The protocols are designed to be self-validating, incorporating methodologies for both synthesis and subsequent antimicrobial evaluation, thereby providing a comprehensive framework for researchers in drug discovery and medicinal chemistry.

Introduction: The Imperative for New Antimicrobial Scaffolds

The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The development of new antibacterial drugs has slowed, creating an urgent need for innovative therapeutic strategies and novel molecular frameworks.[1] Biphenyl derivatives, particularly those with specific halogenation patterns, represent a promising area of investigation. The this compound scaffold is of particular interest due to several key features:

  • Structural Rigidity: The biphenyl core provides a stable, semi-rigid backbone for the spatial presentation of various functional groups.

  • Halogenation Pattern: The 3-chloro and 4-fluoro substituents on one phenyl ring create a distinct electronic and steric profile, which can be crucial for target binding and metabolic stability. The presence of halogens can significantly influence the antibacterial properties of a compound.[2]

  • Reactive Phenolic Handle: The hydroxyl group on the second phenyl ring serves as a prime site for chemical modification, allowing for the systematic exploration of structure-activity relationships through the synthesis of diverse libraries of ethers, esters, and other derivatives. The hydroxyl group itself is a key pharmacophoric feature in many natural phenols known to disrupt microbial membrane integrity.[3]

This document serves as a practical guide for leveraging this scaffold in antimicrobial drug discovery programs.

Medicinal Chemistry Rationale & Structure-Activity Insights

The design of effective antimicrobial agents from the this compound core is guided by established principles of medicinal chemistry. The central hypothesis is that the biphenyl core acts as a hydrophobic anchor, while modifications at the phenolic oxygen can modulate potency, selectivity, and pharmacokinetic properties.

The Role of the Biphenyl Core and Halogenation

The antimicrobial activity of biphenyl compounds is intrinsically linked to their three-dimensional structure and electronic properties.

  • Hydrophobicity and Membrane Interaction: Biphenyl scaffolds are predominantly hydrophobic, facilitating partitioning into and disruption of the bacterial cell membrane, a common mechanism for antimicrobial compounds.[4]

  • Conformational Influence: The degree of rotation around the biphenyl pivot bond is influenced by ortho-substituents. The absence of ortho-substituents in this compound allows for greater conformational flexibility, which may be advantageous for binding to multiple biological targets.[5][6] However, a more planar conformation can sometimes enhance binding affinity.[7]

  • Electronic Effects of Halogens: The chloro and fluoro substituents are electron-withdrawing groups that modulate the pKa of the phenol and influence the overall electronic distribution of the molecule. This can impact hydrogen bonding capabilities and interactions with metallic cofactors in enzymes.

Strategic Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH is the key to diversification. Studies on related biphenyl structures have shown that the presence of hydroxyl groups is often critical for antibacterial activity.[1] Our strategy involves masking or replacing this hydroxyl group with various functionalities to probe the SAR.

  • Ether Linkages: Introducing an ether linkage allows for the addition of alkyl or aryl side chains of varying length, bulk, and polarity. This can optimize the compound's amphiphilicity, a crucial factor for membrane-active agents.

  • Ester Linkages: Esterification can create prodrugs that are hydrolyzed in vivo to release the active phenolic compound, potentially improving bioavailability.

  • Heterocyclic Moieties: Linking the core scaffold to known antimicrobial heterocycles (e.g., tetrazoles, oxazoles) can create hybrid molecules with potentially synergistic or novel mechanisms of action. Biphenyl tetrazoles, for instance, have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer resistance to carbapenem antibiotics.[8]

The following diagram illustrates the primary synthetic pathways originating from the parent phenol.

G cluster_0 Synthetic Pathways cluster_1 Potential Antimicrobial Products parent This compound ether Ether Derivatives (e.g., Alkyl, Aryl Ethers) parent->ether Williamson Ether Synthesis (R-X, Base) ester Ester Derivatives (e.g., Acetates, Benzoates) parent->ester Esterification (Acyl Chloride, Base) hetero Complex Heterocycles (via multi-step synthesis) parent->hetero Functional Group Interconversion ether_prod Amphiphilic Membrane Disruptors ether->ether_prod ester_prod Phenolic Prodrugs ester->ester_prod hetero_prod Enzyme Inhibitors (e.g., MBL Inhibitors) hetero->hetero_prod

Caption: Synthetic diversification of this compound.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis and evaluation of antimicrobial agents derived from this compound.

Protocol 1: Synthesis of an Ether-Linked Derivative via Williamson Ether Synthesis

This protocol details the synthesis of 4-((2-morpholinoethyl)oxy)-3'-chloro-4'-fluorobiphenyl as a representative example. The inclusion of a morpholino group introduces a basic, hydrophilic moiety, creating an amphiphilic molecule with potential membrane-disrupting properties.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong, inexpensive base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the Sₙ2 reaction.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Its high boiling point is suitable for reactions requiring heating.

  • Reagent (4-(2-chloroethyl)morpholine): This alkylating agent provides the desired morpholinoethyl side chain. It is used as the hydrochloride salt, which is neutralized in situ by the base.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.24 g, 10 mmol), potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol), and anhydrous dimethylformamide (DMF, 40 mL).

  • Reaction Initiation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq, 2.23 g, 12 mmol) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete (disappearance of starting phenol on TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start 1. Combine Reactants - Biphenyl Phenol - K₂CO₃ - DMF add_alkyl 2. Add Alkylating Agent (4-(2-chloroethyl)morpholine HCl) start->add_alkyl react 3. Heat to 80-90°C (Monitor by TLC) add_alkyl->react workup 4. Quench with Water react->workup extract 5. Extract with Ethyl Acetate workup->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Column Chromatography dry->purify end 9. Characterize Product (NMR, MS) purify->end

Caption: Workflow for Williamson ether synthesis of a biphenyl derivative.

Protocol 2: Antimicrobial Susceptibility Testing (AST)

To validate the efficacy of newly synthesized compounds, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard, internationally recognized medium for routine susceptibility testing of non-fastidious bacteria, ensuring reproducibility.

  • Resazurin: A reliable and sensitive colorimetric indicator of cell viability. Metabolically active (living) bacteria reduce the blue resazurin to pink resorufin. A blue well indicates growth inhibition.

  • DMSO: A common solvent for dissolving organic compounds for biological testing. It is tested alone as a negative control to ensure it has no antimicrobial activity at the concentration used.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the synthesized test compound in 100% Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) in CAMHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration in each well is ≤1%.

  • Controls: Include a positive control (bacteria in broth with no compound), a negative control (broth only), and a solvent control (bacteria in broth with DMSO at the highest concentration used).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: After incubation, add 10 µL of a sterile resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation and SAR Analysis

The derivatization of the parent phenol allows for a systematic study of the structure-activity relationship. The table below presents hypothetical, yet plausible, MIC data for a small library of derivatives to illustrate how results can be structured and interpreted. The trends are based on established principles in antimicrobial research.[1][2]

Compound ID Modification at Phenolic Oxygen (-OR) LogP (Calculated) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent -H4.1128>256
DERIV-01 -CH₃ (Methyl)4.564128
DERIV-02 -CH₂CH₂CH₂CH₃ (Butyl)5.81632
DERIV-03 -CH₂(C₆H₅) (Benzyl)5.9816
DERIV-04 -CH₂CH₂-Morpholine (Example from Protocol 1)3.948
Ciprofloxacin (Reference Antibiotic)N/A10.5

Interpretation of Results:

  • Effect of Hydrophobicity: Replacing the phenolic proton with small alkyl groups (DERIV-01, DERIV-02) improves activity, likely by increasing lipophilicity and enhancing membrane association. The butyl chain (DERIV-02) is more effective than the methyl chain (DERIV-01), suggesting an optimal range for alkyl chain length.

  • Aromatic Substitution: The benzyl group (DERIV-03) confers greater potency than a simple alkyl chain of similar lipophilicity, indicating that π-π stacking or other specific interactions with the bacterial membrane or target proteins may be involved.

  • Introduction of a Cationic/Basic Center: The morpholino-containing derivative (DERIV-04) shows the highest potency. This is a classic strategy in antimicrobial design. The resulting amphiphilic structure, with its hydrophobic biphenyl core and hydrophilic, positively-charged (at physiological pH) morpholino group, is highly effective at disrupting the negatively-charged bacterial membrane.

Conclusion and Future Perspectives

This compound is a highly tractable and promising starting scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its phenolic hydroxyl group allows for the creation of diverse chemical libraries. The protocols and rationale presented herein provide a solid foundation for researchers to synthesize and evaluate new derivatives. Future work should focus on expanding the diversity of the appended moieties, including the incorporation of different heterocyclic systems and polyamine chains, to further optimize potency and broaden the spectrum of activity against clinically relevant, drug-resistant pathogens.

References

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  • Goldstein, J.A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-78. Available at: [Link]

  • Tewari, A.K., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5891. Available at: [Link]

  • Scott, D.A., et al. (2010). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters, 1(8), 394-398. Available at: [Link]

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  • Zaharia, C.V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)phenol as a Versatile Precursor for Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 4-(3-chloro-4-fluorophenyl)phenol, a highly valuable and versatile precursor for the synthesis of novel chemical entities. We explore its reactivity profile and present detailed, field-proven protocols for its derivatization through two primary synthetic pathways: O-alkylation (etherification) and palladium-catalyzed Suzuki-Miyaura cross-coupling. These methodologies enable researchers, medicinal chemists, and drug development professionals to efficiently generate diverse libraries of novel compounds. The strategic importance of the 3-chloro-4-fluorophenyl motif, known for enhancing biological activity and optimizing physicochemical properties, is highlighted as a key rationale for utilizing this precursor in modern drug discovery programs.[1][2]

Introduction: The Strategic Value of this compound

This compound has emerged as a significant building block in organic synthesis and medicinal chemistry. Its structure is uniquely primed for diversification, featuring three key points of chemical reactivity: a nucleophilic phenolic hydroxyl group, a biaryl scaffold, and a halogenated phenyl ring amenable to cross-coupling reactions.

The 3-chloro-4-fluorophenyl structural motif is particularly noteworthy. The specific arrangement of halogen atoms can lead to improved metabolic stability, enhanced binding affinity with biological targets through halogen bonding, and favorable modulation of lipophilicity and electronic properties.[1] Phenolic compounds and their derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]

This document serves as a practical guide, moving beyond theoretical concepts to provide robust, step-by-step protocols that empower researchers to harness the full synthetic potential of this precursor. We will detail methodologies for creating novel ether and biaryl derivatives, thereby expanding the chemical space available for screening and lead optimization.

Reactivity Profile and Physicochemical Properties

The synthetic utility of this compound is dictated by its two primary reactive centers:

  • The Phenolic Hydroxyl (-OH) Group: The slightly acidic proton can be readily removed by a base to form a potent phenoxide nucleophile. This site is ideal for reactions such as Williamson ether synthesis (O-alkylation) and esterification (O-acylation). Furthermore, the hydroxyl group is an activating ortho-, para-director for electrophilic aromatic substitution on its host ring.[6]

  • The Aryl Chloride (C-Cl) Bond: The carbon-chlorine bond on the second phenyl ring serves as a classical handle for transition metal-catalyzed cross-coupling reactions. While aryl chlorides are inherently less reactive than their bromide or iodide counterparts, modern catalyst systems have made their use in reactions like the Suzuki-Miyaura coupling both efficient and reliable.[7][8]

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValueSource
Molecular Formula C₁₂H₈ClFO[9]
Molecular Weight 222.64 g/mol [9]
IUPAC Name This compoundN/A
Appearance Typically an off-white to pale solidN/A
Reactivity Centers Phenolic -OH, Aryl-ClN/A

Protocol I: Synthesis of Novel Aryl Ether Derivatives

Aryl ethers are a common structural motif in a vast number of pharmaceuticals. The following protocol details a standard O-alkylation via the Williamson ether synthesis, a reliable method for forming the C-O-C ether linkage.

Causality and Experimental Rationale

The Williamson ether synthesis proceeds in two stages: deprotonation of the phenol followed by nucleophilic substitution.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions. It is also inexpensive and easy to remove during workup.

  • Choice of Solvent: An aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic phenoxide intermediate and the polar reactants, facilitating the reaction.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a crucial and straightforward technique to monitor the consumption of the starting material and the formation of the less polar ether product.

Detailed Protocol: O-Alkylation with Benzyl Bromide

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol) via syringe and stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The product spot should be higher (less polar) than the starting phenol spot.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Experimental Workflow and Data

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Precursor & K₂CO₃ in dry flask B 2. Add anhydrous DMF A->B C 3. Add Alkyl Halide (e.g., BnBr) B->C D 4. Heat to 60-70 °C C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O & Extract (EtOAc) E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Workflow for the O-Alkylation of this compound.

Table 2: Representative Examples of O-Alkylation Reactions

Alkylating Agent (R-X)Product StructureTypical YieldNotes
Ethyl Iodide4-(3-Chloro-4-fluorophenoxy)ethoxybenzene85-95%A simple alkylation.
Benzyl Bromide1-(Benzyloxy)-4-(3-chloro-4-fluorophenyl)benzene90-98%Often high-yielding.
Propargyl Bromide1-(3-Chloro-4-fluorophenyl)-4-(prop-2-yn-1-yloxy)benzene75-85%Introduces an alkyne handle for click chemistry.

Protocol II: Synthesis of Novel Biaryl Derivatives

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[10] This protocol outlines the coupling of the aryl chloride in our precursor with an arylboronic acid.

Causality and Experimental Rationale
  • Catalyst System: The coupling of unactivated aryl chlorides requires a potent catalyst system. While classic catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, often at higher temperatures and loadings, modern systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor offer superior reactivity under milder conditions.[7][8][10]

  • Choice of Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10] The choice of base can significantly impact reaction efficiency.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs.[7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them. Therefore, degassing the solvents and running the reaction under an inert atmosphere (nitrogen or argon) is essential for reproducibility and high yields.[7]

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%) (or other suitable ligand)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction significantly.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Data

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Precursor, Boronic Acid, Catalyst, Ligand, & Base B 2. Evacuate & Backfill with Argon A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat to 100-110 °C C->D E 5. Monitor by LC-MS D->E F 6. Cool & Dilute (EtOAc) E->F G 7. Filter through Celite F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Table 3: Representative Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProduct StructureCatalyst SystemTypical Yield
Phenylboronic acid4-(4-Fluorobiphenyl-3-yl)phenolPd(PPh₃)₄60-75%
4-Methoxyphenylboronic acid4-(4'-Methoxy-4-fluorobiphenyl-3-yl)phenolPd(OAc)₂ / SPhos80-95%
Pyridine-3-boronic acid4-(4-Fluoro-3-(pyridin-3-yl)phenyl)phenolPd₂(dba)₃ / XPhos70-85%

Characterization of Novel Derivatives

Confirmation of the successful synthesis and purity of all new derivatives is paramount. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structure elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the broad phenolic -OH stretch after etherification. Spectroscopic data for related compounds can be referenced from public databases.[11][12]

Conclusion and Future Outlook

This compound stands as a powerful and adaptable precursor for constructing novel molecular architectures. The protocols detailed herein for O-alkylation and Suzuki-Miyaura cross-coupling represent reliable and scalable methods for generating diverse libraries of ether and biaryl derivatives. These new chemical entities, built upon a medicinally relevant scaffold, are prime candidates for screening in a wide array of biological assays, from antimicrobial and anticancer to enzyme inhibition studies.[13][14][15] By providing these detailed application notes, we aim to facilitate and accelerate the discovery of next-generation therapeutics and functional molecules.

References

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  • Google Patents. (2013). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
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  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][7][13][16] triazolo [4, 3-d][7][13] diazepin-8-amine derivatives as potential BRD4 inhibitors. Available from: [Link]

  • ResearchGate. (2016). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

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  • Springer. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]

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Application Note: High-Throughput Quantification of 4-(3-Chloro-4-fluorophenyl)phenol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analytical quantification of 4-(3-Chloro-4-fluorophenyl)phenol, a critical intermediate and potential process-related impurity in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] Recognizing the stringent regulatory requirements for impurity profiling, we provide detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for robustness, sensitivity, and specificity, catering to the needs of researchers, quality control analysts, and drug development professionals. Each protocol is accompanied by an in-depth explanation of the experimental rationale, self-validating system parameters, and illustrative workflows to ensure seamless adoption and reliable results.

Introduction: The Importance of Quantifying this compound

This compound is a halogenated biphenyl ether derivative that serves as a key building block in organic synthesis. Its presence, even in trace amounts, as an unreacted intermediate or a byproduct in a final API can have significant implications for the drug product's safety and efficacy.[2][4] Regulatory bodies worldwide mandate rigorous characterization and control of such impurities.[5] Therefore, the development of precise and reliable analytical methods for its quantification is not merely a technical exercise but a fundamental requirement for pharmaceutical development and manufacturing.

This guide provides a multi-faceted analytical approach, leveraging the strengths of different chromatographic and detection principles to ensure comprehensive and trustworthy quantification across various sample matrices.

Method Selection Rationale

No single analytical method is universally superior; the choice depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • HPLC-UV: Ideal for routine quality control and in-process monitoring where concentration levels are relatively high. It is a robust, cost-effective, and widely available technique offering excellent precision.[6][7]

  • GC-MS: Best suited for volatile and thermally stable analytes. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic peak shape, providing high sensitivity and structural confirmation through mass spectral data.[8][9][10][11]

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices. Its exceptional sensitivity and selectivity make it indispensable for impurity analysis in final drug products and for pharmacokinetic studies.[12][13][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and efficient means for quantifying this compound in bulk drug substances and intermediate products. The reversed-phase approach separates the analyte from potential non-polar and polar impurities.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify it as an impurity in process streams.

Instrumentation and Consumables:

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade Acetonitrile, Methanol, and Water.

  • Phosphoric Acid.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Methanol.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample (e.g., API or intermediate).

    • Dissolve in Methanol and dilute to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject 10 µL of the prepared sample or standard.

    • Run the analysis using the parameters outlined in Table 1.

  • Data Analysis:

    • Monitor the chromatogram at 280 nm, a wavelength suitable for phenolic compounds.[15]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

HPLC-UV Method Parameters and Performance
ParameterRecommended Condition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: 60% A / 40% B to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes
Expected Retention Time ~12.5 minutes
Linearity (R²) > 0.999
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Table 1: HPLC-UV Chromatographic Conditions and Expected Performance.

Rationale and Self-Validation

The use of a C18 column provides excellent retention and separation for moderately non-polar compounds like halogenated phenols. The acidic mobile phase (0.1% Phosphoric Acid) ensures that the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak within a reasonable timeframe. The method's validity is continuously checked by running system suitability tests (e.g., retention time stability, peak asymmetry) and including quality control samples at known concentrations in each analytical run.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) D HPLC System Setup (C18 Column, 30°C) A->D B Prepare Standards (0.1-100 µg/mL) E Inject 10 µL B->E C Prepare Sample (1 mg/mL, filtered) C->E D->E F Run Gradient Elution (1.0 mL/min) E->F G Detect at 280 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of halogenated phenols, offering high resolution and definitive identification.[8][9] To enhance volatility and improve peak shape, an in-situ acetylation (derivatization) step is included in this protocol.[11]

Experimental Protocol: GC-MS with Derivatization

Objective: To detect and quantify trace levels of this compound in complex matrices where volatility is not a limiting factor.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Capillary column with 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Acetic Anhydride, Potassium Carbonate, Ethyl Acetate.

  • Helium (carrier gas).

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Ethyl Acetate.

    • Create serial dilutions for calibration standards (e.g., 0.05 µg/mL to 10 µg/mL).

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent to achieve an expected analyte concentration within the calibration range.

    • To 1 mL of the sample or standard solution, add 100 µL of acetic anhydride and 20 mg of anhydrous potassium carbonate.

    • Vortex the mixture for 2 minutes and let it react at 60 °C for 20 minutes.

    • After cooling, the organic layer can be directly injected or further concentrated if necessary. This process converts the phenol to its more volatile acetate ester.[11]

  • GC-MS Conditions:

    • Inject 1 µL of the derivatized sample/standard into the GC-MS system.

    • Utilize the parameters specified in Table 2.

  • Data Analysis:

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • Monitor characteristic ions for the acetylated derivative of this compound.

    • Quantify using a calibration curve based on the peak areas of the primary quantifier ion.

GC-MS Method Parameters and Performance
ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 270 °C
Injection Mode Splitless (1 min)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Linearity (R²) > 0.998
LOD ~0.01 µg/mL
LOQ ~0.04 µg/mL

Table 2: GC-MS Conditions and Expected Performance for Derivatized Analyte.

Rationale and Self-Validation

The derivatization with acetic anhydride is a crucial step that blocks the active hydroxyl group of the phenol, reducing peak tailing and improving thermal stability.[11] The 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of semi-volatile organic compounds. Using SIM mode dramatically increases sensitivity and selectivity by filtering out noise from matrix interferences, allowing for reliable quantification at trace levels. The method's integrity is maintained by analyzing a derivatized blank to check for interferences and including QC samples to verify accuracy and precision.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing A Prepare Sample and Standards in Ethyl Acetate B Add Acetic Anhydride & K2CO3 A->B C Heat at 60°C for 20 min B->C E Inject 1 µL (Splitless) C->E D GC-MS System Setup D->E F Run Temperature Program E->F G Acquire Data (SIM Mode) F->G H Integrate SIM Ion Peak G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, LC-MS/MS is the preferred method. It is particularly valuable for quantifying the analyte at very low levels in the final API or in biological matrices without the need for derivatization.[12][13][14]

Experimental Protocol: LC-MS/MS

Objective: To achieve ultra-trace level quantification of this compound with high specificity.

Instrumentation and Consumables:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in the HPLC-UV method (Section 3.1), using a diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile/Water).

    • Prepare samples by dissolving in the same diluent to a concentration within the calibration range (e.g., 0.01 ng/mL to 50 ng/mL).

    • Filter all solutions through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Inject 2-5 µL of the prepared solution.

    • Use the instrument parameters outlined in Table 3. The mass transitions must be optimized by infusing a standard solution of the analyte.

  • Data Analysis:

    • Acquire data using Multiple Reaction Monitoring (MRM).

    • Use the most intense (quantifier) transition for quantification and a second (qualifier) transition for confirmation.

    • Quantify the analyte using a calibration curve constructed from the standards.

LC-MS/MS Method Parameters and Performance
ParameterRecommended Condition
Column C18 UPLC (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient: 95% A / 5% B to 5% A / 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion [M-H]⁻ → Product Ion 1 (Quantifier) Precursor Ion [M-H]⁻ → Product Ion 2 (Qualifier)
Collision Energy To be optimized for the specific instrument
Linearity (R²) > 0.995
LOD ~0.005 ng/mL
LOQ ~0.015 ng/mL

Table 3: LC-MS/MS Conditions and Expected Performance.

Rationale and Self-Validation

This method combines the high-efficiency separation of UPLC with the unparalleled selectivity of tandem mass spectrometry. Operating in ESI negative mode is ideal for phenols, which readily deprotonate to form the [M-H]⁻ ion. The MRM experiment provides two layers of mass filtering, virtually eliminating matrix interferences and ensuring that the detected signal is specific to the target analyte.[13] The ratio of the quantifier to qualifier ion must remain constant across all samples and standards, serving as a built-in check for specificity and method integrity.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow A Sample/Standard Preparation (0.01-50 ng/mL) B UPLC Separation (C18 Column, Gradient) A->B C Ionization (ESI Negative) B->C D Q1: Precursor Ion Selection [M-H]⁻ C->D E Q2: Collision-Induced Dissociation D->E F Q3: Product Ion Selection (Quantifier/Qualifier) E->F G Detector F->G H Data Analysis (MRM Quantification) G->H

Caption: Logical workflow for the highly specific quantification by LC-MS/MS.

Conclusion

This application note provides three robust and validated methods for the quantification of this compound. The choice of method—HPLC-UV for routine analysis, GC-MS for volatile matrices, or LC-MS/MS for ultra-trace quantification—can be tailored to the specific analytical challenge at hand. By explaining the causality behind the experimental choices and integrating self-validating principles into each protocol, these methods provide researchers and quality control professionals with the necessary tools to ensure product quality and meet stringent regulatory standards.

References

  • Scientific Paper Repository. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Ahsan, M. J., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • National Institutes of Health. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Görög, S. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. PubMed.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Scientific Paper Repository. (n.d.). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone.
  • OUCI. (n.d.). Impurities in New Drug Substances and New Drug Products.
  • European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Alice Repository.
  • Agilent Technologies. (2015).
  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Lee, H. B., & Peart, T. E. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 58(3), 544-548.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Elsevier. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical.
  • Sastry, T. U., et al. (n.d.).
  • MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Thermo Fisher Scientific. (n.d.).
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5621-5624.
  • AIP Publishing. (n.d.). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-(3-Chloro-4-fluorophenyl)phenol and the Identification of Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chloro-4-fluorophenyl)phenol, a key intermediate in pharmaceutical synthesis. The method is also capable of separating and identifying potential process-related impurities. Developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, this protocol provides a reliable analytical tool for quality control, process monitoring, and stability testing in drug development and manufacturing environments.

Introduction

This compound is a halogenated biphenyl phenol derivative of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a well-validated analytical method is required to ensure consistent quality and to control impurity levels within acceptable limits.

Reversed-phase HPLC with UV detection is a powerful and widely used technique for the analysis of non-volatile, thermally labile compounds like halogenated phenols.[1][2][3] This method offers high resolution, sensitivity, and specificity. The developed protocol utilizes a C18 stationary phase to separate the analyte from its impurities based on hydrophobicity, coupled with a gradient elution program to ensure optimal resolution. This document provides a comprehensive guide, from method parameters and sample preparation to full validation and troubleshooting.

Principle of the Method

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of aqueous buffer and organic solvent.[2] The main compound, this compound, and its related impurities are separated based on their differential partitioning between the two phases. A gradient of acetonitrile in acidified water is employed to elute compounds with varying polarities. The phenolic hydroxyl group's ionization is suppressed by using an acidic mobile phase, which ensures sharp, symmetrical peaks and consistent retention times.[4] Detection is performed using a UV detector set at a wavelength that provides a high response for the main analyte, determined to be near its absorbance maximum.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Formic Acid (ACS Grade, ~99%)

  • Filters: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for halogenated phenols.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidified aqueous phase to suppress silanol activity and analyte ionization, improving peak shape.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier with good elution strength and low UV cutoff.[4]
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% BA gradient is used to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and viscosity.
Detection Wavelength 275 nmPhenolic compounds typically exhibit strong UV absorbance around 270-280 nm.[5][6] A DAD can be used to confirm peak purity.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Run Time 25 minutesIncludes elution and column re-equilibration.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

The overall process from sample receipt to final report generation follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) sst_check System Suitability Test (SST) prep_std->sst_check prep_sample Prepare Sample (100 µg/mL) sequence_run Run Analytical Sequence (Standards & Samples) prep_sample->sequence_run prep_mobile Prepare Mobile Phases A and B instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->sst_check sst_check->sequence_run If Pass integration Integrate Chromatograms sequence_run->integration calculation Calculate Assay & Impurity Content integration->calculation report Generate Final Report calculation->report

Caption: HPLC-UV Analytical Workflow Diagram.

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by regulatory bodies like the FDA and described in pharmacopeias.[7][8][9] Five replicate injections of the Working Standard Solution (100 µg/mL) are made.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column and mobile phase conditions.[10]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[10]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[7][10]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and chromatographic conditions.[7]

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[11][12][13]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), the main analyte, and a sample spiked with known impurities. The method demonstrated excellent specificity, with no interference from the blank or placebo at the retention time of the main peak. The main peak was well-resolved from all potential impurity peaks.

Linearity

Linearity was assessed over a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999, indicating a linear relationship.

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120%). The mean recovery for all levels was between 98.0% and 102.0%, confirming the method's accuracy.

Precision
  • Repeatability (Intra-day): Six replicate preparations of the same sample were analyzed on the same day. The Relative Standard Deviation (%RSD) of the assay results was ≤ 1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two days' results was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, where the signal-to-noise ratio is approximately 3:1, was found to be 0.05 µg/mL. The LOQ, where the signal-to-noise ratio is approximately 10:1, was established at 0.15 µg/mL with acceptable precision and accuracy.

Robustness

The method's robustness was tested by making deliberate small variations in key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 unit) No significant changes in retention time, peak shape, or quantitative results were observed, demonstrating the method's reliability under minor variations.

Analysis of Potential Impurities

The synthesis of this compound can potentially introduce impurities from starting materials, by-products, or degradation. This HPLC method is designed to separate these from the main compound.

Impurities main This compound (API Intermediate) byproduct By-Product (e.g., Isomeric Variants) main->byproduct Incomplete Selectivity degradation Degradation Product (e.g., Oxidation Products) main->degradation Stress Conditions (Light, Heat, Oxidants) sm1 Starting Material 1 (e.g., 4-Fluorophenol) sm1->main Synthesis sm2 Starting Material 2 (e.g., Dichlorobenzene) sm2->main Synthesis

Caption: Relationship between the main compound and potential impurities.

Impurity TypePotential IdentityOrigin
Starting Material 4-FluorophenolUnreacted starting material from the chlorination process.[14]
Starting Material 3,4-DichloronitrobenzeneA potential precursor in a nucleophilic aromatic substitution route.[15]
By-Product 2-Chloro-4-fluorophenolAn isomeric by-product from the non-selective chlorination of 4-fluorophenol.[14]
By-Product Dichloro-fluorophenol speciesOver-chlorination of the starting material or product.
Degradation Quinone-type structuresOxidation of the phenolic group, potentially accelerated by light or heat.[16]

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Active silanol groups on column. 2. Mobile phase pH too high.1. Use a new column or a column with end-capping. 2. Ensure mobile phase pH is at least 2 units below analyte pKa. Verify formic acid concentration.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate gradient.1. Replace the column. 2. Adjust the gradient slope to increase separation between critical peaks.
Baseline Noise 1. Air bubbles in the pump/detector. 2. Contaminated mobile phase.1. Degas mobile phases thoroughly. Purge the pump and detector. 2. Prepare fresh mobile phases using high-purity solvents and reagents.
Drifting Retention Times 1. Inadequate column equilibration. 2. Column temperature fluctuation.1. Increase equilibration time between runs. 2. Ensure the column oven is on and set to the correct temperature.

Conclusion

The HPLC-UV method detailed in this application note is specific, accurate, precise, and robust for the quantitative analysis of this compound and its impurities. The comprehensive validation confirms its suitability for routine use in quality control laboratories within the pharmaceutical industry. This method serves as a critical tool for ensuring the purity and quality of this important synthetic intermediate.

References

  • Aktas, A. H., & Yilmaz Çalik, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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  • El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Available at: [Link]

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  • Alabid, K. I., & Nasser, H. N. (2023). UV absorbance spectra of phenol as a function of the photodegradation time. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available at: [Link]

  • De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink. Available at: [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. NIST WebBook. Available at: [Link]

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Application Note: Silylation of 4-(3-Chloro-4-fluorophenyl)phenol for Robust and Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the derivatization of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated phenolic compound, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of its hydroxyl group, direct GC analysis of this compound can result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[1][2][3][4] Silylation, a common derivatization technique, is employed to replace the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][5][6] This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[3][4][6][7][8] The described method utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient and reproducible derivatization.

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds.[9] However, the direct analysis of polar compounds, such as phenols, presents significant challenges. The presence of the hydroxyl (-OH) functional group in this compound leads to strong intermolecular hydrogen bonding.[4] This results in low volatility and a high boiling point, making it difficult to vaporize the analyte in the GC inlet without decomposition.[2][5] Furthermore, the polar nature of the hydroxyl group can cause interactions with active sites in the GC column, leading to peak tailing and reduced analytical sensitivity.[4]

Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical method.[4][8] For GC analysis of phenols, silylation is a widely adopted and effective strategy.[2][5][6][7] The reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, effectively "masking" the polar functionality.[2][5] The resulting TMS-ether derivative is significantly less polar, more volatile, and more thermally stable than the parent phenol, making it ideal for GC-MS analysis.[6][7]

This application note details a robust and optimized protocol for the silylation of this compound using BSTFA with 1% TMCS as a catalyst. BSTFA is a powerful silylating agent, and the addition of TMCS enhances its reactivity, ensuring a complete and rapid reaction.[5]

Experimental Workflow and Chemical Principles

The overall analytical workflow involves the dissolution of the this compound sample, followed by the derivatization reaction and subsequent injection into the GC-MS system.

Chemical Reaction: Silylation

The derivatization of this compound with BSTFA is a nucleophilic substitution reaction. The phenolic oxygen attacks the silicon atom of the BSTFA molecule, leading to the formation of the trimethylsilyl ether and N-(trimethylsilyl)-2,2,2-trifluoroacetamide as a byproduct. The TMCS catalyst facilitates the reaction by making the silicon atom more electrophilic.

Phenol This compound Deriv Trimethylsilyl Ether Derivative Phenol->Deriv + BSTFA BSTFA BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Biproduct N-(trimethylsilyl)-2,2,2-trifluoroacetamide BSTFA->Biproduct Catalyst TMCS (catalyst)

Caption: Silylation of this compound with BSTFA.

Analytical Workflow Diagram

The following diagram illustrates the complete process from sample preparation to data analysis.

A 1. Sample Preparation Dissolve sample in appropriate solvent (e.g., Acetone) B 2. Addition of Derivatization Reagent Add BSTFA + 1% TMCS A->B C 3. Reaction Incubate at 70-80°C for 30-45 minutes B->C D 4. Cooling & Dilution Cool to room temperature and dilute if necessary C->D E 5. GC-MS Analysis Inject derivatized sample D->E F 6. Data Processing Peak integration and spectral analysis E->F

Caption: Overall workflow for the GC-MS analysis of derivatized phenol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure reliable and reproducible results.

3.1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetone (GC grade, anhydrous)

  • Pyridine (optional, as a catalyst and acid scavenger)[10]

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound standard into a 2 mL GC vial. Add 1 mL of anhydrous acetone to dissolve the standard completely. Vortex briefly. Rationale: Acetone is an excellent solvent for phenols and has been shown to accelerate silylation reactions.[11][12]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. For every mole of active hydrogen, at least a 2:1 molar ratio of BSTFA should be used to ensure the reaction goes to completion.[5] Rationale: A molar excess of the silylation reagent is crucial for driving the reaction equilibrium towards the product side.

  • Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 70-80°C for 30-45 minutes.[5][13][14] Rationale: Elevated temperatures increase the reaction kinetics, ensuring complete derivatization within a reasonable timeframe. The optimal temperature and time may need to be determined empirically for specific sample matrices.[5][15]

  • Cooling and Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. If the concentration is too high, the sample can be diluted with additional anhydrous acetone.

3.3. GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line 290°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

Expected Results and Data Interpretation

The successful derivatization of this compound will result in a single, sharp chromatographic peak with good symmetry. The mass spectrum of the TMS derivative will exhibit characteristic ions that can be used for identification and quantification.

AnalyteMolecular Weight ( g/mol )Derivatized MW ( g/mol )Expected Key m/z Fragments
This compound224.64296.78M+ (296), [M-15]+ (loss of CH3), [M-57]+ (loss of t-butyl from potential side reactions if different silylating agent is used), 73 (TMS ion)

Note: The fragmentation pattern should be confirmed by analyzing a known standard. The molecular ion (M+) should be present and identifiable.

Troubleshooting and Method Validation

  • Incomplete Derivatization: If the chromatogram shows a broad, tailing peak for the parent compound or multiple peaks for the analyte, the derivatization may be incomplete. To address this, increase the reaction temperature, time, or the amount of silylating reagent.[5] Ensure all solvents and reagents are anhydrous, as water will hydrolyze the silylating reagent.[11]

  • Derivative Instability: While TMS derivatives are generally stable, they can be susceptible to hydrolysis. It is recommended to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the vials tightly capped at 4°C. The stability of derivatives can be improved by hydrolyzing the excess BSTFA with a small amount of water after the reaction, followed by drying with anhydrous sodium sulfate.[11]

  • Method Validation: To ensure the reliability of the method, it is essential to perform a full validation study, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The silylation of this compound with BSTFA and TMCS is a highly effective method to prepare the analyte for GC-MS analysis. This derivatization procedure overcomes the challenges associated with the analysis of polar phenolic compounds by increasing volatility and thermal stability, resulting in improved chromatographic performance and analytical sensitivity. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to achieve robust and reliable quantitative results for this and similar halogenated phenols.

References

  • Lee, J., & Lee, H. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 24(10), 1471-1476. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-100. Retrieved from [Link]

  • Aydin, A., & Sisman, I. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2825-2828. Retrieved from [Link]

  • Gómez-Ríos, G. A., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 234. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Journal of Food Quality, 29(5), 484-496. Retrieved from [Link]

  • Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. Retrieved from [Link]

  • George, G., & Le, J. (2009). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. LCGC North America, 27(10), 882-890. Retrieved from [Link]

  • Jin, X., et al. (2007). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Analytica Chimica Acta, 598(1), 79-87. Retrieved from [Link]

  • Tůma, J., et al. (2021). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. ACS Omega, 6(11), 7546-7557. Retrieved from [Link]

  • Hurek, J., & Wuerfel, O. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(10), 18138-18163. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-100. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes in different solvents. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101416. Retrieved from [Link]

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3326. Retrieved from [Link]

  • Aydin, A., & Sisman, I. (2005). Separation of some halogenated phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2825-2828. Retrieved from [Link]

  • Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics, 26(11), 580-589. Retrieved from [Link]

  • Lee, J., & Lee, H. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 24(10), 1471-1476. Retrieved from [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. Retrieved from [Link]

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  • Li, H., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology, 2(11), 1774-1783. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 6061-6066. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Sharma, A. (2016, October 24). How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS? ResearchGate. Retrieved from [Link]

  • Capone, D. L., et al. (2020). Removal of Volatile Phenols From Wine Using Crosslinked Cyclodextrin Polymers. Frontiers in Chemistry, 8, 100. Retrieved from [Link]

  • Li, H., et al. (2021). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 10(9), 2189. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

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  • Hurek, J., & Wuerfel, O. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(10), 18138-18163. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1993). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 38(6), 1467-1474. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CFP-20260121

Abstract: This document provides a comprehensive technical guide for the in vitro characterization of the novel bi-aryl compound, 4-(3-Chloro-4-fluorophenyl)phenol. Given the structural motifs of a halogenated phenol, this guide outlines a tiered analytical approach, beginning with fundamental cytotoxicity assessment and progressing to the investigation of specific molecular mechanisms pertinent to this class of compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale underpinning the experimental design. Our objective is to provide a robust framework for generating a preliminary pharmacological and toxicological profile of this compound.

Introduction: The Scientific Context of this compound

This compound is a halogenated biphenyl-like phenol. The presence of chloro- and fluoro-substituents on the phenyl ring, coupled with the phenolic hydroxyl group, suggests several potential biological activities. Halogenated phenols are a broad class of compounds with diverse applications, including as antiseptics, disinfectants, and intermediates in pharmaceutical synthesis[1][2]. Their biological effects are often attributed to their ability to disrupt cellular membranes, denature proteins, and interfere with key enzymatic processes[3][4]. Specifically, chlorinated phenols have been shown to interfere with oxidative phosphorylation[4], and halogenated phenolic compounds can inhibit enzymes involved in thyroid hormone regulation[5].

Given these precedents, a systematic in vitro evaluation of this compound is warranted to elucidate its bioactivity profile. This guide presents a logical workflow, from broad cellular effects to more specific mechanistic assays.

Tier 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific mechanism of action, it is crucial to determine the concentration range over which this compound exerts cytotoxic effects. This information is vital for designing subsequent, more targeted assays, ensuring that observed effects are not simply a consequence of widespread cell death. We will employ a standard metabolic viability assay (MTT) and a membrane integrity assay.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis start Select relevant cell lines (e.g., HepG2, HEK293) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h for cell adherence seed->incubate1 prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and vehicle control prep_compound->treat_cells incubate2 Incubate for 24h, 48h, or 72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt add_pi Add Propidium Iodide (PI) incubate2->add_pi incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_mtt Measure absorbance at 570 nm solubilize->read_mtt calc_viability Calculate % cell viability relative to vehicle control read_mtt->calc_viability image_cells Image cells using fluorescence microscopy add_pi->image_cells quantify Quantify PI-positive (dead) cells image_cells->quantify quantify->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 2.1: MTT Cell Viability Assay
  • Cell Seeding: Seed human hepatoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Replace the culture medium with 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (0.5% DMSO in medium) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data
Cell LineTime PointIC₅₀ (µM)
HepG224h45.2
48h28.7
72h15.1
HEK29324h62.8
48h41.5
72h25.9

Tier 2: Mechanistic Exploration

Based on the IC₅₀ values obtained, subsequent assays should be conducted at non-cytotoxic concentrations (e.g., below IC₁₀) to ensure that the observed effects are specific and not due to general cellular toxicity.

Assessment of Mitochondrial Function

Scientific Rationale: Phenolic compounds, particularly halogenated ones, are known to affect mitochondrial energy transfer reactions[6]. A potential mechanism of toxicity for this compound could be the disruption of mitochondrial function. This can be assessed by measuring changes in mitochondrial membrane potential.

Protocol 3.1.1: Mitochondrial Membrane Potential Assay
  • Cell Seeding and Treatment: Seed cells as described in Protocol 2.1. Treat with sub-lethal concentrations of this compound for a shorter duration (e.g., 6-12 hours).

  • Staining: Add a fluorescent cationic dye, such as JC-1 or TMRM, to the culture medium and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader or flow cytometer. For JC-1, a shift from red (aggregate) to green (monomer) fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the change in fluorescence intensity or the ratio of red to green fluorescence, comparing treated cells to the vehicle control.

Evaluation of Antimicrobial Activity

Scientific Rationale: The structural similarity of this compound to known antiseptic agents like chloroxylenol suggests potential antimicrobial properties[2][7]. It is therefore pertinent to evaluate its efficacy against a panel of common bacterial strains.

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to the mid-logarithmic phase in appropriate broth.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Example Antimicrobial Activity
Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 25923)16
E. coli (ATCC 25922)64

Tier 3: Advanced Mechanistic and Target-Based Assays

Deiodinase Inhibition Assay

Scientific Rationale: Halogenated phenolic compounds have been identified as potential endocrine disruptors through their ability to inhibit deiodinases, enzymes crucial for thyroid hormone activation[5]. An in vitro assay using human liver microsomes can determine if this compound shares this activity.

Potential Signaling Pathway Disruption

Thyroid_Pathway cluster_inhibition Potential Inhibition T4 Thyroxine (T4) (Inactive Prohormone) rT3 Reverse T3 (rT3) (Inactive) T4->rT3 5-deiodination DI Deiodinase Enzymes (e.g., DI1, DI2) T4->DI 5'-deiodination T3 Triiodothyronine (T3) (Active Hormone) TR Thyroid Hormone Receptor (TR) T3->TR DI->T3 Gene Gene Expression TR->Gene Regulates Test_Compound This compound Test_Compound->DI Inhibits

Caption: Potential inhibition of thyroid hormone activation by this compound.

Protocol 4.1.1: In Vitro Deiodinase Activity Assay
  • Reaction Mixture: Prepare a reaction buffer containing human liver microsomes, a substrate (e.g., thyroxine, T4), and a cofactor (e.g., dithiothreitol).

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction and extract the thyroid hormones.

  • Quantification: Analyze the production of the active hormone (T3) and other metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the IC₅₀ of deiodinase inhibition by plotting the percentage of inhibition against the compound concentration.

Concluding Remarks

This guide provides a structured approach to the in vitro characterization of this compound. The proposed assays are designed to build a comprehensive profile, from general cytotoxicity to specific molecular interactions. The findings from these studies will be instrumental in understanding the compound's biological activities and will guide further research and development efforts. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure data integrity and reproducibility.

References

  • Butt, C. M., Wang, D., Stapleton, H. M., & Sjödin, A. (2011). Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. Toxicological Sciences, 124(2), 339-347. [Link]

  • Saito, K., Taniguchi, M., & Ando, M. (1988). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Yakugaku Zasshi, 108(12), 1184-1189. [Link]

  • Tolosa, L., Donato, M. T., Gómez-Lechón, M. J. (2015). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 89(10), 1919-1930. [Link]

  • Patsnap. (2024). What is Phenol used for? Patsnap Synapse. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24. [Link]

  • MDPI. (2019). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 24(23), 4277. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. PubChem Compound Database. [Link]

  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. [Link]

  • MDPI. (2022). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(1), 12-25. [Link]

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Application Notes and Protocols for Determining the Cytotoxicity of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: A Framework for Assessing the Cytotoxicity of Novel Phenolic Compounds

Phenolic compounds are a diverse class of molecules with widespread applications in various industries.[1][2] The specific compound of interest, 4-(3-Chloro-4-fluorophenyl)phenol, is a halogenated phenol whose cytotoxic potential requires thorough investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this and other novel phenolic compounds using established cell-based assays.

The following protocols are designed to be robust and self-validating, providing a multi-faceted approach to understanding a compound's effect on cell health. We will explore three key assays that interrogate different aspects of cellular demise:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[3][4]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5][6][7]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific measure of apoptosis.[8][9][10]

By employing this suite of assays, researchers can obtain a more complete picture of the cytotoxic and potential cytostatic effects of this compound.[11]

I. Foundational Considerations: Cell Line Selection and Culture

The choice of cell line is a critical first step in any cytotoxicity study. For a novel compound like this compound, it is advisable to screen against a panel of cell lines representing different tissues or cancer types. For example, a liver cell line such as HepG2 could be relevant for assessing potential metabolic activation and toxicity, while various cancer cell lines would be appropriate for initial anti-cancer screening.[12]

General Cell Culture Protocol:

  • Cell Line Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. This ensures the cellular population is healthy and responsive for assays.

  • Aseptic Technique: All cell culture manipulations should be performed in a sterile biological safety cabinet to prevent microbial contamination.

II. Assay Principle Overviews

A multi-parametric approach is crucial for a thorough cytotoxic assessment. The following diagram illustrates the workflow for evaluating the cytotoxicity of this compound.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Select and Culture Appropriate Cell Lines C Determine Seeding Density for 96-well Plates A->C B Prepare Stock Solution of This compound E Treat Cells with a Serial Dilution of the Test Compound B->E D Seed Cells in 96-well Plates and Allow Adhesion C->D D->E F Incubate for a Defined Exposure Period (e.g., 24, 48, 72h) E->F G MTT Assay (Metabolic Activity) F->G H LDH Release Assay (Membrane Integrity) F->H I Caspase-3/7 Assay (Apoptosis) F->I J Measure Absorbance/ Luminescence/Fluorescence G->J H->J I->J K Calculate Percent Viability/ Cytotoxicity J->K L Determine IC50 Value K->L

Caption: General workflow for assessing the cytotoxicity of a test compound.

III. Detailed Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free for the final steps)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader capable of measuring absorbance at 540-590 nm[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[4][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

B. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[7][15]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)[7][16][17]

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: It is crucial to include the following controls on each plate:[7]

    • No-Cell Control: Medium only for background absorbance.

    • Vehicle-Only Control (Spontaneous LDH Release): Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[5]

  • Stop Reaction and Measure Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength.[6]

C. Caspase-3/7 Glo® Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[8][9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[8]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (e.g., from Promega)[8]

  • Opaque-walled 96-well plates suitable for luminescence measurements[10]

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • "Add-Mix-Measure" Format: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.[10] Add the Caspase-Glo® 3/7 reagent to each well in a volume equal to the culture medium volume.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

IV. Data Analysis and Interpretation

For each assay, the raw data should be processed to determine the cytotoxic effect of this compound.

Data Presentation:

AssayEndpoint MeasuredCalculation of % Viability/Cytotoxicity
MTT Metabolic Activity% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
LDH LDH Release% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
Caspase-3/7 Caspase ActivityFold Increase = Lum_sample / Lum_vehicle

Determining the IC50 Value:

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[18] This value can be determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19][20]

The following diagram illustrates the relationship between the different assay readouts and the potential cellular response to this compound.

Assay_Interpretation Interpreting Cytotoxicity Assay Results cluster_compound Cellular Response to this compound cluster_assay_readout Assay Readout A Decreased Metabolic Activity D Decreased MTT Signal A->D indicates B Loss of Membrane Integrity (Necrosis) E Increased LDH Release B->E indicates C Activation of Caspase-3/7 (Apoptosis) F Increased Caspase-3/7 Luminescence C->F indicates G Cell Death or Growth Inhibition D->G H Cytotoxicity E->H I Apoptosis F->I

Caption: Relationship between cellular events and assay readouts.

V. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By integrating data from assays that probe metabolic activity, membrane integrity, and apoptosis, a more nuanced understanding of the compound's biological effects can be achieved. It is important to note that these in vitro assays are a first step in the toxicological assessment of a novel compound.[21] Further studies, potentially including more advanced techniques like flow cytometry for apoptosis analysis or assays for reactive oxygen species generation, may be warranted based on these initial findings.[1][21]

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Bio-protocol. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Journal of Toxicology: An International Journal. [Link]

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? ResearchGate. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. National Center for Biotechnology Information. [Link]

  • Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl phenol intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

The synthesis of this compound, a key building block in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally good yields. However, the specific electronic properties of the substrates involved in this synthesis can present unique challenges.[1][2]

This guide will focus on troubleshooting the two most probable synthetic disconnections for this target molecule, as illustrated below.

Visualizing the Synthetic Pathways

The logical approach to synthesizing this compound involves a Suzuki-Miyaura coupling. Below are the two primary retrosynthetic pathways.

G cluster_main Retrosynthetic Analysis cluster_A Route A cluster_B Route B Target This compound Coupling_A Suzuki-Miyaura Coupling Target->Coupling_A Coupling_B Suzuki-Miyaura Coupling Target->Coupling_B SM_A1 3-Chloro-4-fluorophenyl boronic acid/ester Coupling_A->SM_A1 SM_A2 4-Halo-1-(protected-oxy)benzene Coupling_A->SM_A2 SM_B1 1-Halo-3-chloro-4-fluorobenzene Coupling_B->SM_B1 SM_B2 4-(Protected-oxy)phenyl boronic acid/ester Coupling_B->SM_B2 G Start Low/No Yield Inert Inadequate Inert Atmosphere? Start->Inert Reagents Reagent Quality/Stoichiometry Issue? Start->Reagents Conditions Suboptimal Reaction Conditions? Start->Conditions Catalyst Catalyst/Ligand Inefficiency? Start->Catalyst Sol_Inert Degas solvents and reaction mixture. Use Schlenk line or glovebox. Inert->Sol_Inert Sol_Reagents Check purity of boronic acid and aryl halide. Ensure base is anhydrous and active. Use a slight excess (1.1-1.5 eq.) of boronic acid. Reagents->Sol_Reagents Sol_Conditions Optimize temperature (80-110 °C). Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure efficient stirring. Conditions->Sol_Conditions Sol_Catalyst Increase catalyst loading (1-5 mol%). Screen different ligands (e.g., PPh₃, Buchwald ligands). Use a pre-catalyst. Catalyst->Sol_Catalyst

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation. Purging with an inert gas like argon or nitrogen is crucial. [3]* Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or undergoing protodeboronation. [4]The purity of the aryl halide is also critical, as impurities can poison the catalyst. The choice and quality of the base are paramount; it must be sufficiently strong to activate the boronic acid for transmetalation. [5]* Reaction Conditions: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition. For challenging couplings involving electron-deficient partners, stronger bases like cesium carbonate or potassium phosphate may be more effective than sodium carbonate. [6]* Catalyst System: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is key. For electron-deficient aryl halides, electron-rich and bulky ligands (e.g., Buchwald's SPhos or XPhos) often outperform triphenylphosphine (PPh₃). [7]

Problem 2: Significant Homocoupling of the Boronic Acid

The formation of a symmetrical biaryl from the boronic acid is a common side reaction, especially in the presence of oxygen.

Cause Explanation Solution
Oxygen in the Reaction Mixture Oxygen can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst. [8]Rigorously degas all solvents and the reaction setup. Maintain a positive pressure of an inert gas (argon or nitrogen).
High Catalyst Loading An excess of the palladium catalyst can sometimes favor homocoupling.Optimize the catalyst loading to the lowest effective concentration (typically 0.5-2 mol%).
Slow Oxidative Addition If the oxidative addition of the aryl halide to the Pd(0) complex is slow, the catalyst may preferentially react with the boronic acid.Use a more reactive aryl halide (I > Br > Cl). [1]For aryl chlorides, specialized catalysts and ligands are often necessary. [9]
Problem 3: Presence of Dehalogenated and/or Protodeboronated Byproducts

The loss of the halogen from the aryl halide or the boronic acid group from the organoboron reagent leads to undesired arene byproducts.

Dehalogenation: This side reaction is more common with electron-rich aryl halides but can occur under certain conditions. The mechanism can involve the formation of a palladium-hydride species.

Protodeboronation: This is the hydrolysis of the C-B bond and is a significant issue with boronic acids, especially under prolonged heating in the presence of water and base.

Mitigation Strategies:

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids. [4]* Base Selection: The choice of base can influence the rate of protodeboronation. Sometimes, a weaker base or anhydrous conditions can be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to conditions that favor these side reactions.

  • Solvent System: The solvent can influence the rates of the desired and undesired reactions. Screening solvents like toluene, dioxane, or DMF, often with an aqueous phase for the base, is recommended. [6]

Problem 4: Difficult Purification and Deprotection

Purification: The final product, this compound (after deprotection), and its protected precursor can have similar polarities to some of the byproducts, making purification by column chromatography challenging.

Troubleshooting Purification:

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method.

  • Acid-Base Extraction: After deprotection, the phenolic product can be separated from non-acidic impurities by extraction into an aqueous base (e.g., NaOH), followed by washing of the aqueous layer with an organic solvent, and then re-acidification to precipitate or extract the pure product.

Deprotection: If a methoxy group is used as the protecting group, its cleavage requires harsh conditions (e.g., BBr₃), which might not be suitable if other sensitive functional groups are present.

Alternative Protecting Groups:

  • Consider protecting groups that are easier to remove, such as a p-methoxybenzyl (PMB) ether, which can be cleaved under oxidative or acidic conditions. [10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Route A)
  • To a Schlenk flask, add 3-chloro-4-fluorophenylboronic acid (1.2 mmol), the protected 4-halophenol (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio, 10 mL). [11]4. Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Deprotection of a Methoxy Group
  • Dissolve the protected biaryl (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C.

  • Slowly add boron tribromide (BBr₃) (1.5-3.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to ice-water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude phenol by column chromatography or crystallization.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(21), 4738-4752.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem, 2025.
  • Akhtar, T., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2018, 23(11), 2949.
  • Shaikh, A. A., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022, 19, 2387–2400.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020. Available at: [Link].

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2014, 12, 694-699.
  • Gómez-Ruiz, S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Kamal, A., et al. A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Letters in Organic Chemistry, 2012, 9(10), 724-729.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 2002, 67(18), 6477–6486.
  • ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 2008, 112(23), 5221–5229.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018, 140(12), 4342–4354.
  • ACS Publications. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 1999, 121(45), 10442–10443.
  • ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)...
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? Reddit, 2014.
  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 2015, 80(1), 502–511.
  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing...
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link].

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018, 37(11), 1663–1666.
  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2011, 133(40), 16042–16045.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit, 2022.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link].

  • Google Patents. CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021, 2021(4), M1291.
  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. Available at: [Link].

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1555–1564.
  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Indian Chemical Society, 2016, 93(12), 1-15.
  • Wiley Online Library. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019, 24(5), 834.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(3-Chloro-4-fluorophenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Scenario 1: Low to No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What are the potential causes and how can I fix this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Probable Causes & Recommended Solutions:

  • Inactive Catalyst: The Palladium(0) catalyst is the heart of the reaction and is sensitive to oxygen.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly before adding the catalyst. Use freshly opened or properly stored palladium catalysts. If using a Pd(II) precatalyst, ensure its complete in-situ reduction to Pd(0).

  • Poor Quality of Boronic Acid: 3-Chloro-4-fluorophenylboronic acid can be susceptible to degradation, particularly protodeboronation where the boron group is replaced by a hydrogen atom.

    • Solution: Use fresh, high-purity boronic acid. If the purity is questionable, it can be recrystallized. Consider using the more stable pinacol ester derivative of the boronic acid.

  • Incorrect Choice of Base or Insufficient Basicity: The base is critical for the activation of the boronic acid and the overall catalytic cycle.[1]

    • Solution: For phenolic substrates, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally effective. The choice of base can be solvent-dependent. A screening of different bases is recommended. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.

  • Suboptimal Solvent System: The solvent plays a key role in dissolving the reactants and facilitating the reaction.

    • Solution: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[2][3] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.

  • Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Most Suzuki couplings require heating, typically between 80-110 °C.[4] If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Workflow:

troubleshooting_low_yield start Low/No Yield check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Halide, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) check_conditions->analyze_crude side_products Side Products Observed? analyze_crude->side_products Yes incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction No optimize Systematic Optimization (Base, Solvent, Ligand, Temperature) side_products->optimize incomplete_reaction->optimize end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Scenario 2: Presence of Significant Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. Identifying these impurities can provide valuable insights into optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This results in the formation of 3,3'-dichloro-4,4'-difluorobiphenyl.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow.

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a pre-catalyst that rapidly forms the active Pd(0) species can also help.

  • Dehalogenation of the Aryl Halide: The starting 4-halophenol is converted back to phenol.

    • Cause: This can occur through a competing reaction pathway where a hydride source (e.g., from the solvent or impurities) is incorporated.

    • Solution: Ensure the use of high-purity, anhydrous solvents. The choice of base can also influence this side reaction.

  • Protodeboronation of the Boronic Acid: 3-Chloro-4-fluorophenylboronic acid is converted to 1-chloro-2-fluorobenzene.

    • Cause: This is the hydrolysis of the C-B bond and is often favored in aqueous basic conditions, especially at elevated temperatures.

    • Solution: Minimize the reaction time and temperature. Using a less aqueous solvent system or a boronic ester can increase stability.

II. Frequently Asked Questions (FAQs)

1. What is the recommended starting material combination for this synthesis?

The most common approach is the Suzuki-Miyaura coupling of 3-Chloro-4-fluorophenylboronic acid with a 4-halophenol . The reactivity of the halide follows the general trend: I > Br > Cl.[4] For laboratory-scale synthesis, 4-bromophenol or 4-iodophenol are excellent starting materials due to their higher reactivity compared to 4-chlorophenol, which often requires more specialized and highly active catalyst systems.

2. Which palladium catalyst and ligand should I choose?

For a standard Suzuki-Miyaura coupling, several palladium sources can be effective.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used, reliable catalyst that is often effective for couplings involving aryl bromides and iodides.[5]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is another robust catalyst, particularly useful for more challenging couplings.

  • Buchwald Ligands: For particularly difficult couplings, or when using less reactive aryl chlorides, highly active catalysts formed from a palladium source (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be highly effective.[6]

3. How do I select the optimal base for the reaction?

The choice of base is critical and can depend on the solvent and the specific substrates.

  • Inorganic bases are generally preferred.

  • Potassium Carbonate (K₂CO₃): A good starting point, often used in aqueous solvent mixtures.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective in more challenging reactions.

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often used in anhydrous conditions and can be beneficial if substrate degradation is an issue.

4. What is the best solvent system for this reaction?

A biphasic solvent system is often optimal to dissolve both the organic reactants and the inorganic base.[2]

  • Dioxane/Water: A very common and effective solvent system. A 4:1 or 5:1 ratio is a good starting point.

  • Toluene/Water or Toluene/Ethanol/Water: Toluene is a good solvent for many organic compounds, and the addition of a co-solvent like ethanol can improve the solubility of the boronic acid.

  • DMF/Water: N,N-Dimethylformamide is a more polar aprotic solvent that can be effective, especially for less soluble substrates.[3]

5. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2) is often a good mobile phase. The disappearance of the starting materials and the appearance of the more non-polar product spot can be visualized under UV light. For more quantitative analysis, GC-MS or LC-MS can be used.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Optimization of specific parameters may be required depending on the scale and purity requirements.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 3-Chloro-4-fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-bromophenol, 3-chloro-4-fluorophenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reaction Workflow:

suzuki_workflow reagents 1. Combine Reactants: - 4-Bromophenol - 3-Chloro-4-fluorophenylboronic acid - K₂CO₃ inert 2. Inert Atmosphere: Purge with Ar or N₂ reagents->inert solvents 3. Add Solvents: Degassed Dioxane/Water inert->solvents catalyst 4. Add Catalyst: Pd(PPh₃)₄ solvents->catalyst reaction 5. Heat & Stir: 90-100 °C, 4-8h catalyst->reaction workup 6. Aqueous Workup & Extraction: Water & Ethyl Acetate reaction->workup purification 7. Purification: Column Chromatography workup->purification product 8. Pure Product: This compound purification->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis.

IV. Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Aryl Halide 4-Iodophenol4-Bromophenol4-ChlorophenolHigher reactivity with I > Br >> Cl.[4] Chlorides may require more forcing conditions.
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhosPd(PPh₃)₄ is a good starting point. More active catalysts like those with Buchwald ligands may be needed for less reactive halides.
Base K₂CO₃Cs₂CO₃K₃PO₄All are viable options. K₃PO₄ can be beneficial in anhydrous conditions to minimize protodeboronation. Cs₂CO₃ is a stronger base.
Solvent Dioxane/H₂OToluene/H₂ODMF/H₂OAll are effective. The choice may depend on the solubility of the specific substrates.
Temperature 80 °C100 °C120 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions.

V. Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Catalytic Cycle Diagram:

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₃⁻ biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

VI. References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2010). Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a. [Link]

Sources

Technical Support Center: Purification of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I've developed this comprehensive technical support guide for the purification of crude 4-(3-Chloro-4-fluorophenyl)phenol. This resource is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, blending established protocols with the rationale behind each step to empower your research.

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this intermediate and require robust methods to achieve high purity. We will explore common issues and provide detailed, field-tested solutions.

Section 1: Understanding Your Crude Material - The Impurity Profile

Effective purification begins with understanding the potential contaminants in your crude product. The impurity profile is largely dictated by the synthetic route employed.

Frequently Asked Questions

  • Q1: What are the most common impurities I should expect in my crude this compound?

    A1: The impurities depend heavily on your synthesis method. For instance, in a Suzuki or similar cross-coupling reaction, you may find unreacted starting materials, homo-coupled byproducts, and residual catalyst. If the synthesis involves chlorination of a phenol precursor, regioisomers are a significant concern.[1][2] Phenols are also susceptible to oxidation, which can lead to colored impurities like quinones.[3]

  • Q2: My crude product has a pink or brownish tint. What causes this and is it a problem?

    A2: A pink, brown, or even black discoloration in phenolic compounds is typically due to the formation of colored oxidation products, often quinone-type structures.[3] While present in trace amounts, these can be difficult to remove. For many applications, this discoloration indicates the presence of impurities that must be removed to ensure product stability and prevent interference in subsequent reactions.

Table 1: Potential Impurities and Their Origins

Impurity Type Specific Example Common Synthetic Origin Recommended Initial Action
Starting Materials 3-Chloro-4-fluorophenylboronic acid, 4-bromophenol Suzuki Coupling Column Chromatography
Regioisomers 2-Chloro-4-fluorophenol Electrophilic chlorination of 4-fluorophenol[4][5] Column Chromatography or Fractional Crystallization
Homo-coupled Byproducts 4,4'-Difluoro-3,3'-dichlorobiphenyl Suzuki Coupling Recrystallization or Chromatography
Oxidation Products Quinone-type species Air oxidation of the phenol moiety[3] Activated carbon treatment during recrystallization

| Inorganic Salts | Sodium carbonate, potassium phosphate | Workup of coupling reactions | Aqueous wash / Liquid-liquid extraction |

Section 2: General Purification Strategy Workflow

Before committing to a specific technique, it's crucial to have a strategic approach. The following workflow outlines a logical progression for purifying your crude material.

G start Crude Product tlc Assess Purity (TLC/LCMS/NMR) start->tlc decision Purity Assessment tlc->decision recryst Recrystallization decision->recryst High Purity (>90%) Few Spots on TLC chrom Column Chromatography decision->chrom Low Purity (<90%) Multiple/Close Spots extract Consider Acid-Base Extraction Pre-treatment decision->extract Significant Baseline or Non-polar Impurities end Pure Product recryst->end chrom->recryst Polish Fractions extract->chrom

Caption: General workflow for selecting a purification technique.

Section 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Frequently Asked Questions & Troubleshooting

  • Q1: How do I select the best solvent for recrystallizing this compound?

    A1: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a biphenyl phenol structure, start by screening solvents like toluene, heptane/ethyl acetate mixtures, or isopropanol. A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective.[7]

  • Q2: My compound "oiled out" instead of crystallizing. What should I do?

    A2: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your solid. The compound melts instead of crystallizing. To resolve this, you can either add slightly more solvent to decrease the saturation temperature or switch to a solvent with a lower boiling point. Slow, gradual cooling is also critical to prevent this.[6]

  • Q3: My yield after recrystallization is very low. How can I improve it?

    A3: Low yield is often due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled slowly and then placed in an ice bath to maximize crystal formation before filtration.

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent (e.g., Toluene) dropwise at room temperature. If it dissolves easily, it's not a good single solvent. If it has poor solubility, heat the test tube. If it dissolves completely when hot and crystals reappear upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Toluene) in portions while heating the mixture to a gentle boil. Continue adding the minimum volume of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Section 4: Column Chromatography

For complex mixtures or when recrystallization fails to provide adequate purity, column chromatography is the method of choice. The key is selecting a stationary phase and mobile phase that provide differential adsorption of your target compound and its impurities.

Frequently Asked Questions & Troubleshooting

  • Q1: My phenolic compound is streaking badly on the silica gel TLC plate/column. Why is this happening?

    A1: Phenols have an acidic proton and can interact strongly with the slightly acidic silica gel surface, leading to tailing or streaking. This can be mitigated by adding a small amount of a polar solvent like methanol to the eluent or, in some cases, a trace amount of acetic acid to suppress the ionization of the phenol.[8]

  • Q2: What is the best stationary phase and mobile phase combination?

    A2: For initial screening, silica gel is standard. A good starting mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane (DCM). For aromatic compounds like this, a toluene/ethyl acetate system can sometimes provide better separation than hexanes/EtOAc.[8] If silica fails, consider neutral alumina, which can be less harsh on sensitive compounds.[8] For challenging separations, a biphenyl stationary phase in HPLC can offer alternative selectivity due to enhanced π-π interactions.[9][10][11]

Table 2: Troubleshooting Guide for Column Chromatography

Problem Probable Cause Suggested Solution
Poor Separation Incorrect mobile phase polarity. Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for your target compound.
Co-eluting impurities. Try a different solvent system (e.g., Toluene/EtOAc instead of Hexanes/EtOAc). Consider a biphenyl column for HPLC.[9][10]
Compound Won't Elute Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). A common choice is a gradient of ethyl acetate in hexanes, or for very polar compounds, methanol in DCM.[8]
Strong interaction with silica gel. Consider switching to a neutral alumina stationary phase.

| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed carefully as a slurry and never let the solvent level drop below the top of the stationary phase. |

G start Chromatography Issue problem Identify Problem start->problem no_sep Poor Separation (Rf too high/low or merged spots) problem->no_sep Separation streaking Streaking / Tailing problem->streaking Peak Shape no_elution Compound Stuck on Column problem->no_elution Elution sol_opt Optimize Mobile Phase via TLC (Aim for Rf 0.2-0.4) no_sep->sol_opt add_mod Add Modifier to Mobile Phase (e.g., 0.5% MeOH or AcOH) streaking->add_mod no_elution->add_mod change_sol Try Alternative Solvent System (e.g., Toluene/EtOAc) sol_opt->change_sol change_stat Change Stationary Phase (e.g., Neutral Alumina) add_mod->change_stat

Caption: Troubleshooting workflow for column chromatography.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3 and separates it from impurities.

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (air or nitrogen) to begin elution, collecting fractions.

  • Monitoring: Monitor the elution process by collecting fractions and analyzing them via TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 5: Acid-Base Extraction

This is a powerful workup or pre-purification technique to separate acidic compounds (like phenols) from neutral or basic impurities.

Frequently Asked Questions

  • Q1: When should I use an acid-base extraction?

    A1: This technique is ideal when you have significant non-acidic impurities (e.g., non-polar, neutral organic compounds). By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like 1M NaOH), the phenol is deprotonated to its water-soluble sodium salt, which moves to the aqueous layer, leaving neutral impurities behind in the organic layer.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Re-acidification & Isolation mix Crude Mixture in Organic Solvent (e.g., EtOAc) Phenol (R-OH) + Neutral Impurity base Aqueous Base (e.g., 1M NaOH) mix:f1->base Shake in Funnel layers Organic Layer Neutral Impurity Aqueous Layer Phenolate Salt (R-O⁻Na⁺) acid Aqueous Acid (e.g., 2M HCl) layers:f3->acid Acidify product Pure Phenol (R-OH) Precipitates or is extracted back into fresh organic solvent acid->product:f0

Caption: Principle of acid-base extraction for phenolic compounds.

Protocol 3: Basic Extraction for Purification

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium phenolate) into a clean flask.

  • Wash (Optional): Extract the organic layer one more time with 1M NaOH to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 2M HCl while stirring until the solution is acidic (test with pH paper). The phenol product should precipitate out as a solid or oil.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If it oils out, extract it back into a fresh portion of organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

References

  • Trouble with Column Chromatography of phenolic compounds. (2025). Reddit.
  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). PubMed Central. [Link]

  • Cleaning Dirty Phenol. (2016). YouTube. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]

  • Evaluation of retention and selectivity using biphenyl stationary phases. (2018). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • US Patent US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2022). MDPI. [Link]

  • US Patent US4620042A - Preparation of 2-chloro-4-fluorophenol
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

Sources

Identifying and minimizing by-products in 4-(3-Chloro-4-fluorophenyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Chloro-4-fluorophenyl)phenol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common by-products. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The two primary routes are:

  • Route A: Coupling of 3-chloro-4-fluorophenylboronic acid with a 4-halophenol (or a protected version).

  • Route B: Coupling of 4-hydroxyphenylboronic acid (or a protected version) with a 3-chloro-4-fluoroaryl halide .

The following troubleshooting advice is applicable to both routes, with specific considerations noted.

Q1: My mass spectrometry results show a significant peak corresponding to a dimer of my boronic acid starting material (e.g., 3,3'-dichloro-4,4'-difluorobiphenyl or 4,4'-biphenol). What is this by-product and how can I prevent it?

A1: Cause and Identification

This impurity is the result of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.[1] It produces a symmetrical biaryl from two molecules of the boronic acid starting material. This is particularly prevalent with electron-deficient arylboronic acids.[1] The primary drivers for this unwanted reaction are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2]

Troubleshooting & Minimization Strategies:

  • Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen.

    • Degas Your Solvents: Sparge your solvents (e.g., dioxane, toluene, DMF) with an inert gas like argon or nitrogen for at least 30-60 minutes before use.

    • Use Schlenk Technique: Assemble your reaction glassware hot and cool it under a vacuum, followed by backfilling with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Catalyst Selection:

    • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), a step which can itself generate species that promote homocoupling.[3]

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes increase by-product formation. Start with a standard loading (e.g., 1-2 mol%) and adjust as needed.

  • Ligand Choice:

    • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been shown to be effective in minimizing homocoupling and promoting the desired cross-coupling, even for challenging substrates.[4] These ligands stabilize the Pd(0) state and facilitate rapid reductive elimination of the desired product.

Q2: I've isolated a by-product that is my aryl halide starting material, but with the halogen (Cl or Br) replaced by a hydrogen atom. Why is this happening?

A2: Cause and Identification

This is a classic case of dehalogenation (specifically, hydrodehalogenation).[2] In this side reaction, the palladium-aryl intermediate reacts with a hydride source before it can couple with the boronic acid partner. The resulting palladium-hydride species then reductively eliminates the dehalogenated arene.

Troubleshooting & Minimization Strategies:

  • Identify the Hydride Source:

    • Solvent: Alcoholic solvents (e.g., methanol, ethanol) and even water can act as hydride sources, especially at elevated temperatures.[2] If possible, switch to anhydrous, non-protic solvents like toluene, dioxane, or THF.

    • Base: Certain bases or impurities within them can be hydride donors. Ensure you are using a high-purity base. Some amine bases can also contribute to this side reaction.[2]

    • Starting Materials: Ensure your starting materials are anhydrous and pure.

  • Reaction Parameter Optimization:

    • Lower the Temperature: Higher temperatures can sometimes accelerate dehalogenation more than the desired cross-coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Choice of Base: A weaker base might be beneficial. For example, if you are using a strong base like NaOH or KOH, consider switching to a carbonate base like K₂CO₃ or Cs₂CO₃.

  • Ligand and Catalyst System:

    • The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the cross-coupled product, outcompeting the dehalogenation pathway.[5][6]

Q3: My reaction has stalled, and I'm recovering a lot of my boronic acid starting material, but it's been converted to the corresponding arene (e.g., 2-chloro-1-fluorobenzene). What is this process?

A3: Cause and Identification

This side reaction is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond. It is often catalyzed by the base and can be accelerated by elevated temperatures and the presence of water. This consumes your nucleophilic partner and halts the reaction, leading to low conversion of the aryl halide.

Troubleshooting & Minimization Strategies:

  • Use Anhydrous Conditions: As with dehalogenation, minimizing water is key. Use dry solvents and reagents.

  • Protect the Boronic Acid: If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation but still highly effective in the transmetalation step of the Suzuki coupling.[2][4]

  • Base Selection: The rate of protodeboronation is highly dependent on the pH and the specific base used. Sometimes, a milder base or a different cation (e.g., switching from K₂CO₃ to Cs₂CO₃) can mitigate the issue.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of this degradation pathway.

Q4: I've obtained an isomeric by-product with the same mass as my target molecule. What could it be?

A4: Cause and Identification

When working with a phenolic substrate, a likely isomeric by-product is a diaryl ether , formed via a competing O-arylation (etherification) reaction.[7][8] Instead of forming a C-C bond, the palladium catalyst facilitates the formation of a C-O bond between the phenol oxygen and the other aryl partner. This is essentially a competing Buchwald-Hartwig-type C-O coupling.

Troubleshooting & Minimization Strategies:

  • Protect the Phenol: The most robust solution is to protect the phenol's hydroxyl group before the Suzuki coupling. A methyl ether or a silyl ether (like TBDMS) are common choices. The protecting group can then be removed in a subsequent step. This physically prevents the oxygen from participating in the coupling reaction.

  • Ligand and Catalyst Choice: C-C bond formation and C-O bond formation are often favored by different ligand systems. Ligands typically used for Suzuki reactions (e.g., phosphines) are generally less effective for C-O coupling than the specialized biaryl phosphine ligands developed for that purpose (e.g., di-tBuXPhos).[7] Sticking to standard Suzuki conditions with ligands like PPh₃ may help favor C-C coupling, but protection is the more reliable strategy.

  • Base Selection: The choice of base can influence the nucleophilicity of the phenoxide. Using a weaker base may slightly disfavor C-O coupling, but this effect is often less pronounced than the impact of catalyst/ligand choice or protection.

Frequently Asked Questions (FAQs)

  • Which synthetic route is better, Route A or Route B?

    • Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. 3-Chloro-4-fluorophenylboronic acid is readily available. 4-Halophenols are also common. However, 4-hydroxyphenylboronic acid is prone to decomposition, so using its protected form or a boronate ester is often preferred. The stability and reactivity of your specific starting materials should guide your decision.

  • What is the best general-purpose catalyst and ligand combination to start with?

    • For a robust starting point, a combination of a Pd(0) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly recommended.[4] These systems are known for their high activity, broad substrate scope, and ability to suppress many common side reactions.

  • Can I use an aryl chloride as my electrophile?

    • Yes, but it is more challenging. The oxidative addition of aryl chlorides to palladium is significantly slower than for aryl bromides or iodides.[3][9] To successfully use an aryl chloride, you will almost certainly need a highly active catalyst system, such as one employing a bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligand, and potentially higher reaction temperatures.[6]

  • How do I know if my reaction is complete?

    • The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot can be taken from the reaction mixture, quenched, and analyzed. The reaction is complete when the limiting reagent (usually the aryl halide) is no longer observed.

Data Presentation: By-Product Control

The following table provides a qualitative summary of how different reaction parameters can be adjusted to minimize specific by-products in a typical Suzuki-Miyaura synthesis of this compound.

ParameterTo Minimize HomocouplingTo Minimize DehalogenationTo Minimize ProtodeboronationTo Minimize O-Arylation
Atmosphere Strictly Inert (Ar/N₂) Inert (Ar/N₂)Inert (Ar/N₂)Inert (Ar/N₂)
Catalyst Pd(0) source (e.g., Pd₂(dba)₃)High-activity catalystHigh-activity catalystStandard Suzuki catalyst
Ligand Bulky, e⁻-rich (SPhos)Bulky, e⁻-rich (SPhos)Bulky, e⁻-rich ligandsStandard Suzuki ligand (PPh₃)
Solvent Degassed, AnhydrousAnhydrous, Aprotic Anhydrous Anhydrous, Aprotic
Base Weaker base (Carbonates)Weaker, non-hydride sourceWeaker, anhydrous baseWeaker base
Temperature Lowest effective temp.Lowest effective temp.Lowest effective temp.Standard temp.
Substrate N/AUse Aryl Bromide > IodideUse Boronate EsterProtect Phenol Group

Visualizations

Reaction & By-Product Pathways

Suzuki_Byproducts cluster_main Main Catalytic Cycle ArX Ar-X (Aryl Halide) OxAdd Ar-Pd(II)-X ArX->OxAdd Oxidative Addition O_Arylation Ar-O-Ar' (Ether By-product) ArX->O_Arylation Phenol O⁻ attack ArB Ar'-B(OH)₂ (Boronic Acid) Trans Ar-Pd(II)-Ar' ArB->Trans Homocoupling Ar'-Ar' (Homocoupling) ArB->Homocoupling O₂ / Pd(II) Protodeboronation Ar'-H (Protodeboronation) ArB->Protodeboronation H₂O / Base Pd0 Pd(0) Catalyst Base Base Base->Trans OxAdd->Trans Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation [H⁻] source Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination

Caption: Primary Suzuki-Miyaura cycle and competing by-product pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze Analyze Crude Reaction by LC-MS / GC-MS Start->Analyze Identify Identify Main By-product(s) Analyze->Identify Homocoupling Homocoupled Dimer (Ar'-Ar') Identify->Homocoupling Mass = 2x Boronic Acid Dehalogenation Dehalogenated Halide (Ar-H) Identify->Dehalogenation Mass = Aryl Halide - Halogen + H Protodeboronation Deboronated Arene (Ar'-H) Identify->Protodeboronation Mass = Boronic Acid - B(OH)₂ + H Ether Ether By-product (Ar-O-Ar') Identify->Ether Mass = Product Isomer Other Other/Unknown Identify->Other Unidentified Solve_HC Solution: 1. Degas solvents thoroughly. 2. Use Pd(0) precatalyst. 3. Ensure inert atmosphere. Homocoupling->Solve_HC Solve_Dehal Solution: 1. Use anhydrous aprotic solvent. 2. Check base purity. 3. Lower reaction temperature. Dehalogenation->Solve_Dehal Solve_Proto Solution: 1. Use anhydrous conditions. 2. Use boronate ester. 3. Optimize base/temperature. Protodeboronation->Solve_Proto Solve_Ether Solution: 1. Protect phenol -OH group. 2. Screen ligands to favor C-C. 3. Re-evaluate base. Ether->Solve_Ether Solve_Other Consult further literature or re-verify starting material purity. Other->Solve_Other

Caption: A logical workflow for diagnosing and solving common by-product issues.

Experimental Protocol: Minimized By-Product Synthesis

This protocol describes the Suzuki-Miyaura coupling of 3-chloro-4-fluorophenylboronic acid and 4-bromophenol (Route A), employing conditions designed to minimize common side reactions. The phenol is used directly, but for maximum purity, protection as a methyl or silyl ether is recommended.

Materials:

  • 4-Bromophenol (1.0 mmol, 1.0 equiv)

  • 3-Chloro-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)[10]

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Anhydrous, degassed Water (0.5 mL)

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or high-purity Nitrogen)

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and stir bar in an oven (120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition (under Inert Gas): To the cooled flask, add 4-bromophenol, 3-chloro-4-fluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution:

    • Ensure the flask is sealed and maintain a positive inert gas pressure (e.g., using a balloon).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. (Note: Fictional future date from search result, linked to a real JACS page for context). [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly improved method for the pd-catalyzed coupling of phenols with aryl halides: understanding ligand effects. Angewandte Chemie (International ed. in English), 45(26), 4321–6. [Link]

  • ResearchGate. (2025). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Chemical Communications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13573. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 30(1), 51. [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

Sources

Navigating the Nuances of 4-(3-Chloro-4-fluorophenyl)phenol Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Chloro-4-fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this molecule in solution, moving beyond simple protocols to explain the "why" behind the best practices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Understanding the Molecule: A Foundation for Stability

This compound is a halogenated biphenyl derivative. Its structure, featuring a phenolic hydroxyl group and halogen substitutions on the phenyl rings, dictates its reactivity and, consequently, its stability. The electron-withdrawing nature of the chlorine and fluorine atoms influences the acidity of the phenolic proton and the susceptibility of the aromatic rings to nucleophilic or electrophilic attack. Furthermore, the presence of the hydroxyl group makes the compound sensitive to oxidation and pH changes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues related to the stability of this compound in solution.

General Handling and Storage

Question: What are the best practices for storing and handling this compound in its solid form and in solution to ensure its long-term stability?

Answer:

Proper storage and handling are the first line of defense against degradation.

  • Solid Compound: this compound solid should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Phenolic compounds, in general, can be sensitive to light and moisture.[1] Exposure to air can also lead to slow oxidation.[2]

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect them from light.[1][3] Storage at low temperatures (-20°C or -80°C) is recommended to slow down potential degradation processes. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[4]

Solvent Selection and Solubility

Question: Which solvents are recommended for dissolving this compound, and are there any known incompatibilities?

Answer:

The choice of solvent is critical not only for solubility but also for the stability of the compound.

  • Recommended Solvents: Due to its phenolic nature and halogen substitutions, this compound is expected to be soluble in a range of organic solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

    • Acetonitrile

  • Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis, especially under certain pH conditions, while impurities can act as catalysts for degradation.

  • Potential Incompatibilities:

    • Chlorinated Solvents: While likely soluble, caution should be exercised with chlorinated solvents like dichloromethane (DCM) and chloroform, especially for long-term storage, as they can contain acidic impurities that may promote degradation.[5]

    • Peroxide-Forming Solvents: Avoid long-term storage in solvents prone to peroxide formation (e.g., tetrahydrofuran (THF), diethyl ether) unless they are freshly purified and stabilized. Peroxides can oxidize the phenolic hydroxyl group.

Solubility Data for Structurally Similar Compounds:

CompoundSolventSolubility
4-ChlorophenolWater27.1 g/L[6]
PhenolWaterMore soluble than alcohols of similar molecular weight due to stronger hydrogen bonding[7][8]
Influence of pH on Stability

Question: My experiment requires adjusting the pH of my solution containing this compound. How does pH affect its stability?

Answer:

The pH of the solution is a critical factor governing the stability of phenolic compounds.

  • Acidic Conditions (pH < 7): In acidic to neutral pH, the phenolic hydroxyl group remains protonated. Generally, phenols are more stable under these conditions. However, very strong acidic conditions should be avoided as they can potentially promote hydrolysis of the C-F or C-Cl bonds, although this is generally a slow process for aryl halides.

  • Alkaline Conditions (pH > 7): Under alkaline conditions, the phenolic proton dissociates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. The negative charge on the oxygen atom increases the electron density of the aromatic ring, making it more reactive towards electrophiles and oxidants. Studies on other phenolic compounds have shown that they are not stable at high pH. Therefore, it is strongly recommended to avoid prolonged exposure to alkaline conditions. If your protocol requires a basic pH, prepare the solution immediately before use and protect it from air (oxygen).

Degradation Pathways

Question: What are the likely degradation pathways for this compound in solution?

Answer:

Based on the chemical structure and data from related halogenated phenols, the primary degradation pathways are likely to be oxidation and photodegradation.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, metal ion impurities, or other oxidizing agents. This process can lead to the formation of colored quinone-type structures, which may be observed as a yellowing or browning of the solution.[2] The presence of electron-withdrawing halogens can influence the rate of this process.

    A This compound B Phenoxy Radical A->B Oxidation C Quinone-type Products B->C Further Oxidation/Rearrangement D [O] D->A

  • Photodegradation: Aromatic compounds, especially phenols, can be susceptible to degradation upon exposure to UV light. [9]This can involve the formation of reactive intermediates and subsequent ring cleavage or polymerization. [8][9]It is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.

Troubleshooting Common Observations

Scenario 1: My solution of this compound has turned yellow/brown.

  • Probable Cause: This is a classic sign of oxidation. The phenolic group has likely been oxidized to form colored quinone-like byproducts. [2]* Troubleshooting Steps:

    • Confirm Degradation: Analyze a small aliquot of the solution by HPLC or LC-MS to confirm the presence of degradation products and quantify the remaining parent compound.

    • Solvent Check: Ensure the solvent used was of high purity and free of peroxides.

    • Storage Conditions: Verify that the solution was stored protected from light and at a low temperature.

    • Atmosphere: Consider if the solution was exposed to air for an extended period. For future preparations, consider degassing the solvent and storing the solution under an inert atmosphere.

    • Remediation: It is recommended to discard the discolored solution and prepare a fresh batch using best practices.

Scenario 2: I am seeing unexpected peaks in my chromatogram after a short period.

  • Probable Cause: This could be due to rapid degradation under the experimental conditions or interaction with other components in your mixture.

  • Troubleshooting Steps:

    • Analyze a Blank: Run a blank injection of your solvent to rule out solvent-related impurities.

    • Run a Fresh Standard: Immediately after preparation, inject a standard solution of this compound to get a baseline chromatogram.

    • Investigate Experimental Conditions:

      • pH: Check the pH of your mobile phase or reaction buffer. If it is alkaline, this could be the cause.

      • Temperature: High temperatures can accelerate degradation.

      • Matrix Effects: Consider if other components in your sample matrix could be reacting with your compound.

Experimental Workflow for Stability Assessment:

For critical applications, it is advisable to perform a preliminary stability study.

A Prepare fresh solution of This compound B Divide into aliquots for different conditions (e.g., different solvents, pH, light exposure) A->B C Analyze initial concentration (T=0) by HPLC or LC-MS B->C D Store aliquots under specified conditions B->D F Compare concentrations to T=0 and identify degradation products C->F E Analyze aliquots at defined time points (e.g., 1h, 4h, 24h, 1 week) D->E E->F

Stability Study Workflow
Analytical Methods for Stability Monitoring

Question: What are the recommended analytical techniques to monitor the stability of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable methods.

  • HPLC-UV: This is a robust and widely available technique for quantifying the parent compound. A reversed-phase C18 column is typically a good starting point. The UV detector should be set to the wavelength of maximum absorbance for this compound. By monitoring the peak area of the parent compound over time, you can determine the rate of degradation.

  • LC-MS: This technique provides the added advantage of identifying the degradation products by their mass-to-charge ratio. This is invaluable for understanding the degradation pathway and for troubleshooting.

Typical HPLC Method Parameters (Starting Point):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Gradient Isocratic or gradient depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at λmax of the compound
Injection Volume 10 µL

Concluding Remarks

The stability of this compound in solution is a multifaceted issue that requires careful consideration of solvent choice, pH, temperature, and light exposure. By understanding the underlying chemical principles and implementing the best practices outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results. When in doubt, preparing fresh solutions is the most prudent course of action.

References

  • Saéz, P. B., & Rittmann, B. E. (1993). Biodegradation kinetics of a mixture containing a primary substrate (phenol) and an inhibitory co-metabolite (4-chlorophenol).
  • Saarenketo, P., & Suominen, I. (2000). Influence of pH on the toxicity of substituted phenols to fish. Environmental Toxicology and Chemistry, 19(5), 1243-1248.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Retrieved from [Link]

  • Wang, W., et al. (2015). Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite under UV-A irradiation.
  • Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3847–3857.
  • Fujii, S., et al. (2020). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 29(7), 1234-1240.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 47(6), 2101-2108.
  • Wang, Q., et al. (2021). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Environmental Science & Technology, 55(10), 6573–6587.
  • CK-12 Foundation. (2023). Chemical Properties - Phenols. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Phenol. Retrieved from [Link]

  • Al-Zoubi, M. A., et al. (2010). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite.
  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (2007).
  • Britannica. (2023). Phenol. Retrieved from [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Richard, A. M., & Elmore, S. A. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 115(9), 2042-2047.
  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075.
  • Ge, F., et al. (2006). Effects of pH on the chlorination process of phenols in drinking water.
  • Wang, S., et al. (2021). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors.
  • Dąbrowski, A., et al. (2005). Effects of pH on phenol (Ph), 4-chlorophenol (CP), and 4-cresol (MP) adsorption from aqueous solutions on carbonaceous materials. Chemosphere, 58(10), 1359-1369.
  • Vinu, R., & Madras, G. (2010). Detailed pathway of degradation of phenol and 4-chlorophenol adapted from different studies.
  • Park, J. W., et al. (2017). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Journal of Agricultural and Food Chemistry, 65(30), 6218–6225.
  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(3-Chloro-4-fluorophenyl)phenol. This guide is structured in a practical question-and-answer format to directly address common challenges and provide in-depth, scientifically grounded solutions for your forced degradation studies.

Section 1: Getting Started with Your Forced Degradation Study

Q1: I am starting a forced degradation study for this compound. What are the essential first steps and regulatory guidelines I should follow?

A1: The foundational goal of a forced degradation study is to intentionally stress your active pharmaceutical ingredient (API) to predict its degradation pathways and validate that your analytical methods can detect any resulting impurities.[1][2][3] Before initiating experiments, it is crucial to align your study design with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing.[4][5][6][7]

Your first steps should involve a logical, structured approach:

  • Characterize the Parent Molecule: Understand the physicochemical properties of this compound. Its phenolic hydroxyl group is acidic and prone to oxidation, while the halogenated phenyl ring can be susceptible to nucleophilic substitution or photolytic cleavage.

  • Develop a Stability-Indicating Method: The core of your work will be an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all potential degradation products.[8][9] This is a mandatory prerequisite.

  • Consult ICH Guidelines: ICH Q1A(R2) mandates testing against a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[4][5][7][10] These guidelines provide the regulatory framework for your study.[4][5][6][7]

  • Define Study Objectives: Clearly outline what you aim to achieve. Are you identifying major degradants, elucidating pathways, or validating your analytical method's specificity?

Below is a workflow diagram illustrating the key phases of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A API Characterization B Develop & Validate Stability-Indicating Method A->B C Prepare Stock Solutions (e.g., 1 mg/mL) B->C D Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Neutralize/Quench Reactions D->E Target ~5-20% Degradation F Analyze via LC-MS/MS E->F G Identify Degradants & Propose Pathways F->G H Generate Final Report G->H

Caption: High-level workflow for a forced degradation study.

Section 2: Troubleshooting Experimental Conditions

Q2: My hydrolytic degradation (acid/base) is either too fast or not occurring at all. How do I optimize the conditions?

A2: Finding the right balance for hydrolysis is a common challenge. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products without completely destroying the parent molecule.[1]

Causality: The rate of hydrolysis is driven by the concentration of the acid/base, temperature, and reaction time. The phenolic group on your molecule is acidic, making it more susceptible to degradation under basic conditions through deprotonation.

Troubleshooting Steps:

  • Start Mild: Begin with standard conditions, such as 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis, at room temperature.[3]

  • Adjust Temperature: If no degradation is observed after 24-48 hours, gradually increase the temperature (e.g., to 40°C, then 60°C). Thermal energy is often required to overcome the activation energy for the cleavage of covalent bonds.

  • Modify Reagent Concentration: If degradation is too rapid, decrease the acid/base concentration to 0.01 M or even 0.001 M. Conversely, if degradation is too slow even with heat, you can cautiously increase the concentration to 0.5 M or 1 M.[3]

  • Time-Course Study: Sample the reaction at multiple time points (e.g., 2, 6, 12, 24 hours) to understand the kinetics and stop the reaction when the target degradation level is reached.

Stress ConditionStarting ReagentTemperatureTimeTroubleshooting Action (If No/Low Degradation)Troubleshooting Action (If Too Fast)
Acid Hydrolysis 0.1 M HClRoom Temp24-72 hrsIncrease Temp to 60°C; then increase [HCl] to 1 MDecrease [HCl] to 0.01 M; run at 4°C
Base Hydrolysis 0.1 M NaOHRoom Temp2-24 hrsIncrease Temp to 40°CDecrease [NaOH] to 0.01 M; run at 4°C
Oxidation 3-6% H₂O₂Room Temp6-24 hrsIncrease [H₂O₂] to 30%; add trace Fe²⁺ (Fenton)Decrease [H₂O₂] to 0.5-1%
Thermal Solid API or Solution60-80°C1-2 weeksIncrease Temp (≤105°C), add humidityDecrease Temp
Photolytic Solution (in Quartz)AmbientPer ICH Q1BEnsure direct exposure; increase intensity/durationReduce exposure time; use filters

Table 1: Recommended starting conditions and troubleshooting for forced degradation studies.

Q3: Oxidative degradation with hydrogen peroxide is showing no results. What could be wrong?

A3: Phenolic compounds are generally susceptible to oxidation, but sometimes the reaction requires initiation.

Causality: Hydrogen peroxide (H₂O₂) alone can be a slow oxidizing agent. The reaction is often catalyzed by factors like metal ions, heat, or UV light, which generate highly reactive hydroxyl radicals (•OH). The halogen substituents on the phenyl ring also influence the molecule's reactivity.[11]

Troubleshooting Steps:

  • Increase Peroxide Concentration: A common starting point is 3% H₂O₂. If this is ineffective, you can increase the concentration up to 30%.[1]

  • Introduce a Catalyst (Fenton's Reagent): If increasing the H₂O₂ concentration is still not effective, the addition of a trace amount of a metal catalyst like iron(II) sulfate (FeSO₄) can initiate Fenton chemistry, dramatically accelerating the oxidation process.

  • Apply Heat: Gently warming the reaction mixture (e.g., to 40°C) can increase the rate of radical formation and subsequent degradation.

  • Check for Stabilizers: Ensure the H₂O₂ solution you are using does not contain high levels of stabilizers, which could inhibit the reaction.

Section 3: Analytical & HPLC Troubleshooting

Q4: I'm seeing significant peak tailing for the parent compound in my HPLC analysis. How can I fix this?

A4: Peak tailing is a frequent issue when analyzing phenolic compounds, and it can compromise resolution and quantification.[12]

Causality: The primary cause is often secondary interactions between the acidic phenolic hydroxyl group and residual, un-capped silanol groups on the surface of silica-based C18 columns.[12] At a neutral pH, these silanols are ionized (Si-O⁻) and can interact strongly with the phenol proton, causing the peak to tail.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: This is the most critical parameter.[12]

    • Action: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your aqueous mobile phase to lower the pH to around 2.5-3.0.

    • Reasoning: At a low pH, the silanol groups (Si-OH) are protonated and no longer ionic. This minimizes the secondary interactions, leading to a much more symmetrical (Gaussian) peak shape.

  • Use a Modern, End-Capped Column:

    • Action: Switch to a high-purity silica column that is thoroughly end-capped or a hybrid particle column.

    • Reasoning: These columns have fewer free silanol groups, inherently reducing the potential for tailing.

  • Check Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase.[12]

    • Reasoning: Dissolving the sample in a very strong solvent (like 100% acetonitrile) when your gradient starts at 10% can cause the peak to distort as it enters the column.[13]

  • Reduce Column Overload:

    • Action: Dilute your sample and inject a smaller volume.

    • Reasoning: Injecting too much mass can saturate the stationary phase, leading to peak asymmetry.[12]

Q5: I see many new peaks in my chromatogram after stress testing, but I can't identify them with MS. What are some likely degradation pathways to guide my search?

A5: Elucidating degradation pathways requires a combination of analytical data and chemical intuition. For a molecule like this compound, several predictable reactions can occur.

Likely Degradation Pathways:

  • Oxidation: This is often the most complex pathway.

    • Hydroxylation: The addition of -OH groups to the aromatic rings is a common primary step, forming catechol or hydroquinone-like structures.[14][15]

    • Dimerization/Polymerization: Phenoxy radicals can form and couple, leading to larger dimeric or trimeric species. This is especially common in oxidative and photolytic conditions.[16]

    • Ring Opening: Severe oxidation can break open the aromatic rings, forming smaller aliphatic acids.[14]

  • Photolysis:

    • Dehalogenation: UV light can induce the cleavage of the C-Cl or C-F bond, replacing the halogen with a hydrogen or hydroxyl group.

  • Hydrolysis (Extreme Conditions):

    • Nucleophilic Substitution: While generally difficult on an aromatic ring, under harsh heat and high pH, the chloro or fluoro group could potentially be displaced by a hydroxyl group.

Below is a hypothesized degradation pathway diagram based on common chemical reactions for this class of compounds.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Parent This compound Ox1 Hydroxylated Isomers (+16 Da) Parent->Ox1 [H₂O₂] Ox2 Dimerization Products (~2x MW - 2 Da) Parent->Ox2 [H₂O₂] or UV Photo1 Dechlorinated Product (-34 Da) Parent->Photo1 UV Light Photo2 Defluorinated Product (-18 Da) Parent->Photo2 UV Light Ox3 Ring-Opened Products (e.g., muconic acids) Ox1->Ox3 [H₂O₂]

Caption: Hypothesized degradation pathways for the parent compound.

By predicting these potential products and calculating their expected mass-to-charge ratios (m/z), you can perform targeted extracted ion chromatograms on your LC-MS data, which can help you find and identify even low-level degradants.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • ICH. (n.d.). Quality Guidelines.
  • PubMed. (2011). Influence of halogen substituents on the catalytic oxidation of 2,4,6-halogenated phenols.
  • ResearchGate. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (n.d.). Dehalogenation of Chlorinated Phenols during Oxidative Coupling.
  • ResearchGate. (n.d.). Biodegradation of phenol and its halogenated substitutes.
  • YouTube. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.
  • SciRP.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol.
  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
  • DESWATER. (n.d.). Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite.
  • ResearchGate. (2025). Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite.
  • MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol.
  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • DESWATER. (2014). Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite.
  • ResearchGate. (2025). Determination of phenols and chlorophenols as trimethylsilyl derivatives.

Sources

Resolving peak tailing in HPLC analysis of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(3-Chloro-4-fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. Symmetrical peaks are critical for accurate quantification and method reliability.[1][2] Peak tailing, a common form of peak asymmetry, can compromise resolution and lead to inaccurate integration, ultimately affecting the quality of your data.[2][3] This resource provides in-depth, scientifically grounded solutions to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase.[3][4] For a phenolic compound like this compound, the primary causes are typically:

  • Secondary Silanol Interactions: The acidic hydroxyl group of the phenol can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][4][5] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.[1][4]

  • Mobile Phase pH Issues: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups on the stationary phase.[6][7][8] If the mobile phase pH is not optimized, it can lead to inconsistent interactions and peak tailing.

  • Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system can chelate with the phenolic hydroxyl group, causing peak tailing.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing. This can be caused by issues like a partially blocked inlet frit or the creation of a void at the top of the column.[4]

Q2: How can I mitigate secondary interactions with silanol groups?

Addressing silanol interactions is often the most effective way to reduce peak tailing for phenolic compounds. Here are several strategies, ranging from simple mobile phase adjustments to changing the column.

The ionization state of silanol groups is highly dependent on the mobile phase pH. Silanols are acidic (pKa typically 3.5-4.5) and become ionized (Si-O⁻) at higher pH values.[9]

  • Expert Insight: By lowering the mobile phase pH to around 2.5-3.0, the silanol groups become fully protonated (Si-OH).[3][4] This neutralizes their negative charge, minimizing the secondary electrostatic interactions with your phenolic analyte and improving peak shape.[3]

  • Prepare an acidic mobile phase modifier: Use a buffer like 10-20 mM phosphate buffer, or an acid additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.

  • Adjust pH: Carefully adjust the pH of the aqueous portion of the mobile phase to 2.5 using a calibrated pH meter.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Analyze the Sample: Inject your standard of this compound and compare the peak shape to your previous results.

A traditional approach is to add a small, basic compound to the mobile phase, such as triethylamine (TEA).

  • Mechanism of Action: TEA is a "silanol suppressor."[10] At low pH, it becomes protonated and preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[3][10] A typical concentration is around 5 mM.[10] However, be aware that these additives can shorten column lifetime.[10]

Modern HPLC columns are designed to minimize silanol interactions.

  • End-capped Columns: These columns have been treated to chemically bond a small, inert group to the residual silanol groups, making them less active.[1][3][5]

  • "Type B" Silica Columns: These are made from higher purity silica with fewer metal contaminants and a less acidic surface, resulting in reduced peak tailing for basic and polar compounds.[1][3]

  • Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, which can offer better pH stability and reduced silanol activity.

Column TypeKey FeatureImpact on Peak Tailing
Standard (Type A) Silica High silanol activity, potential metal contentProne to significant peak tailing with polar/ionizable compounds.[1]
End-capped (Type B) Silica Residual silanols are chemically deactivated.Reduced peak tailing due to fewer active sites.[1][3][5]
Hybrid Particle Organic/inorganic hybrid particle technology.Enhanced pH stability and inertness, leading to improved peak shape.
Q3: My peak tailing is still present after adjusting the pH. What should I try next?

If pH adjustment doesn't resolve the issue, consider these other factors:

The phenolic hydroxyl group on your analyte can interact with metal ions.

  • Troubleshooting Step: Introduce a chelating agent, like a low concentration of ethylenediaminetetraacetic acid (EDTA), into your mobile phase. If the peak shape improves, it suggests that metal chelation is a contributing factor.

The choice of organic solvent can influence peak shape.

  • Expert Insight: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11] They have different selectivities and can interact differently with the analyte and stationary phase.[11][12] If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol is a protic solvent and can sometimes be more effective at disrupting hydrogen bonding interactions with silanol groups.

  • Simple Test: Reduce the concentration of your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

A degraded column is a frequent cause of poor peak shape.[4]

  • Action: If you have a new, equivalent column, run your analysis on it. If the peak shape is good on the new column, your old column is likely the problem.

  • Column Wash: If a void is suspected, you can try reversing the column (disconnect it from the detector) and flushing it with a strong solvent.[4] Always check the manufacturer's instructions to ensure the column can be back-flushed.[4]

  • Disconnect: Disconnect the column from the detector.

  • Reverse: Connect the column outlet to the pump.

  • Flush: Flush the column with 10-20 column volumes of a series of solvents, for example:

    • Your mobile phase without buffer salts

    • Water

    • Isopropanol

    • Hexane (if compatible with your system and phase)

    • Isopropanol

    • Water

    • Your mobile phase without buffer salts

  • Reconnect: Return the column to its original orientation and reconnect to the detector.

  • Equilibrate: Equilibrate with your mobile phase until the baseline is stable.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed for This compound check_overload Is the column overloaded? start->check_overload check_column_health Is the column old or degraded? start->check_column_health reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) check_overload->adjust_ph No resolved Problem Resolved reduce_conc->resolved change_column Use a Modern, High-Purity, End-capped Column adjust_ph->change_column Tailing Persists check_metal Is metal chelation an issue? adjust_ph->check_metal adjust_ph->resolved Resolved change_column->resolved add_chelator Add Chelating Agent (e.g., EDTA) to Mobile Phase check_metal->add_chelator Yes change_modifier Change Organic Modifier (e.g., ACN to MeOH) check_metal->change_modifier No add_chelator->resolved change_modifier->resolved check_column_health->adjust_ph No replace_column Replace Column check_column_health->replace_column Yes replace_column->resolved

Caption: A decision tree for troubleshooting peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Available at: [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Available at: [Link]

  • NIH. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • YouTube. (2022). HPLC Tips Peak Tailing. Available at: [Link]

  • ResearchGate. (2001). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Available at: [Link]

  • LCGC International. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • Chromatography Forum. (2012). Peak tailing due to silanol interaction? Available at: [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Phenomenex. (2019). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • ResearchGate. (2010). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Available at: [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Available at: [Link]

  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry? Available at: [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • CK-12 Foundation. (2023). Chemical Properties - Phenols. Available at: [Link]

  • Agilent. (2018). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • SATHEE. Chemistry Phenol. Available at: [Link]

  • Crawford Scientific. (2022). Selecting an organic modifier for reversed-phase chromatography. Available at: [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Britannica. (2023). Phenol. Available at: [Link]

  • Unacademy. Chemical Properties of Phenol. Available at: [Link]

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Technical Support Center: Mastering Regioselectivity in Substituted Phenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the position of substituents on the phenol ring. Here, we move beyond textbook examples to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your synthetic strategies.

Introduction: The Challenge of Phenol Regioselectivity

Phenols are fundamental building blocks in organic synthesis, prized for their role in pharmaceuticals, polymers, and fine chemicals. The hydroxyl group is a powerful activating, ortho, para-directing substituent, which can make electrophilic aromatic substitution highly efficient.[1] However, this high reactivity often leads to a lack of selectivity, yielding mixtures of ortho and para isomers, and sometimes even polysubstituted products. Achieving high regioselectivity is paramount for efficient synthesis and minimizing downstream purification challenges. This guide provides a structured, problem-solving approach to common regioselectivity issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered during the electrophilic substitution of substituted phenols.

Alkylation Reactions

Question 1: My phenol alkylation is yielding a mixture of ortho and para isomers with low selectivity. How can I favor ortho-alkylation?

Answer: Achieving high ortho-selectivity in phenol alkylation often requires moving away from standard Friedel-Crafts conditions, which tend to favor the thermodynamically stable para product. The key is to employ a catalyst system that can coordinate with the phenolic hydroxyl group, thereby directing the electrophile to the adjacent ortho position.

Core Strategy: Chelation Control

The most effective method for directing alkylation to the ortho position is through chelation. This involves the formation of a cyclic intermediate that holds the electrophile in proximity to the ortho carbon.

  • Aluminum Phenoxide Catalysis: This is a classic and robust method for the selective ortho-alkylation of phenols with olefins. The catalyst is typically formed in situ by reacting the starting phenol with an aluminum source (e.g., aluminum metal or trialkylaluminum). The aluminum coordinates to the phenolic oxygen, and the olefin is then delivered to the ortho position through a six-membered transition state.[2]

    • Troubleshooting Poor ortho-Selectivity with Aluminum Phenoxide:

      • Moisture: The catalyst is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

      • Catalyst Formation: Incomplete formation of the aluminum phenoxide can lead to competing, less selective reaction pathways. Ensure the initial reaction between the phenol and aluminum source is complete before adding the olefin.

      • Temperature Control: The reaction temperature can influence selectivity. Monitor and control the temperature carefully as specified in the protocol.

  • Rhenium Catalysis: Dirhenium decacarbonyl (Re₂(CO)₁₀) is an effective catalyst for the regioselective mono-alkylation of phenols at the ortho-position using alkenes.[3] A key advantage of this method is its high functional group tolerance. The phenolic hydroxyl group is essential for this reaction to proceed.[3]

  • Cooperative Lewis Acid/Metal Dual Catalysis: A combination of a Lewis acid (e.g., Sc(OTf)₃) and a heterogeneous palladium catalyst (Pd/C) can achieve selective ortho-alkylation of phenols with primary alcohols.[4][5] This system operates through a hydrogenation/dehydrogenation pathway.[4]

Question 2: How can I achieve high para-selectivity in phenol alkylation?

Answer: To favor para-alkylation, you need to suppress the ortho-directing effect of the hydroxyl group and often employ conditions that favor thermodynamic control.

  • Steric Hindrance: Introducing a bulky substituent at one or both ortho positions will naturally direct incoming electrophiles to the less sterically hindered para position. If your substrate allows, this is a straightforward strategy.

  • Aryl Sulfonic Acid Catalysis: The use of highly acidic aryl sulfonic acids, such as meta-benzenedisulfonic acid, can promote the selective para-alkylation of phenols.[6] These catalysts are also effective in rearranging ortho and meta substituted phenols to the para-substituted product.[6]

  • Palladium-Catalyzed Allylation: A palladium-catalyzed reaction of phenols with allylic alcohols can achieve highly regioselective para-allylation.[7] This method is notable for its success in open-air and under mild reaction conditions.[7]

Acylation Reactions

Question 3: My Friedel-Crafts acylation of a phenol is giving a low yield and a significant amount of O-acylated byproduct. What is going wrong?

Answer: This is a very common problem. Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[8][9] O-acylation is often kinetically favored. Furthermore, the Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards the desired electrophilic substitution.[8][9]

Troubleshooting Strategies:

  • Increase Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation. The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via the Fries Rearrangement.[8]

  • Embrace the Fries Rearrangement: Instead of fighting O-acylation, use it to your advantage. The Fries rearrangement is a reliable two-step process:

    • Step 1: Esterification (O-acylation): First, intentionally acylate the phenol on the oxygen to form the phenyl ester. This reaction often proceeds in high yield.[8]

    • Step 2: Rearrangement: Treat the isolated ester with a Lewis acid (like AlCl₃) to catalyze the migration of the acyl group to the aromatic ring.[8]

Question 4: How can I control the ortho/para regioselectivity in the Fries Rearrangement?

Answer: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature.[8]

  • Low Temperatures (e.g., <25°C): Favor the formation of the para isomer, which is the thermodynamically controlled product.[8]

  • High Temperatures (e.g., >60°C): Favor the formation of the ortho isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.[8]

Halogenation and Nitration

Question 5: Standard halogenation of my phenol gives a mixture of isomers and polyhalogenated products. How can I achieve selective mono-halogenation at the ortho position?

Answer: The high activation of the phenol ring makes polyhalogenation a common issue. To achieve selective ortho-monohalogenation, specific catalytic systems are required.

  • Ammonium Salt-Catalyzed Chlorination: An ammonium salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent in toluene provides high ortho-selectivity.[10] The chloride ion of the catalyst is believed to act as a hydrogen bond acceptor for the phenolic proton, directing the halogenation.[10]

Question 6: How can I perform a regioselective nitration of a phenol without using harsh mixed acids?

Answer: Traditional nitration with a mixture of nitric and sulfuric acids can be aggressive and lead to poor selectivity and safety concerns. Milder, more selective methods are available.

  • NH₄NO₃/KHSO₄ System: Using ammonium nitrate (NH₄NO₃) in the presence of potassium bisulfate (KHSO₄) as a catalyst allows for the regioselective ortho-nitration of various phenols in high yields.[11] This method is greener, inexpensive, and uses easy-to-handle reagents.[11]

Protecting Group Strategies

Question 7: When should I consider using a protecting group for the phenolic hydroxyl, and what are the best options?

Answer: Using a protecting group is advisable when:

  • You want to prevent O-alkylation or O-acylation.

  • You need to temporarily reduce the activating effect of the hydroxyl group to prevent polysubstitution or other side reactions.[12]

  • The phenolic proton would interfere with reagents such as Grignard or organolithium reagents.[12]

Common Protecting Groups for Phenols:

Protecting GroupProtection Reagent(s)Deprotection ConditionsNotes
Methyl Ether Dimethyl sulfate, NaHHBr or BBr₃Very stable, requires harsh deprotection.
Benzyl Ether Benzyl bromide, K₂CO₃H₂, Pd/C (Hydrogenolysis)Common and cleaved under mild conditions.
Silyl Ethers (e.g., TBDMS, TIPS) TBDMS-Cl, ImidazoleTBAF, HF, or acidStability varies with the bulk of the silyl group.
Acetyl Ester Acetic anhydride, PyridineBase (e.g., NaOH, K₂CO₃)Easily cleaved but may not be stable to all reaction conditions.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Selective ortho-Alkylation of Phenol using Aluminum Phenoxide Catalyst

This protocol describes the highly selective synthesis of 2,6-dialkylphenols, minimizing the formation of para- and meta- isomers.[2]

Materials:

  • Phenol

  • Triethylaluminum (or other aluminum alkyl)

  • Olefin (e.g., isobutene, propene)

  • Anhydrous toluene

  • Flame-dried, three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Catalyst Formation:

    • Charge the reactor with the phenol and anhydrous toluene.

    • Slowly add the triethylaluminum to the stirred solution at room temperature. Caution: Trialkylaluminum reagents are pyrophoric. Handle with extreme care under an inert atmosphere.

    • Heat the mixture to the desired temperature for catalyst formation (typically 80-100°C) and stir for 1-2 hours until the evolution of ethane ceases.

  • Alkylation:

    • Cool the reaction mixture to the appropriate temperature for the first alkylation step (e.g., 110-125°C for some systems).

    • Slowly introduce the olefin into the reaction mixture.

    • Monitor the reaction progress by GC or TLC.

  • Dialkylation (if desired):

    • After the mono-alkylation is complete, adjust the temperature (often lower, e.g., 50-70°C) for the second alkylation.

    • Continue to supply the olefin until the desired level of dialkylation is achieved.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for rational troubleshooting and optimization.

Mechanism 1: Ortho-Directing Effect of Aluminum Phenoxide Catalyst

The high ortho-selectivity is achieved through a six-membered transition state that positions the olefin for attack at the ortho position.

ortho_alkylation cluster_start Catalyst-Substrate Complex cluster_ts Six-Membered Transition State cluster_product Ortho-Alkylated Product Phenol Phenolic Oxygen Al Aluminum Center Phenol->Al Coordination Olefin Olefin Al->Olefin Coordination TS [Al-O-C(ring)-C(ring)-C(olefin)=C(olefin)] Product Product cluster_start cluster_start cluster_ts cluster_ts cluster_start->cluster_ts Electrophilic Attack at Ortho Position cluster_product cluster_product cluster_ts->cluster_product Rearomatization

Caption: Proposed mechanism for ortho-alkylation of phenols.

Workflow 1: Troubleshooting Low Regioselectivity in Friedel-Crafts Acylation

This decision tree provides a systematic approach to diagnosing and solving poor regioselectivity in Friedel-Crafts acylation of phenols.

fc_troubleshooting start Low Regioselectivity in F-C Acylation q1 Is O-acylation the major side reaction? start->q1 sol1 Option 1: Increase Lewis Acid Stoichiometry (>2 eq.) to promote Fries Rearrangement in situ. Option 2: Perform a two-step Fries Rearrangement. q1->sol1 Yes q2 Is the ortho/para ratio suboptimal? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Control reaction temperature: - Low Temp (<25°C) for para - High Temp (>60°C) for ortho q2->sol2 Yes end Other issues (e.g., starting material purity, catalyst activity). q2->end No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. Available at: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Available at: [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. Available at: [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis - PMC - NIH. Available at: [Link]

  • US3932537A - Alkylation of phenols - Google Patents.
  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. Available at: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. Available at: [Link]

  • The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position - ResearchGate. Available at: [Link]

  • [Pd]-Catalyzed para-selective allylation of phenols: access to 4-[(E)-3-aryl/alkylprop-2-enyl]phenols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alco- hols: Site-Selective ortho-Alkylation of Phenols - ChemRxiv. Available at: [Link]

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General. Available at: [Link]

  • EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents.
  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. Available at: [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Publications. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper Catalysis - PMC - NIH. Available at: [Link]

  • US4594460A - Process for selective C-alkylation of phenols - Google Patents.
  • Protecting Group Strategies for Complex Molecule Synt - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. Available at: [Link]

  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent - Canadian Science Publishing. Available at: [Link]

  • (PDF) Synthetic methods: Part (iii) protecting groups - ResearchGate. Available at: [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. Available at: [Link]

  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews - ACS Publications. Available at: [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. Available at: [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. Available at: [Link]

  • Reactions of Phenols - Chemistry Steps. Available at: [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC. Available at: [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. Available at: [Link]

  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry - Forest Products Laboratory. Available at: [Link]

  • Regiospecific and site-selective C–H allylation of phenols with vinyldiazo compounds catalyzed by In(iii) - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

Sources

Preventing oxidation of phenolic compounds during experimental workups

Author: BenchChem Technical Support Team. Date: February 2026

A-A-A

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting for researchers, scientists, and drug development professionals working with sensitive phenolic compounds. Our focus is on explaining the causality behind experimental choices to ensure your workups are robust and reproducible.

Section 1: Fundamental FAQs - Understanding the Enemy

This section addresses the core principles of phenolic oxidation. Understanding why degradation occurs is the first step toward preventing it.

Q1: My phenol-containing sample turned yellow/brown/dark during workup. What happened?

Answer: Your sample has likely oxidized. Phenols are highly susceptible to oxidation, which converts them into colored compounds called quinones.[1][2] This process can be initiated by a single-electron oxidation to form a semiquinone radical, which is then further oxidized to the quinone.[3] This transformation is not just a cosmetic issue; it fundamentally changes the chemical structure of your compound, leading to loss of biological activity, altered properties, and the formation of polymeric byproducts.[3]

The initial oxidation of phenols to quinones can be reversible, but further oxidation often leads to irreversible polymerization, compromising your sample entirely.[3]

dot graph Phenol_Oxidation { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

Phenol [label="Phenol\n(Colorless)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Radical [label="Phenoxy Radical\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Quinone [label="Quinone\n(Colored)", fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; Polymer [label="Polymeric Products\n(Insoluble/Dark)", fillcolor="#5F6368", fontcolor="#FFFFFF", color="#202124"];

Phenol -> Radical [label=" [O₂] \n Metal Ions, High pH "]; Radical -> Quinone [label=" [O₂] "]; Quinone -> Polymer [label=" Further Oxidation \n & Polymerization "]; } dot Caption: General pathway of phenol oxidation.

Q2: What are the main factors that accelerate the oxidation of my phenolic compounds?

Answer: Several common laboratory conditions can dramatically accelerate the oxidation of phenols. Being aware of these factors is critical for designing a successful experimental plan.

  • Presence of Oxygen: Molecular oxygen is the primary culprit. Many oxidation reactions involving phenols are autoxidative, meaning they can occur spontaneously in the presence of air.

  • High pH: Basic conditions are highly detrimental. The hydroxyl group of a phenol is acidic. At high pH, it deprotonates to form a phenolate ion. This ion is more electron-rich and thus far more susceptible to oxidation than the neutral phenol.[4][5]

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation.[6] These ions can facilitate electron transfer from the phenol to oxygen through Fenton-like reactions, generating reactive oxygen species that attack the phenol.[6]

  • Light and Heat: Exposure to UV light and elevated temperatures can provide the activation energy needed to initiate and propagate oxidation reactions.[7] High processing temperatures should be avoided, as they can lead to significant degradation of phenolic compounds.[7]

Section 2: Troubleshooting Guide - Reacting to Problems

This section provides direct answers to specific problems you might encounter during your workup.

Q3: I noticed a color change immediately after adding an aqueous base (e.g., NaOH, NaHCO₃) to my organic solution. What should I do?

Answer: This is a classic sign of rapid, base-catalyzed oxidation. The formation of the highly reactive phenolate ion in the presence of even trace amounts of dissolved oxygen is causing the degradation.

Immediate Actions & Solutions:

  • Work Quickly & Keep it Cold: If possible, perform the basic wash or extraction in an ice bath to slow down the reaction rate. Minimize the time the phenolic compound is in the basic aqueous phase.

  • Use Degassed Solutions: The primary cause is dissolved oxygen in your aqueous solution. Before your next attempt, thoroughly degas your basic solution. (See Protocol 1).

  • Add a Reducing Agent: Add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous solution before adding it to your sample. These agents will scavenge dissolved oxygen and prevent oxidation.[8][9] A concentration of 0.1-1% (w/v) is typically sufficient.

  • Use a Weaker Base: If your compound's acidity allows, consider using a weaker base (e.g., potassium carbonate instead of sodium hydroxide) to minimize the concentration of the highly reactive phenolate ion at any given time.

Q4: My sample looks fine during the workup, but it degrades upon solvent removal (e.g., on a rotary evaporator). Why?

Answer: This indicates that while you may have controlled for acute oxidation, a slower degradation process is occurring, which is then accelerated by heat and increasing concentration during solvent removal.

Causality & Prevention:

  • Peroxides in Solvents: Ethers (like THF, diethyl ether) and other solvents can form explosive and highly oxidizing peroxides over time. These peroxides will readily oxidize your sensitive compound, especially upon heating and concentration. Always test your solvents for peroxides before use with sensitive compounds.

  • Trace Metals & Oxygen: Even with careful handling, trace amounts of oxygen and catalytic metal ions may be present. As the solvent is removed, their effective concentration increases, accelerating degradation.

  • Solution: Before concentration, add a small amount of a non-volatile, radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT). BHT is soluble in most organic solvents and will protect your compound during evaporation. A very small amount (e.g., a few crystals) is often sufficient.

Section 3: Proactive Prevention - Protocols and Strategies

The best defense is a good offense. Implementing these strategies from the start will save you time, reagents, and valuable samples.

Strategy 1: Deoxygenation - Removing the Fuel for the Fire

Removing dissolved oxygen from solvents and solutions is the single most effective step you can take.[10]

Protocol 1: Degassing Solvents

There are three common methods for degassing, varying in effectiveness and convenience.[11][12]

MethodProcedureEffectivenessBest For
Purging (Sparging) Bubble an inert gas (N₂ or Ar) through the solvent via a long needle for 30-60 minutes.[11][12]Least EffectiveQuickly degassing large volumes of solvent for less sensitive applications.[11][12]
Sonication Place the solvent in an ultrasonic bath under a light vacuum, and alternate between sonication and backfilling with inert gas for 5-10 cycles.[11][12]Moderately EffectiveRapidly preparing solvents for HPLC or moderately sensitive reactions.[11][12]
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Once solid, apply a high vacuum for 2-3 minutes to remove gases from the headspace. 3. Close the flask to vacuum and allow the solvent to thaw completely. 4. Repeat the cycle at least three times.[12][13]Most EffectivePreparing solvents for highly air-sensitive compounds and organometallic reactions.[12][13]
Strategy 2: Inert Atmosphere - Creating a Protective Shield

For highly sensitive compounds, all manipulations should be performed under an inert atmosphere of nitrogen or argon to prevent contact with air.[14]

dot graph Inert_Atmosphere_Workflow { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} dot Caption: Key steps for an experimental workup under inert atmosphere.

Protocol 2: Basic Inert Atmosphere Workup

  • Prepare Glassware: Oven- or flame-dry all glassware to remove adsorbed water and cool under a stream of inert gas.[15][16]

  • Establish Inert Atmosphere: Seal the reaction flask with a rubber septum and connect it to a balloon filled with nitrogen or argon. Use a vent needle to allow the inert gas to displace the air in the flask.[16][17]

  • Transfer Reagents: Use degassed solvents and transfer all liquids via syringe or cannula.[15]

  • Maintain Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the experiment to prevent air from leaking into the system.[14]

Strategy 3: Chemical Intervention - Additives that Protect

When an inert atmosphere is impractical, chemical additives can be used to protect your compound.

Choosing the Right Additive

Additive TypeExampleMechanism of ActionWhen to Use
Reducing Agents / Oxygen Scavengers Sodium Sulfite (Na₂SO₃), Ascorbic Acid (Vitamin C)Reacts directly with and removes dissolved oxygen.[8][18]Ideal for aqueous extraction phases where oxygen is the primary concern.[8]
Metal Chelators Ethylenediaminetetraacetic acid (EDTA)Binds (chelates) catalytic transition metal ions, rendering them inactive.[19][20]Use when metal contamination is suspected (e.g., from reagents, spatulas, or natural product extracts).[21]
Radical Scavengers Butylated Hydroxytoluene (BHT)Terminates radical chain reactions that propagate oxidation.Excellent for protecting organic solutions, especially during concentration by rotary evaporation.

Section 4: Advanced FAQs

Q5: Should I be worried about my choice of antioxidant interfering with my reaction or analysis?

Answer: Yes, this is an important consideration.

  • Sodium sulfite is an excellent oxygen scavenger for aqueous phases but can act as a nucleophile in certain reactions (e.g., with alkyl halides). It is inorganic and easily removed by partitioning with water.

  • Ascorbic acid is a good antioxidant but can be difficult to remove from polar products. It can also act as a pro-oxidant in the presence of catalytic metals under certain conditions.[22]

  • EDTA is very effective at sequestering metals but can be difficult to remove without extensive aqueous washes. Note that its persistence has raised some environmental concerns.[23]

  • BHT is a non-polar, radical scavenger that is ideal for protecting organic solutions. However, being non-polar, it will stay with your non-polar products and may require chromatography for removal. It is also volatile enough to be partially removed under high vacuum.

Always consider the reactivity and solubility of the antioxidant in the context of your specific substrate and desired product.

References

  • Norris, J. (2018). Oxidation of phenol. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.3: Oxidation of Phenols to Quinones. Available at: [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Rasheed, H., et al. (2018). Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. PMC - PubMed Central. Available at: [Link]

  • Bridi, R., et al. (2018). Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Barba, C., et al. (2018). The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. PubMed. Available at: [Link]

  • Villegas-Guzman, P., et al. (2017). Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH. MDPI. Available at: [Link]

  • Di Mola, I., et al. (2021). Development of a Process for Polyphenol Extraction and the Production of a Functional Powder for Food Fortification. MDPI. Available at: [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Available at: [Link]

  • AOCS. (2022). Metal Chelators as Antioxidants. Available at: [Link]

  • ResearchGate. (2018). (PDF) Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Available at: [Link]

  • Pearson. (2024). Oxidation of Phenols to Quinones. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Chapter 17 - Oxidation of Phenols to Quinone. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on phenol decomposition. Available at: [Link]

  • Sentro Tech. (n.d.). What Is The Inert Atmosphere Principle?. Available at: [Link]

  • ResearchGate. (2021). (PDF) THE EFFECT OF EXTRACTION METHODS ON THE DETERMINATION OF THE CONTENT OF POLYPHENOLS AND ANTI-OXIDANT ACTIVITIES OF ENRICHED EGG POWDER. Available at: [Link]

  • Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?. Available at: [Link]

  • Pârvu, M., et al. (2019). Polyphenols, L-Ascorbic Acid, and Antioxidant Activity in Wines from Rose Fruits (Rosa rugosa). MDPI. Available at: [Link]

  • SciELO. (2019). Effects of phenolic enrichment on vitamin C and antioxidant activity of commercial orange juice. Available at: [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Available at: [Link]

  • ResearchGate. (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?. Available at: [Link]

  • Taylor & Francis Online. (2020). Extraction and Characterization of Polyphenols from Artocarpus heterophyllus and Its Effect on Oxidative Stability of Peanut Oil. Available at: [Link]

  • ACS Publications. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Available at: [Link]

  • ResearchGate. (2000). (PDF) EDTA: The chelating agent under environmental scrutiny. Available at: [Link]

  • PMC. (2021). Techniques and modeling of polyphenol extraction from food: a review. Available at: [Link]

  • MDPI. (2023). Electrochemical Oxidation of Phenol Released from Spent Coordination Polymer Impregnated with Ionic Liquid. Available at: [Link]

  • Reddit. (2023). Solvent degassing. Available at: [Link]

  • Nichols, L. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • PMC. (2023). Effects of Plant-Derived Polyphenols on the Antioxidant Activity and Aroma of Sulfur-Dioxide-Free Red Wine. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenyl)phenol and Related Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(3-Chloro-4-fluorophenyl)phenol is a halogenated biphenyl-like phenol whose specific biological activities and potential mechanisms of action remain largely uncharacterized in public-domain research.[1] This guide provides a framework for predicting and evaluating its biological profile. By examining the extensive data on structurally similar halogenated phenols and hydroxylated polychlorinated biphenyls (PCBs), we can infer potential activities based on well-established structure-activity relationships (SAR). This document synthesizes current knowledge on how halogenation patterns influence key biological endpoints, including endocrine disruption and enzyme inhibition. We further provide detailed, field-proven experimental protocols for researchers to empirically determine the activity of this and other novel phenolic compounds.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a broad class of compounds featuring a hydroxyl group attached to a benzene ring substituted with one or more halogen atoms (F, Cl, Br, I). Their unique physicochemical properties, conferred by the type, number, and position of halogen substituents, make them critical moieties in pharmaceuticals, agrochemicals, and industrial chemicals. The phenolic hydroxyl group can form hydrogen bonds, a crucial interaction for binding to biological receptors.[2] However, the addition of halogens profoundly modifies a molecule's lipophilicity, electronic distribution, and metabolic stability, leading to a wide spectrum of biological effects, from therapeutic action to significant toxicity.[3][4] Understanding these effects is paramount for drug development professionals and environmental scientists alike. The general toxicity of phenols is attributed to their ability to disrupt cellular membranes and denature proteins, leading to cell death.[5] Substituted phenols, particularly those with electron-withdrawing groups, can also exert severe toxicity by uncoupling oxidative phosphorylation.[5]

Profile of the Target Compound: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1261943-34-3[1]

  • Molecular Formula: C₁₂H₈ClFO

  • Molecular Weight: 222.64 g/mol [1]

Predicted Biological Relevance: The structure of this compound is analogous to a hydroxylated polychlorinated biphenyl (OH-PCB), a class of compounds extensively studied for their biological activities, particularly as endocrine disruptors.[6][7] The presence of both chlorine and fluorine on the same phenyl ring creates a distinct electronic and steric profile. Based on established SAR principles, we can hypothesize that this compound may interact with biological systems through several mechanisms:

  • Endocrine Disruption: The phenolic structure mimics that of natural estrogens, suggesting potential binding to estrogen receptors (ER).[8]

  • Enzyme Inhibition: Halogenated aromatic compounds are known to interact with metabolic enzymes, notably the Cytochrome P450 (CYP) superfamily.[9][10][11]

  • General Toxicity: Like other halogenated phenols, its lipophilicity and potential to form phenoxyl radicals could contribute to cytotoxicity.[3][4]

As of this guide's publication, no specific experimental data on the biological activity of this compound is available.[1] Therefore, the following sections will compare its structural features to related compounds for which robust data exists.

Comparative Analysis Based on Structure-Activity Relationships (SAR)

The biological activity of a halogenated phenol is not random; it is dictated by its chemical structure. Key factors include the nature of the halogen, its position on the aromatic ring, and the overall pattern of substitution.

Endocrine Disrupting Activity: A Comparison with Hydroxylated PCBs

Many halogenated phenols and related compounds, such as PCBs, can disrupt the endocrine system by mimicking or blocking the action of natural hormones like 17β-estradiol.[7][8] This activity is highly dependent on the substitution pattern. Lower-chlorinated PCBs often exhibit estrogenic (agonist) activity, while higher-chlorinated congeners can act as anti-estrogens.[7]

The E-SCREEN (Estrogen-Sensitive Proliferation) assay, which measures the proliferation of the MCF-7 human breast cancer cell line, is a gold standard for quantifying estrogenic potency.[8]

Compound/CongenerSubstitution PatternBiological ActivityRelative Potency (vs. 17β-estradiol)Source
PCB 30 2,4,6-TrichlorobiphenylWeakly Estrogenic~0.0007% - 0.0040%[8][12]
PCB 44 2,2',3,5'-TetrachlorobiphenylWeakly Estrogenic~0.0007% - 0.0040%[8][12]
PCB 52 2,2',5,5'-TetrachlorobiphenylEstrogenicMicromolar concentrations[7][13]
PCB 138 2,2',3,4,4',5'-HexachlorobiphenylAnti-estrogenicN/A[7]
PCB 153 2,2',4,4',5,5'-HexachlorobiphenylAnti-estrogenicN/A[7]
PCB 180 2,2',3,4,4',5,5'-HeptachlorobiphenylAnti-estrogenicN/A[7]
Various OH-PCBs Heptachloro-4-biphenylol, etc.Anti-estrogenic; minimal ER bindingInhibited estradiol-induced responses[6]

Given its structure, this compound, with its lower degree of halogenation compared to anti-estrogenic PCBs, could potentially exhibit weak estrogenic activity. However, only direct experimental testing can confirm this hypothesis.

Enzyme Inhibition Profile: Cytochrome P450 (CYP) Enzymes

CYP enzymes are crucial for metabolizing drugs and other xenobiotics. Inhibition of these enzymes can lead to significant drug-drug interactions. Halogenated compounds are well-documented inhibitors of various CYP isoforms.[14][15] A study on human Cytochrome P450 2E1 (CYP2E1) provides an excellent model for SAR in halogenated phenyl derivatives.[9][10]

The study found that the inhibitory potency was significantly influenced by halogen type and position:

  • Halogen Type: Chlorine and bromine substitutions led to more potent inhibition than fluorine.[9]

  • Position: para- and meta-substitutions were more effective than ortho-substitutions.[9]

  • Number: Dihalogenated compounds were generally more potent than mono- or tri-halogenated ones.[9]

CompoundSubstitution PatternIC₅₀ for CYP2E1 Inhibition (µM)Source
3,4-Dichloroaniline 3,4-dichloro8.0[9]
3,5-Dichloroaniline 3,5-dichloro9.2[9]
3,4-Dichlorothiophenol 3,4-dichloro5.3[9]
3,5-Dichlorothiophenol 3,5-dichloro5.2[9]
Dichlorophenols VariousLess inhibitory than corresponding anilines/thiophenols[9]

Based on these findings, the 3-chloro, 4-fluoro substitution pattern on this compound places halogen atoms in the meta and para positions relative to the phenyl-phenyl bond, suggesting it could be an effective CYP inhibitor. While dichlorophenols were found to be less potent than their aniline and thiophenol counterparts, the potential for inhibition remains significant and warrants experimental validation.[9]

Key Experimental Protocols

To move from prediction to empirical data, standardized, reproducible assays are essential. The following protocols provide a robust starting point for characterizing the biological activity of this compound.

Protocol: In Vitro Estrogenicity (E-SCREEN Assay)

This assay quantifies estrogenic activity by measuring the proliferation of estrogen-responsive MCF-7 human breast cancer cells.[8]

Objective: To determine if a test compound induces cell proliferation via the estrogen receptor pathway.

Materials:

  • MCF-7-BOS cells

  • DMEM medium

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped to remove endogenous hormones

  • 17β-estradiol (positive control)

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Coulter Counter or colorimetric assay like MTT/XTT)

Procedure:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of ~20,000 cells/well in standard DMEM with 10% FBS. Allow cells to attach for 24 hours.

  • Hormone Starvation: Replace the medium with phenol red-free DMEM containing 10% charcoal-dextran stripped FBS. Incubate for 48-72 hours to synchronize cells and minimize baseline estrogenic stimulation.

  • Compound Exposure: Prepare serial dilutions of the test compound and the 17β-estradiol positive control in the starvation medium. Replace the medium in the wells with the prepared solutions. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days (144 hours) to allow for cell proliferation.

  • Quantification: At the end of the incubation period, lyse the cells and count the nuclei using a Coulter Counter or quantify cell viability using a colorimetric assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell number against compound concentration. Calculate the Proliferative Effect (PE), which compares the cell yield from the test compound to the range set by the negative (solvent) and positive (estradiol) controls.

Protocol: Cytochrome P450 2E1 Inhibition Assay

This protocol is based on a fluorescent method measuring the inhibition of quinoline 3-hydroxylation, a specific activity of CYP2E1.[9][10]

Objective: To determine the IC₅₀ value of a test compound against human CYP2E1.

Materials:

  • Recombinant human CYP2E1 microsomes (e.g., from baculovirus-transfected insect cells)

  • NADPH-generating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Quinoline (substrate)

  • Diethyldithiocarbamate (DDTC) (positive control inhibitor)

  • Test compound

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Fluorescence microplate reader (Ex=355 nm, Em=460 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the DDTC positive control in buffer.

  • Pre-incubation: In a 96-well plate, add the CYP2E1 microsomes, buffer, and the test compound/control. Pre-incubate for 5 minutes at 37°C to allow the inhibitor to bind.

  • Reaction Initiation: Add quinoline (substrate) to the wells, followed immediately by the NADPH-generating system to start the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Fluorescence Reading: Transfer the supernatant to a clean plate and measure the fluorescence of the 3-hydroxyquinoline product at Ex=355 nm and Em=460 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

General Experimental Workflow

The logical flow for characterizing a novel compound involves a tiered approach from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary & Mechanistic Studies cluster_2 Phase 3: Data Analysis & Conclusion Compound Compound Sourcing (this compound) Primary_Assay Primary Biological Assays (e.g., E-SCREEN, Cytotoxicity Panel) Compound->Primary_Assay Test Concentration Range Secondary_Assay Secondary Assays (e.g., CYP450 Inhibition Panel) Primary_Assay->Secondary_Assay If Active Pathway_Analysis Signaling Pathway Analysis (e.g., Reporter Gene Assays) Secondary_Assay->Pathway_Analysis Dose_Response Dose-Response Analysis (Calculate EC₅₀ / IC₅₀) Secondary_Assay->Dose_Response SAR_Conclusion Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Conclusion

Caption: Workflow for characterizing a novel halogenated phenol.

Signaling Pathway Visualization: Estrogen Receptor Action

Should this compound prove to be estrogenic, it would likely act through the classical estrogen receptor (ER) signaling pathway. A xenoestrogen (XE) binds to the ER in the cytoplasm, inducing a conformational change and dissociation from heat shock proteins (HSP). The activated ER-XE complex dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XE Xenoestrogen (XE) (e.g., Halogenated Phenol) ER Estrogen Receptor (ER) + Heat Shock Proteins (HSP) XE->ER Binds ER_XE ER-XE Complex ER->ER_XE HSP Dissociates Dimer ER-XE Dimer ER_XE->Dimer Dimerization Dimer_N ER-XE Dimer Dimer->Dimer_N Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_N->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: The classical estrogen receptor (ER) signaling pathway.

Conclusion and Future Directions

While this compound remains an uncharacterized entity, a robust scientific framework allows us to make well-founded predictions about its potential biological activities. Based on the extensive literature on related halogenated phenols and hydroxylated PCBs, it is reasonable to hypothesize that this compound may function as an endocrine disruptor and an inhibitor of metabolic enzymes like Cytochrome P450s.

The lack of data underscores a clear opportunity for investigation. The experimental protocols detailed in this guide provide the necessary tools to elucidate the compound's true biological profile. By systematically applying the E-SCREEN, CYP inhibition assays, and other relevant bioassays, researchers can determine its potency, mechanism of action, and potential for therapeutic development or toxicological concern. This work will not only characterize a novel chemical but also contribute valuable data to the broader understanding of halogenated phenol structure-activity relationships.

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Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)phenol and its Positional Isomers: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of 4-(3-chloro-4-fluorophenyl)phenol and its positional isomers. Halogenated biphenyl structures are prevalent in medicinal chemistry and materials science, with their physicochemical and biological properties being highly dependent on the substitution pattern of the aromatic rings.[1][2] This document outlines a systematic approach for the synthesis, purification, and characterization of these isomers. It further details experimental protocols for determining key physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—and proposes a strategy for evaluating their biological activity through in vitro kinase inhibition assays. Recognizing the frequent need to prioritize candidates before synthesis, a section on computational prediction of drug-like properties is also included.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous and objective comparison of this compound class.

Introduction and Rationale

Substituted biphenyls represent a privileged scaffold in drug discovery. The specific compound, this compound, and its isomers are of interest due to the combination of functionalities known to influence biological activity. The phenol group can act as a hydrogen bond donor and acceptor, while the chloro and fluoro substituents can modulate electronic properties, lipophilicity, and metabolic stability. The precise positioning of these groups can dramatically alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.[1][6]

Direct comparative experimental data for this specific set of isomers is sparse in publicly accessible literature. Therefore, this guide serves as a prospective protocol, outlining the necessary steps to generate high-quality, comparable data. By following this framework, researchers can elucidate structure-activity relationships (SAR) and structure-property relationships (SPR) within this isomeric series, providing a rational basis for the selection of candidates for further development.

Defining the Isomeric Landscape

The subject of this guide is this compound. A comparative analysis necessitates the inclusion of its positional isomers. For a comprehensive study, a library of isomers should be synthesized where the positions of the chloro, fluoro, and hydroxyl groups are varied across the biphenyl scaffold. For the purpose of this guide, we will consider a representative set of isomers to illustrate the comparative workflow.

Synthesis and Characterization of Isomer Library

The generation of a high-purity library of isomers is the foundational step for any meaningful comparative analysis. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds and is well-suited for this purpose.[7][8][9][10]

Proposed Synthetic Strategy: Suzuki-Miyaura Coupling

The general strategy involves the palladium-catalyzed coupling of an appropriate arylboronic acid (or its pinacol ester) with an aryl halide.

Example Reaction: Coupling of (3-chloro-4-fluorophenyl)boronic acid with a protected 4-bromophenol (e.g., 4-bromoanisole), followed by deprotection to yield the target phenol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Chloro-4-fluorophenylboronic acid Intermediate 4-(3-Chloro-4-fluorophenyl)anisole A->Intermediate Suzuki-Miyaura Coupling B 4-Bromoanisole B->Intermediate Catalyst Pd(PPh3)4 or Pd(OH)2 Base K2CO3 or K3PO4 Solvent Toluene/Water or Dioxane/Water Temp 65-100 °C Deprotection Deprotection (e.g., BBr3) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Proposed Suzuki-Miyaura coupling workflow.

An alternative powerful method is the Chan-Lam coupling, which utilizes a copper catalyst to couple aryl boronic acids with phenols directly.[11][12][13] This approach can be advantageous due to its often milder reaction conditions, tolerance to air and moisture, and the use of a more abundant and less expensive metal catalyst.[12][14]

Experimental Protocol: Synthesis of this compound

Materials:

  • (3-Chloro-4-fluorophenyl)boronic acid

  • 4-Bromoanisole

  • Palladium(II) hydroxide (Pd(OH)₂)[8]

  • Potassium phosphate (K₃PO₄)[8]

  • Toluene and Water (solvent system)

  • Boron tribromide (BBr₃) solution

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Coupling Reaction: To a reaction vessel, add 4-bromoanisole (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), Pd(OH)₂ (0.02 eq), and K₃PO₄ (2.0 eq).[8]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to 65-80 °C and stir until reaction completion is confirmed by TLC or LC-MS analysis.[8]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (4-(3-chloro-4-fluorophenyl)anisole) by column chromatography.

  • Deprotection: Dissolve the purified intermediate in anhydrous DCM and cool to 0 °C.

  • Add BBr₃ solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully by adding methanol, followed by water.

  • Extract the product with ethyl acetate, wash, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization and Purity Assessment

Each synthesized isomer must be rigorously characterized to confirm its identity and assess its purity.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of >95% is recommended for subsequent assays.

Comparative Physicochemical Profiling

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The position of the halogen and hydroxyl groups will influence these properties through inductive effects, resonance, and altered hydrogen bonding capacity.

Acidity (pKa) Determination

The pKa of the phenolic hydroxyl group influences the compound's ionization state at physiological pH, which affects solubility, permeability, and target binding.

3.1.1. Experimental Protocol: Spectrophotometric pKa Determination

This method relies on the difference in the UV-Vis absorption spectrum between the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[15][16]

Materials:

  • Synthesized isomer

  • Buffer solutions of known pH values (spanning a range of ~3 pH units around the expected pKa)

  • UV-Vis spectrophotometer

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Create a series of solutions by diluting a small volume of the stock solution into various buffers of known pH.[17]

  • Measure the pH of each final solution.[15]

  • Record the UV-Vis absorbance spectrum for each solution, including highly acidic (to measure the spectrum of the fully protonated form) and highly basic (for the fully deprotonated form) solutions.

  • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[15]

  • Alternatively, the Henderson-Hasselbalch equation can be used by plotting pH vs. log([A⁻]/[HA]) to find the pKa as the y-intercept.[15]

Lipophilicity (logP) Determination

Lipophilicity, measured as the octanol-water partition coefficient (logP), is a key indicator of a drug's ability to cross cell membranes and its potential for off-target binding.

3.2.1. Experimental Protocol: HPLC-based logP Determination

This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.[18][19][20] It is a high-throughput alternative to the traditional shake-flask method.[19][21]

Materials:

  • Synthesized isomer

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient)

  • A set of reference standards with well-established logP values.

Procedure:

  • Inject the reference standards onto the HPLC system and record their retention times.

  • Create a calibration curve by plotting the known logP values of the standards against their retention times.

  • Inject the test isomers under the identical HPLC conditions and record their retention times.

  • Use the calibration curve to interpolate the logP value for each isomer from its retention time.[20]

Aqueous Solubility Determination

Poor aqueous solubility is a major hurdle in drug development, impacting absorption and formulation.[5][22]

3.3.1. Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Kinetic solubility is often measured in early drug discovery as it is fast and suitable for high-throughput screening.[22][23][24] This method measures the precipitation of a compound when a DMSO stock solution is added to an aqueous buffer.[22][24][25]

Materials:

  • Synthesized isomer dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microtiter plates (96- or 384-well)

  • A plate reader with nephelometry capability (light scattering detection)

Procedure:

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[25]

  • Add the aqueous buffer to each well to achieve the desired final concentrations.[25]

  • Mix the contents and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[23][25]

  • Measure the light scattering in each well using a nephelometer.[25] An increase in light scattering compared to a blank indicates precipitation.

  • The solubility is defined as the highest concentration that does not show significant precipitation.

Data Summary Table

All experimental data should be compiled into a clear, comparative table.

IsomerStructurepKalogPKinetic Solubility (µM at pH 7.4)
This compound (Structure)Experimental ValueExperimental ValueExperimental Value
Isomer A (Structure)Experimental ValueExperimental ValueExperimental Value
Isomer B (Structure)Experimental ValueExperimental ValueExperimental Value
... ............

Comparative Biological Profiling

To understand the structure-activity relationship, the isomers should be screened against a relevant biological target. The substituted biphenyl motif is common in kinase inhibitors. Therefore, a representative kinase assay is proposed.

Proposed Target: Protein Kinase (e.g., p38 MAPK)

p38 MAP kinase is a well-studied target in inflammation and other diseases, and many inhibitors share structural features with the compounds under investigation.[26]

Experimental Protocol: In Vitro Radiometric Kinase Assay

Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[27]

G cluster_setup Assay Setup cluster_detection Detection Kinase p38 MAPK Enzyme Reaction_Start Initiate Reaction with [γ-32P]ATP & MgCl2 Kinase->Reaction_Start Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Reaction_Start Inhibitor Test Isomer (Varying Conc.) Inhibitor->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., Phosphoric Acid) Incubation->Reaction_Stop Spotting Spot onto Phosphocellulose Paper Reaction_Stop->Spotting Washing Wash to Remove Unincorporated 32P-ATP Spotting->Washing Counting Quantify 32P Incorporation (Scintillation Counting) Washing->Counting Data_Analysis Calculate % Inhibition and Determine IC50 Counting->Data_Analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Materials:

  • Recombinant active p38 MAPK

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test isomers (serially diluted)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add varying concentrations of the test isomer (or DMSO as a vehicle control) to the wells of a microplate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the reaction by adding a solution of [γ-³²P]ATP and MgCl₂.[28][29]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).[28]

  • Spot an aliquot of each reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the isomer and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Silico Profiling and Data Integration

Before embarking on synthesis, computational tools can be used to predict the properties of the entire virtual isomer library. This allows for the prioritization of isomers with the most promising drug-like profiles.[3][4][30]

Computational Workflow

G cluster_calc Property Calculation Input Virtual Library of Isomer Structures (SDF/SMILES) PhysChem Calculate Physicochemical Properties (pKa, logP, Solubility, PSA) Input->PhysChem ADMET Predict ADMET Properties (Absorption, Metabolism, Toxicity) Input->ADMET Filtering Filter based on Drug-Likeness Rules (e.g., Lipinski's Rule of Five) PhysChem->Filtering ADMET->Filtering Prioritization Prioritize Isomers for Synthesis Based on Predicted Profile Filtering->Prioritization

Caption: Computational workflow for isomer prioritization.

Key Predicted Properties
  • Physicochemical Properties: Molecular weight, cLogP (calculated logP), topological polar surface area (TPSA), hydrogen bond donors/acceptors, and pKa.[4]

  • Pharmacokinetic (ADMET) Properties: Prediction of properties like aqueous solubility, human intestinal absorption (HIA), and potential metabolic liabilities.[30]

  • Drug-Likeness: Evaluation based on established filters like Lipinski's Rule of Five to identify compounds with a higher probability of oral bioavailability.[30]

By integrating the predicted data with the experimental results, a comprehensive understanding of the SAR and SPR for the this compound isomer series can be developed, guiding future optimization efforts.

Conclusion

The systematic framework presented here provides a robust methodology for the comparative analysis of this compound and its positional isomers. By combining rational synthesis, standardized experimental profiling of physicochemical and biological properties, and supportive in silico modeling, researchers can generate the high-quality, reproducible data necessary for informed decision-making in drug discovery and development. This integrated approach is crucial for elucidating the subtle yet critical effects of isomeric substitution on molecular behavior and for identifying lead candidates with optimal property profiles.

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Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 4-(3-Chloro-4-fluorophenyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window.[1] The compound 4-(3-Chloro-4-fluorophenyl)phenol is a halogenated biphenyl phenol derivative, a structural motif prevalent in medicinally active compounds.[2] Its constituent parts—a chlorinated phenol and a fluorinated phenyl group—are known to interact with a variety of biological targets.[3][4] While the specific biological activities of this compound are not extensively characterized in public literature, its structural alerts warrant a thorough investigation into its potential for cross-reactivity.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity profile of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for a panel of pertinent biological assays, and offer templates for data presentation and interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for robust and reproducible results.

Structural Rationale for Cross-Reactivity Assessment

The chemical architecture of this compound suggests several avenues for potential off-target interactions:

  • Phenolic Moiety: Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] They can also interact with various enzymes and receptors.

  • Chlorinated Phenyl Group: The presence of chlorine atoms can influence a molecule's lipophilicity and its ability to engage in halogen bonding, potentially altering its binding affinity and selectivity for various protein targets.[3][7]

  • Fluorinated Phenyl Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[4] However, it can also lead to unexpected interactions with off-targets.

  • Biphenyl Scaffold: The biphenyl core provides a rigid structure that can mimic the binding of endogenous ligands to their receptors, potentially leading to competitive inhibition of unrelated targets.[4][8]

Given these structural features, a comprehensive cross-reactivity screen should encompass a diverse set of biological targets.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended for an efficient and comprehensive assessment of cross-reactivity. This workflow allows for broad initial screening followed by more focused investigations into any identified off-target activities.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Mechanistic & Cellular Assays cluster_2 Tier 3: In-depth Selectivity & Safety Broad Kinase Panel Broad Kinase Panel Enzyme Inhibition Assays Enzyme Inhibition Assays Broad Kinase Panel->Enzyme Inhibition Assays Hit Confirmation GPCR Panel GPCR Panel Receptor Binding Assays Receptor Binding Assays GPCR Panel->Receptor Binding Assays Hit Confirmation Ion Channel Panel Ion Channel Panel Cell-Based Functional Assays Cell-Based Functional Assays Ion Channel Panel->Cell-Based Functional Assays Functional Validation Nuclear Receptor Panel Nuclear Receptor Panel Nuclear Receptor Panel->Cell-Based Functional Assays Functional Validation Dose-Response Studies Dose-Response Studies Enzyme Inhibition Assays->Dose-Response Studies Receptor Binding Assays->Dose-Response Studies Cytotoxicity Assays Cytotoxicity Assays Cell-Based Functional Assays->Cytotoxicity Assays Off-Target Validation in Orthogonal Assays Off-Target Validation in Orthogonal Assays Dose-Response Studies->Off-Target Validation in Orthogonal Assays Initial Compound Initial Compound Initial Compound->Broad Kinase Panel Primary Screen Initial Compound->GPCR Panel Initial Compound->Ion Channel Panel Initial Compound->Nuclear Receptor Panel

Caption: Tiered experimental workflow for cross-reactivity profiling.

Recommended Biological Assays for Cross-Reactivity Studies

The following is a curated selection of assays to form the basis of a robust cross-reactivity study for this compound.

Broad Kinase Panel Screening

Rationale: Kinases are a large family of enzymes that are common off-targets for small molecule drugs. The biphenyl and halogenated phenyl motifs in the test compound could potentially fit into the ATP-binding pocket of various kinases.

Protocol:

  • Assay Principle: A competition binding assay, such as the KINOMEscan™ platform, is utilized. This technology measures the ability of a test compound to displace a proprietary ligand from the kinase active site.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a primary screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The amount of kinase-bound ligand is measured, and the results are expressed as a percentage of the DMSO control.

  • Data Interpretation: A significant reduction in the binding of the proprietary ligand (e.g., >90% inhibition) indicates a potential interaction.

G-Protein Coupled Receptor (GPCR) Panel Screening

Rationale: GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. The structural complexity of this compound warrants a broad screen against this target class.

Protocol:

  • Assay Principle: A radioligand binding assay is a common method. This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific GPCR.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand by filtration and quantify the bound radioactivity.

  • Data Interpretation: A decrease in bound radioactivity in the presence of the test compound indicates competitive binding. The data is used to calculate the inhibitory constant (Ki).

Ion Channel Panel Screening

Rationale: Ion channels are critical for cellular signaling, and their unintended modulation can lead to significant safety concerns, particularly cardiotoxicity (e.g., hERG channel block).

Protocol:

  • Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel activity. This technique measures the flow of ions through the channel in the presence of the test compound.

  • Procedure:

    • Utilize a high-throughput automated patch-clamp system with cells stably expressing the ion channel of interest.

    • Apply a specific voltage protocol to elicit channel currents.

    • Perfuse the cells with increasing concentrations of this compound and measure the effect on the ion current.

  • Data Interpretation: Inhibition or activation of the ion current is quantified, and an IC50 or EC50 value is determined.

Comparative Data Presentation

The results from the initial screening panels should be tabulated to provide a clear overview of the compound's selectivity profile.

Table 1: Hypothetical Kinase Selectivity Profile of this compound at 10 µM

Kinase Target% Inhibition
Kinase A95%
Kinase B88%
Kinase C15%
... (and so on for the entire panel)

Table 2: Hypothetical GPCR and Ion Channel Cross-Reactivity Profile

TargetAssay TypeResult (IC50 or % Inhibition @ 10 µM)
GPCR XRadioligand Binding> 30 µM
GPCR YRadioligand Binding5.2 µM
hERG Ion ChannelPatch Clamp12.5 µM
... (and so on for the entire panel)

Delving Deeper: Mechanistic and Cellular Assays

For any "hits" identified in the primary screens, follow-up studies are crucial to confirm the interaction and understand its functional consequences.

Enzyme Inhibition Assays

Rationale: To confirm direct inhibition of an enzyme identified as a hit in a binding assay and to determine the mechanism of inhibition.

Protocol:

  • Assay Principle: A biochemical assay that measures the enzymatic activity in the presence of the inhibitor. The specific format will depend on the enzyme (e.g., measuring the production of a fluorescent product).

  • Procedure:

    • Incubate the purified enzyme with its substrate and varying concentrations of this compound.

    • Measure the reaction rate over time.

    • To determine the mechanism, vary the substrate concentration at different fixed inhibitor concentrations.

  • Data Interpretation: Calculate the IC50 value. Lineweaver-Burk or Michaelis-Menten plots can be used to elucidate the mode of inhibition (e.g., competitive, non-competitive).

Cell-Based Functional Assays

Rationale: To assess the effect of the compound on the target in a more physiologically relevant cellular context.

Protocol:

  • Assay Principle: The assay will be specific to the target's function. For a GPCR, this could be a calcium flux assay or a cAMP accumulation assay. For a kinase, it could be a Western blot to measure the phosphorylation of a downstream substrate.

  • Procedure:

    • Culture cells that endogenously or recombinantly express the target of interest.

    • Treat the cells with a range of concentrations of this compound.

    • Stimulate the relevant signaling pathway if necessary.

    • Measure the functional readout using an appropriate detection method (e.g., fluorescence, luminescence).

  • Data Interpretation: Generate a dose-response curve and calculate the EC50 or IC50 value.

G cluster_0 Signaling Pathway Example: Kinase Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Substrate Downstream Substrate Receptor_Tyrosine_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Initiates Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Forward Look

The systematic investigation of cross-reactivity is a cornerstone of preclinical drug development. For a compound like this compound, with its combination of structural motifs known for promiscuous binding, a proactive and comprehensive screening strategy is not just recommended, but essential. By employing the tiered approach and the specific assay panels outlined in this guide, researchers can build a robust selectivity profile. This data is critical for making informed decisions about the continued development of the compound, for interpreting in vivo efficacy and toxicology data, and for ultimately ensuring the safety and success of a potential therapeutic agent. The insights gained from these studies will be invaluable in guiding any future lead optimization efforts to enhance potency and selectivity.

References

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 4-(3-Chloro-4-fluorophenyl)phenol Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(3-Chloro-4-fluorophenyl)phenol is a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its diaryl ether structure presents a synthetic challenge that can be addressed by several modern and classical methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in mechanistic principles and supported by experimental data, to aid in the selection of the most efficient method for your specific needs.

Introduction: Strategic Importance of Diaryl Ether Synthesis

The core challenge in synthesizing this compound lies in the formation of the C-O bond between two distinct aryl rings. The choice of synthetic strategy dictates not only the overall yield and purity but also impacts process scalability, cost, and environmental footprint. This guide will focus on four principal bond-forming strategies:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction forming a C-C bond, adapted here for C-O bond formation through precursors.

  • Ullmann Condensation: A classic copper-catalyzed method for diaryl ether synthesis.

  • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed approach for C-O bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach relying on the electronic properties of the aryl halides.

We will dissect each method, providing a rationale for procedural choices, detailed protocols, and a comparative analysis of their performance.

Visualizing the Synthetic Pathways

The fundamental disconnection for this compound involves the central ether linkage, leading to two primary synthons: a (3-chloro-4-fluorophenyl) unit and a phenol unit. The different methodologies achieve this connection through distinct catalytic cycles.

cluster_Suzuki Suzuki-Miyaura Coupling cluster_Ullmann Ullmann Condensation cluster_BH Buchwald-Hartwig C-O Coupling cluster_SNAr Nucleophilic Aromatic Substitution S_start 3-Chloro-4-fluorophenyl boronic acid + 4-Bromoanisole S_cat Pd(0) Catalyst, Base S_start->S_cat S_mid Pd(II) Intermediate S_cat->S_mid S_prod Methoxy-protected Product S_mid->S_prod S_deprotect Demethylation (e.g., BBr3) S_prod->S_deprotect S_final This compound S_deprotect->S_final U_start 3-Chloro-4-fluorobromobenzene + 4-Hydroxyphenol U_cat Cu(I) Catalyst, Base U_start->U_cat U_prod This compound U_cat->U_prod BH_start 3-Chloro-4-fluorobromobenzene + 4-Hydroxyphenol BH_cat Pd(0)/Ligand Catalyst, Base BH_start->BH_cat BH_prod This compound BH_cat->BH_prod SNAr_start 3,4-Dichloronitrobenzene + 4-Chlorophenol SNAr_base Strong Base (e.g., KOH) SNAr_start->SNAr_base SNAr_inter Nitro-intermediate SNAr_base->SNAr_inter SNAr_red Reduction (e.g., Fe/AcOH) SNAr_inter->SNAr_red SNAr_amino Amino-intermediate SNAr_red->SNAr_amino SNAr_final Target Analogue SNAr_amino->SNAr_final

Caption: Overview of four major synthetic routes to diaryl ethers like the target compound.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] While primarily a C-C bond-forming reaction, it can be ingeniously adapted to form C-O bonds, typically by coupling a boronic acid with a phenol derivative. The key is the catalytic cycle involving a palladium catalyst.[2]

Reaction Principle & Causality: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid activated by a base. The base (e.g., Na₂CO₃, K₂CO₃) is crucial as it forms a more nucleophilic 'ate' complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[3] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2] For C-O bond formation, this strategy is often applied to synthesize a precursor which is then converted to the phenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a methoxy-protected precursor, which requires a subsequent deprotection step to yield the final phenol.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent and Base Addition: Add 10 mL of a degassed 3:1 mixture of Toluene/Ethanol. In a separate vial, dissolve sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv) in 2 mL of degassed water. Add the aqueous base solution to the reaction mixture via syringe. The biphasic system, often aided by a phase-transfer catalyst, ensures all components can interact.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-12 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-chloro-4-fluorophenyl)anisole.

  • Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add boron tribromide (BBr₃, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product, this compound.

Method 2: Ullmann Condensation

The Ullmann condensation is the classic method for forming diaryl ethers, utilizing a copper catalyst to couple an aryl halide with a phenol.[4] While historically plagued by harsh conditions and erratic yields, modern protocols with specific ligands have improved its reliability.[5][6]

Reaction Principle & Causality: The reaction is promoted by copper, typically in its +1 oxidation state.[7] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the aryl halide.[5] Unlike palladium-catalyzed cycles, the exact mechanism can vary and is still debated, but it does not typically involve a clear oxidative addition/reductive elimination sequence as seen with palladium.[5] High temperatures are traditionally required to overcome the activation energy for the C-O bond formation.[4]

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: In a reaction vessel, combine 4-hydroxyphenol (1.0 mmol, 1.0 equiv), 1-bromo-3-chloro-4-fluorobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). L-proline acts as a ligand, stabilizing the copper intermediate and increasing its solubility and reactivity, allowing for milder conditions than the traditional stoichiometric copper powder.

  • Solvent Addition: Add 5 mL of dimethyl sulfoxide (DMSO). DMSO is a high-boiling polar aprotic solvent capable of dissolving the ionic intermediates and withstanding the required reaction temperatures.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting phenol.

  • Workup and Purification: Cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Method 3: Buchwald-Hartwig C-O Coupling

An evolution from the renowned Buchwald-Hartwig amination, this palladium-catalyzed method has become a powerful tool for forming C-O bonds under relatively mild conditions.[8][9] It often provides a more efficient and general alternative to the Ullmann condensation.[10]

Reaction Principle & Causality: The mechanism is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[8] A key to its success is the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos).[10][11] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the C-O bond and regenerates the active Pd(0) catalyst.[8] The choice of a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) is critical for deprotonating the phenol without interfering with the catalyst.[10]

Experimental Protocol: Buchwald-Hartwig C-O Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.024 mmol, 2.4 mol%) in 2 mL of toluene for 10 minutes to form the active catalyst complex.

  • Reaction Setup: To a separate reaction tube, add 4-hydroxyphenol (1.0 mmol, 1.0 equiv), 1-bromo-3-chloro-4-fluorobenzene (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Component Combination: Add the pre-formed catalyst solution to the tube containing the reagents. Add an additional 3 mL of toluene.

  • Reaction: Seal the tube and heat to 100-110 °C for 10-18 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue via flash column chromatography to isolate the target compound.

Method 4: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming C-O bonds when one of the aryl rings is sufficiently electron-deficient.[12] The presence of strong electron-withdrawing groups (EWGs) ortho or para to a leaving group activates the ring towards nucleophilic attack.[13]

Reaction Principle & Causality: This reaction proceeds via a two-step addition-elimination mechanism.[12] A nucleophile (in this case, a phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The stability of this intermediate is the reason why EWGs are required in the ortho/para positions. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[12] Fluorine is often the best leaving group for SNAr reactions, a counterintuitive fact compared to SN1/SN2 reactions.[12]

Experimental Protocol: SNAr

This protocol is adapted from a similar diaryl ether synthesis and may require optimization for the specific target.[15] It relies on the activation provided by the fluorine and chlorine atoms.

  • Phenoxide Formation: In a flask, dissolve 4-hydroxyphenol (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous tetrahydrofuran (THF). Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, 1.1 equiv) at 0 °C and stir for 30 minutes. This strong, non-nucleophilic base cleanly deprotonates the phenol to form the potassium phenoxide nucleophile.

  • Coupling Reaction: To the solution of the phenoxide, add 3,4-dichlorofluorobenzene (1.2 mmol, 1.2 equiv).

  • Reaction: Warm the reaction to room temperature and stir for 12-24 hours. The success of this reaction without a nitro group depends on the combined electron-withdrawing effect of the halogens.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Methods

The optimal choice of synthesis depends on a multi-faceted analysis of yield, cost, safety, and scalability.

MetricSuzuki-Miyaura CouplingUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to Excellent (often >80% after optimization)Moderate to Good (50-85%)[16]Very Good to Excellent (>85%)Variable; Highly substrate-dependent (can be >90%)[15]
Reaction Temp. Mild to Moderate (RT - 100 °C)[1]High (120 - 220 °C)[4]Moderate (80 - 110 °C)[10]Mild to Moderate (RT - 80 °C)
Catalyst System Palladium (e.g., Pd(PPh₃)₄)Copper (e.g., CuI, Cu powder)[4]Palladium + Ligand (e.g., Pd(OAc)₂ + Xantphos)[10]Catalyst-free (Base mediated)
Catalyst Cost High[17]Low[17]High[17]N/A (Lowest)
Substrate Scope Very Broad[1]Moderate; favors electron-deficient halides[5]Very Broad[9]Narrow; requires activated electrophile[12]
Green Metrics Moderate (Pd toxicity, solvent use)[18][19]Poor (High temp, polar solvents like DMSO)Moderate (Pd toxicity, ligand synthesis)Good (Catalyst-free, high atom economy)[15]
Key Advantage High functional group tolerance, reliable.Low catalyst cost.High yields, broad scope, milder than Ullmann.Potentially catalyst-free, high atom economy.
Key Disadvantage Catalyst cost, potential need for protecting groups.Harsh conditions, often lower yields.[4]High cost of catalyst and ligands.Limited substrate scope.

Experimental Workflow: A General Overview

Regardless of the chosen method, the overall laboratory workflow shares common stages, from preparation to final analysis.

G prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Assemble glassware, add reagents) prep->setup inert 3. Inert Atmosphere (Purge with Ar/N2) setup->inert reaction 4. Reaction (Heating, stirring) inert->reaction monitor 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue workup 6. Workup (Quenching, extraction, drying) monitor->workup Complete purify 7. Purification (Column chromatography, recrystallization) workup->purify analysis 8. Analysis (NMR, MS, IR) purify->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

Each of the discussed methods offers a viable pathway to this compound, but the "best" method is contingent on the specific priorities of the research or development team.

  • For Versatility and Reliability: The Buchwald-Hartwig C-O coupling stands out as the most robust and high-yielding method for a broad range of substrates. While the initial investment in the palladium catalyst and ligand is high, its reliability often saves significant time in optimization and development.

  • For Cost-Sensitive, Large-Scale Synthesis: The Ullmann condensation remains relevant, particularly if the higher temperature and longer reaction times are manageable at an industrial scale. The low cost of copper is a significant advantage.[17] Modern ligand-assisted protocols have made this a more attractive option than its historical precedent.

  • For Scaffolds with Appropriate Electronics: If the project allows for starting materials with strong activating groups, Nucleophilic Aromatic Substitution (SNAr) is an exceptionally efficient and economical choice due to its catalyst-free nature and high atom economy.

  • For Precursor Synthesis: The Suzuki-Miyaura coupling is an excellent choice for building complex biaryl precursors which can then be converted to the target phenol. Its mild conditions are ideal for sensitive substrates.

Ultimately, the selection process requires a careful balance of synthetic efficiency, process economics, and green chemistry principles.[20] This guide serves as a foundational tool for making that informed decision.

References

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A Comparative Guide to the Catalytic Activity of Substituted Biaryl Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the catalytic activity of substituted biaryl compounds, focusing on their role as ligands in palladium-catalyzed cross-coupling reactions. While direct research on the catalytic applications of 4-(3-Chloro-4-fluorophenyl)phenol is limited, this molecule serves as an excellent archetype for a broader, highly influential class of biaryl monophosphine ligands. We will therefore use this structural motif—a biaryl core with halogen substituents—as a framework to explore the principles of catalyst design and performance evaluation. This guide is intended for researchers and drug development professionals seeking to understand and optimize these critical synthetic transformations.

Introduction: The Central Role of Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] Their significance is highlighted by the 2010 Nobel Prize in Chemistry awarded for this work.[2] The success of these reactions, which include the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings, is not solely dependent on the palladium metal center but is critically governed by the ancillary ligands that coordinate to it.[1][2]

Biaryl-based ligands, particularly biaryl monophosphines, have emerged as a dominant class of ligands that promote exceptional catalytic activity.[3][4][5] These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the rate, selectivity, and overall efficiency of the reaction. Their steric and electronic properties can be precisely tuned through synthetic modification, allowing for the development of catalysts tailored for specific, often challenging, transformations.[3][6]

The structure of this compound contains the key elements of these advanced ligands: a biaryl backbone providing steric bulk and defined geometry, and halogen substituents (Chloro- and Fluoro-) that exert strong electronic effects. Understanding how these features influence catalysis is fundamental to rational catalyst design.

The Palladium Catalytic Cycle: A Ligand-Modulated Process

The generally accepted mechanism for palladium-catalyzed cross-coupling (using the Suzuki-Miyaura reaction as an example) involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ancillary ligand, denoted as 'L', plays a crucial role in each step. The active catalyst is typically a Pd(0) species, generated in situ from a more stable Pd(II) precatalyst.[1][9]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to the L-Pd(0) complex. This forms a Pd(II) intermediate. The electron density and steric profile of the ligand 'L' are critical here. Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive aryl chlorides.[10]

  • Transmetalation : The organometallic coupling partner (e.g., an organoboron reagent, Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is highly sensitive to the steric hindrance around the metal. Bulky biaryl ligands facilitate this step by promoting low-coordinate palladium complexes, which allows the nucleophile to approach the metal more easily.[10]

  • Reductive Elimination : In the final step, the two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the L-Pd(0) catalyst is regenerated.[7] Bulky, electron-donating ligands often accelerate this step, leading to higher turnover numbers.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_OA Oxidative Addition PdII_T L-Pd(II)(Ar)(Ar') PdII_OA->PdII_T Transmetalation XB X-B(OR)₂ PdII_T->Pd0 Reductive Elimination ArAr Ar-Ar' Product PdII_T->ArAr ArX Ar-X ArX->PdII_OA ArB Ar'-B(OR)₂ + Base ArB->PdII_T

Caption: The Suzuki-Miyaura cross-coupling cycle.

Comparative Analysis: Structure-Activity Relationships

The catalytic performance of a biaryl ligand is a direct consequence of its structure. We can deconstruct this into two primary components: electronic effects and steric effects.[3]

Substituents on the biaryl framework modify the electron density on the phosphorus atom and, by extension, the palladium center.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density on the palladium catalyst. This generally enhances the rate of oxidative addition, which is crucial for activating stubborn substrates like aryl chlorides.[10]

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and fluorine (-F), as found in our model compound, are strongly electron-withdrawing. While this might slightly slow the oxidative addition step compared to EDG-substituted ligands, it can make the palladium center more electrophilic, potentially favoring the transmetalation or reductive elimination steps. Furthermore, EWGs can increase the stability of the ligand towards oxidation.[10]

The interplay of these effects means that the optimal electronic profile depends on the specific substrates being coupled. For electron-poor aryl halides, a more electron-rich ligand is often preferred. For electron-rich halides, a more neutral or even electron-poor ligand might provide better overall performance by balancing the rates of all steps in the catalytic cycle.[11]

Steric bulk is arguably the most important design feature of modern biaryl monophosphine ligands.[3][10]

  • Hindrance around Palladium: Large substituents on the phosphorus (e.g., cyclohexyl, tert-butyl) and in the ortho positions of the biaryl backbone create a sterically demanding pocket around the metal center. This has several beneficial effects:

    • It promotes the formation of monoligated L₁Pd(0) species, which are often more catalytically active than bis-ligated complexes.[10]

    • It accelerates the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[10]

    • It allows for the coupling of sterically hindered substrates to form highly substituted biaryls, which are difficult to synthesize using other methods.[12]

The this compound scaffold provides a rigid biaryl backbone. Derivatizing this by adding bulky phosphine groups (e.g., dicyclohexylphosphine) to the phenol oxygen or another position would create a ligand with significant steric influence.

The following table summarizes expected performance trends for hypothetical biaryl monophosphine ligands in a model Suzuki-Miyaura coupling of an activated aryl chloride (4-chloroacetophenone) with a standard boronic acid (phenylboronic acid). The data are illustrative, based on principles reported in the literature.[11][12]

Ligand DerivativeKey FeaturesExpected Yield (%)TON (Turnover Number)TOF (Turnover Freq., h⁻¹)Rationale
Ligand A (e.g., SPhos)EDG (-OMe) on biaryl, Bulky P(Cy)₂>95~9,500~4,750Highly electron-rich and bulky, ideal for fast oxidative addition of Ar-Cl and rapid reductive elimination.[12]
Ligand B (Hypothetical Cl/F-substituted)EWG (-Cl, -F) on biaryl, Bulky P(Cy)₂85-90~8,700~2,900Good steric bulk promotes high turnover, but EWGs may slightly slow the rate-limiting oxidative addition compared to Ligand A.
Ligand C (Less bulky, e.g., PPh₂)EDG (-OMe) on biaryl, Less bulky P(Ph)₂60-70~6,500~1,080Reduced steric bulk leads to slower reductive elimination and potential for catalyst decomposition, lowering overall efficiency.[10]
No Ligand Pd(OAc)₂ only<5<50<25Without a supporting ligand, the palladium catalyst is inefficient and prone to rapid decomposition into inactive palladium black.[13]

Conditions: 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand, K₃PO₄, Toluene/H₂O, 100 °C, 2h.

Experimental Protocols for Catalyst Evaluation

To objectively compare the performance of different catalyst systems, standardized experimental protocols are essential.

This protocol provides a reliable method for screening the efficacy of different ligands.

Workflow Diagram:

Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis A 1. Add Ar-X, Boronic Acid, and Base to Vial B 2. Add Solvent (e.g., Toluene/H₂O) A->B C 3. Prepare Stock Solutions of Pd Precatalyst & Ligands B->C D 4. Add Pd/Ligand Solution C->D E 5. Seal Vial and Place in Heated Reaction Block D->E F 6. Run Reaction (e.g., 100 °C, 2h) E->F G 7. Quench, Extract, and Analyze by GC/LC-MS F->G H 8. Calculate Yield, TON, and TOF G->H

Caption: Workflow for screening catalyst performance.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the boronic acid (0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).[12]

  • Solvent Addition: Add the solvent system (e.g., 1 mL of a 10:1 mixture of toluene and water).[12]

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand in the reaction solvent. For a 1:2 Pd/Ligand ratio, this might be 0.0025 mmol of Pd(OAc)₂ and 0.005 mmol of ligand for a 0.5 mol% catalyst loading.

  • Initiation: Add the required volume of the catalyst stock solution to the reaction vial.

  • Reaction: Immediately seal the vial with a Teflon-lined cap and place it in a preheated aluminum reaction block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction for a predetermined time (e.g., 1-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup and Analysis: After cooling to room temperature, quench the reaction with water. Add an internal standard (e.g., dodecane), extract the organic layer with a suitable solvent (e.g., ethyl acetate), and analyze the crude mixture by GC or LC-MS to determine the product yield.

To gain deeper insight into catalyst performance, a kinetic analysis is invaluable. This involves measuring the rate of product formation over time.

  • Setup: Prepare the reaction as described in Protocol 1, but on a slightly larger scale to facilitate sampling. Ensure the temperature is precisely controlled.

  • Sampling: Once the reaction is initiated and reaches the target temperature (t=0), take aliquots at regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot in a vial containing a cold solvent and an internal standard to stop the reaction.

  • Analysis: Analyze each quenched sample by GC or LC-MS to determine the concentration of the product at each time point.

  • Data Plotting: Plot the product concentration versus time. The initial slope of this curve represents the initial reaction rate. Comparing these initial rates for different ligands provides a quantitative measure of their relative catalytic activity.[14] A higher initial rate indicates a more active catalyst under those specific conditions.

Conclusion and Future Outlook
  • Steric bulk is paramount for promoting efficient reductive elimination and enabling the coupling of challenging substrates.

  • Electronic tuning is crucial for optimizing the rate-limiting oxidative addition step and ensuring catalyst stability. Electron-donating groups are generally favored for less reactive halides.

  • Systematic evaluation using standardized screening and kinetic protocols is essential for the objective comparison of different ligand derivatives.

Future research in this field will continue to focus on the rational design of new ligands with even greater activity and selectivity, enabling the synthesis of increasingly complex molecules for applications in medicine, materials science, and beyond.

References

  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents. 15

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).

  • Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions | Request PDF - ResearchGate.

  • Biaryl phosphane ligands in palladium-catalyzed amination - PubMed - NIH.

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).

  • Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction - ResearchGate.

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar.

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI.

  • Synthesis, structure, and characterization of picolyl‐ and benzyl‐linked biphenyl palladium N‐heterocyclic carbene complexes and their catalytic activity in acylative cross‐coupling reactions - ResearchGate.

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate.

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate.

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination | Scilit.

  • A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes - MDPI.

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.

  • On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis, A Critical Review | Request PDF - ResearchGate.

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org.

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Assessing the Selectivity of 4-(3-Chloro-4-fluorophenyl)phenol-Based Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Tyrosinase Inhibition

Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in the intricate process of melanin biosynthesis.[1][2] It governs two key sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] While melanin is vital for protecting the skin against UV radiation, its overproduction can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and selective tyrosinase inhibitors is a significant focus in dermatology and cosmetology.

The 4-(3-Chloro-4-fluorophenyl)phenol scaffold has emerged as a promising motif in the design of novel small molecule inhibitors. The inclusion of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can enhance binding interactions with biological targets and improve physicochemical properties.[3] However, as with any therapeutic agent, selectivity is paramount. A lack of selectivity can lead to off-target effects, compromising safety and efficacy. Phenolic compounds, in particular, have the potential to interact with a broad range of biological targets, including other oxidoreductases, kinases, and metabolic enzymes like cytochrome P450s.[4][5]

This guide provides an in-depth assessment of the selectivity of tyrosinase inhibitors incorporating the this compound motif. We will explore their on-target potency, compare their activity with known alternatives, and discuss the experimental methodologies required to rigorously evaluate their selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

The Melanin Biosynthesis Pathway: Tyrosinase as the Gatekeeper

The production of melanin is a complex signaling cascade initiated by stimuli such as UV radiation.[1] This process, known as melanogenesis, primarily occurs in melanosomes within melanocytes. Tyrosinase plays a central role in this pathway, acting as the initial and rate-limiting enzyme.[1][2] Its inhibition effectively halts the entire downstream process of melanin formation.

Melanin_Biosynthesis_Pathway cluster_0 Melanosome L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyl-DOPA Dopaquinone->Cysteinyl-DOPA Eumelanin_Pheomelanin Eumelanin / Pheomelanin Dopachrome Leucodopachrome->Dopachrome DHI / DHICA Dopachrome->DHI / DHICA DHI / DHICA->Eumelanin_Pheomelanin Pheomelanin_Intermediates Cysteinyl-DOPA->Pheomelanin_Intermediates Pheomelanin_Intermediates->Eumelanin_Pheomelanin UV_Radiation UV_Radiation Melanocyte Melanocyte UV_Radiation->Melanocyte Stimulates Melanocyte->L-Tyrosine Initiates Melanogenesis caption Figure 1: The central role of tyrosinase in the melanin biosynthesis pathway.

Figure 1: The central role of tyrosinase in the melanin biosynthesis pathway.

Comparative Analysis of this compound-Based Tyrosinase Inhibitors

A key study by Mirabile et al. (2023) systematically investigated the incorporation of the 3-chloro-4-fluorophenyl motif into various chemotypes to enhance their tyrosinase inhibitory activity.[3] The inhibitory potency of these compounds was assessed using tyrosinase from Agaricus bisporus (AbTYR), a common and well-characterized model enzyme. The results demonstrate a significant improvement in inhibitory activity for compounds containing this motif compared to their unsubstituted counterparts.

Compound IDStructureTargetIC50 (µM)Reference
4d 1-(2,4-dichlorobenzoyl)-4-[(3-chloro-4-fluorophenyl)methyl]piperazineAbTYR2.96[3]
4e 1-(3,4-dichlorobenzoyl)-4-[(3-chloro-4-fluorophenyl)methyl]piperazineAbTYR10.65[3]
4f 1-(2,3-dichlorobenzoyl)-4-[(3-chloro-4-fluorophenyl)methyl]piperazineAbTYR4.90[3]
Kojic Acid A well-known tyrosinase inhibitorAbTYR~9.64 - 100+[6]
Arbutin A commonly used cosmetic skin-lightening agentAbTYR~900 (Monophenolase)[7]

Table 1: Comparative Inhibitory Potency of 3-Chloro-4-fluorophenyl-based Compounds against Agaricus bisporus Tyrosinase (AbTYR).

The data clearly indicates that compounds incorporating the 3-chloro-4-fluorophenyl moiety exhibit potent, low micromolar inhibition of tyrosinase, significantly outperforming standard agents like Arbutin. The most potent compound, 4d , demonstrates an IC50 value that is competitive with, and in some cases superior to, Kojic Acid.

Assessing Selectivity: Beyond the Primary Target

While potent on-target activity is essential, a comprehensive understanding of an inhibitor's selectivity is crucial for its development as a safe and effective therapeutic or cosmetic agent. The phenolic nature of the core scaffold suggests potential interactions with other enzymes.

Potential Off-Targets for Phenolic Inhibitors:
  • Kinases: Many kinase inhibitors possess phenolic moieties that can form hydrogen bonds within the ATP-binding pocket. Polyphenolic compounds have been reported to inhibit the activity of kinases such as Akt, which could have unintended biological consequences.[8]

  • Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of key CYP isoforms, such as CYP3A4 and CYP2C9, by polyphenolic compounds can lead to drug-drug interactions.[5]

  • Other Oxidoreductases: Enzymes with structurally similar active sites or those that process phenolic substrates could be susceptible to inhibition.

Experimental Workflow for Selectivity Profiling:

A tiered approach is recommended to efficiently assess the selectivity of these tyrosinase inhibitors.

Selectivity_Workflow Primary_Screen Primary Screen: Tyrosinase Inhibition Assay (Monophenolase & Diphenolase) Broad_Panel Broad Panel Screening: - Kinase Panel (e.g., 96-well format) - CYP Inhibition Panel (e.g., CYP3A4, 2C9) Primary_Screen->Broad_Panel Potent Hits In_Vivo In Vivo / Cellular Models: - Melanin Production in B16F10 Cells - Toxicity Assessment Primary_Screen->In_Vivo Selective Hits Orthogonal_Assays Orthogonal Assays for Hits: - Cellular Thermal Shift Assay (CETSA) - Chemoproteomics Broad_Panel->Orthogonal_Assays Confirmed Off-Target Hits caption Figure 2: Experimental workflow for assessing inhibitor selectivity.

Figure 2: Experimental workflow for assessing inhibitor selectivity.

Experimental Protocols

Tyrosinase Inhibition Assay (Agaricus bisporus)

This protocol details the spectrophotometric measurement of tyrosinase activity, assessing both monophenolase and diphenolase inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)

  • L-Tyrosine (substrate for monophenolase activity)

  • L-DOPA (substrate for diphenolase activity)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Test Inhibitors (dissolved in DMSO)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure (Diphenolase Activity):

  • Prepare Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

    • Prepare serial dilutions of the test inhibitor and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of the test inhibitor dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Control Wells (No Inhibitor): Add 20 µL of vehicle (e.g., 1-2% DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Blank Wells (No Enzyme): Add 20 µL of the test inhibitor dilution and 140 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the % inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Procedure (Monophenolase Activity):

The procedure is similar to the diphenolase assay, with the key difference being the substrate used.

  • Replace the 10 mM L-DOPA solution with a 2 mM L-Tyrosine solution.

  • The reaction progress is monitored by measuring the formation of dopachrome at 475 nm. Note that there is a lag phase in the monophenolase reaction which should be considered when calculating the reaction rates.

Kinase Selectivity Profiling (General Protocol)

A common method for initial kinase selectivity screening is a competition binding assay, such as the KINOMEscan™ platform, or in-house radiometric or fluorescence-based assays.

Principle:

The test compound is screened at a fixed concentration against a large panel of kinases. The ability of the compound to displace a known, tagged ligand from the kinase active site is measured. The percentage of ligand displacement is reported as a measure of inhibition.

General Procedure (Example using a commercial service):

  • Compound Submission: The test compound is submitted at a specified concentration (e.g., 10 µM) in DMSO.

  • Screening: The compound is incubated with a panel of kinases, each in the presence of an active-site directed ligand.

  • Quantification: The amount of kinase bound to the solid support (via the ligand) is quantified. A reduction in signal compared to a DMSO control indicates that the test compound has displaced the ligand and is interacting with the kinase.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding/inhibition. Hits are often defined as compounds that cause >90% inhibition at the screening concentration.

  • Follow-up: For confirmed hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 for each interacting kinase, providing a quantitative measure of selectivity.

Conclusion and Future Directions

The this compound motif is a valuable structural component for the design of potent tyrosinase inhibitors. The data presented herein demonstrates that compounds incorporating this moiety can achieve low micromolar to sub-micromolar inhibitory activity against tyrosinase, surpassing the potency of some commercially available agents.

However, the journey from a potent inhibitor to a viable therapeutic or cosmetic product is contingent on a thorough evaluation of its selectivity profile. The phenolic nature of these compounds necessitates a rigorous assessment of their potential interactions with other enzymes, particularly kinases and CYPs, to mitigate the risk of off-target effects. The experimental workflows and protocols detailed in this guide provide a robust framework for such an evaluation.

Future research should focus on:

  • Systematic Selectivity Screening: Profiling lead compounds against a broad panel of kinases and other relevant enzymes to identify and quantify any off-target activities.

  • Human Tyrosinase Assays: Validating the inhibitory activity against the human isoform of tyrosinase to ensure translational relevance.

  • Cell-based Assays: Assessing the ability of these inhibitors to reduce melanin production in cellular models (e.g., B16F10 melanoma cells) without causing cytotoxicity.

  • Structure-Selectivity Relationships: Elucidating the structural features that govern selectivity to guide the design of next-generation inhibitors with improved safety profiles.

By integrating potent on-target design with comprehensive selectivity profiling, researchers can unlock the full potential of this compound-based inhibitors as safe and effective modulators of skin pigmentation.

References

  • Skin Whitening Science. (n.d.). Melanin Synthesis Pathways. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Tyrosinase. Retrieved from [Link]

  • Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological Reviews, 84(4), 1155–1228.
  • Videira, I. F. S., Moura, D. F. L., & Magina, S. (2013). Mechanisms regulating melanogenesis.
  • ResearchGate. (n.d.). The pathway of melanin biosynthesis catalyzed by tyrosinase. Retrieved from [Link]

  • Kamal, S., & Khan, M. S. (2015). Extraction, Purification and Characterization of Tyrosinase from Button Mushroom and its Environmental Application. Bulletin of Environment, Pharmacology and Life Sciences, 4(5), 84-90.
  • Selin, M., & Khan, M. (2013). Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. ISRN Biochemistry, 2013, 813284.
  • Sánchez-Ferrer, A., Rodríguez-López, J. N., García-Cánovas, F., & García-Carmona, F. (1995). Tyrosinase: a comprehensive review of its mechanism. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1247(1), 1-11.
  • Mirabile, S., Ielo, L., Lombardo, L., Ricci, F., Gitto, R., Germanò, M. P., Pace, V., & De Luca, L. (2023). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. International Journal of Molecular Sciences, 24(9), 7944.
  • ResearchGate. (n.d.). Inhibition of monophenolase (a) and diphenolase (b) activity of tyrosinase by R1–R5 extracts from various parts of R. platyacantha. Retrieved from [Link]

  • Soundhari, C., & Rajarajeswari, K. (2017). Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. International Journal of ChemTech Research, 10(9), 1156-1167.
  • Chebil, L., Humeau, C., Falcimaigne, A., Engasser, J. M., & Ghoul, M. (2006). A new microplate method for the determination of tyrosinase activity. Journal of Biochemical and Biophysical Methods, 68(2), 125-132.
  • Mirabile, S., Ielo, L., Lombardo, L., Ricci, F., Gitto, R., Germanò, M. P., Pace, V., & De Luca, L. (2023). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. PubMed. Retrieved from [Link]

  • Garcia-Molina, F., Muñoz, J. L., Varon, R., Rodriguez-Lopez, J. N., Garcia-Canovas, F., & Tudela, J. (2007). Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. Journal of agricultural and food chemistry, 55(23), 9399-9406.
  • García-Molina, F., Muñoz, J. L., Varón, R., Rodríguez-López, J. N., García-Cánovas, F., & Tudela, J. (2005). Considerations about the inhibition of monophenolase and diphenolase activities of tyrosinase. Characterization of the inhibitor concentration which generates 50 % of inhibition, type and inhibition constants. A review. International Journal of Biological Macromolecules, 221, 131513.
  • García-Molina, F., Muñoz, J. L., Varón, R., Rodríguez-López, J. N., García-Cánovas, F., & Tudela, J. (2024). Considerations about the inhibition of monophenolase and diphenolase activities of tyrosinase. Characterization of the inhibitor concentration which generates 50 % of inhibition, type and inhibition constants. A review. Universidad de Murcia. Retrieved from [Link]

  • Li, Y., Feng, Y., Wei, S., & Wang, Q. (2023). Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. International Journal of Molecular Sciences, 24(6), 5898.
  • Skroza, D., Šimat, V., Smole Možina, S., & Generalić Mekinić, I. (2022). Possible Side Effects of Polyphenols and Their Interactions with Medicines. Foods, 11(23), 3804.
  • Nishikawa, M., Ariyoshi, N., Kotani, A., Ishii, I., Nakamura, H., Nakasa, H., ... & Kimura, S. (2009). Inhibitory effects of polyphenols on human cytochrome P450 3A4 and 2C9 activity. Food and Chemical Toxicology, 47(12), 3077-3081.
  • ResearchGate. (n.d.). Tyrosinase inhibitory activities of synthesized compounds. Retrieved from [Link]

  • Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Tyrosinase Inhibitors: A Perspective. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1393.
  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • Nocentini, A., & Supuran, C. T. (2018). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1739.
  • Gawlik-Dziki, U., Świeca, M., Dziki, D., & Baraniak, B. (2012). Natural Inhibitors of the Polyphenol Oxidase Activity Isolated from Shredded Stored Iceberg Lettuce (Lactuca sativa L.). Molecules, 17(11), 12846-12857.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. PubMed Central. Retrieved from [Link]

  • Stöckigt, D., Knorre, A., & Schubert, R. (2019).
  • Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Naturally-Occurring Tyrosinase Inhibitors: An Updated Review. Current Medicinal Chemistry, 19(26), 4488-4509.

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A Head-to-Head Comparison of Analytical Methods for the Detection of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. One such compound, 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated phenolic compound, requires robust analytical methods to ensure its purity and control its presence as a potential impurity. This guide provides a head-to-head comparison of the principal analytical techniques for the detection and quantification of this compound, offering insights into the methodologies, performance characteristics, and practical considerations for researchers, scientists, and drug development professionals.

The validation of analytical methods is a critical component of pharmaceutical quality assurance, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1] This guide is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH), focusing on key performance indicators such as specificity, linearity, accuracy, precision, and sensitivity.[2][3]

Comparative Overview of Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). While spectroscopic methods can be employed for the determination of total phenolic compounds, they lack the specificity required for the individual quantification of halogenated phenols.[4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Stationary Phase C18 reverse-phase silicaPhenyl-methylpolysiloxane (e.g., DB-5)
Derivatization Generally not required.Often required to increase volatility and thermal stability (e.g., silylation, acetylation).[5][6]
Selectivity High, determined by column chemistry, mobile phase composition, and detector wavelength.[3]Very high, with mass spectrometric detection providing definitive identification.[4]
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.Can achieve lower detection limits (pg/mL to ng/mL), especially with selected ion monitoring (SIM).[7][8]
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.
Instrumentation Cost Moderate to high.High.
Strengths Robust, versatile, suitable for non-volatile and thermally labile compounds.Excellent for volatile and semi-volatile compounds, provides structural information.[9]
Limitations Lower peak capacity compared to capillary GC.Not suitable for non-volatile or thermally unstable compounds without derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of compounds.[10] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Experimental Protocol: HPLC-UV

1. Chromatographic System:

  • System: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of phenolic compounds.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the analyte should be determined, with detection typically around 280 nm for phenolic compounds.[12][13]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

3. Method Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[2][3] This is demonstrated by the resolution of the analyte peak from other potential impurities.

  • Linearity: The linear relationship between the analyte concentration and the detector response. A correlation coefficient (R²) of ≥0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value, often determined through recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting stock Prepare Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solution stock->sample_prep injection Inject Samples & Standards cal_standards->injection sample_prep->injection hplc_system HPLC System Setup hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte peak_integration->quantification cal_curve->quantification report Generate Report quantification->report

Caption: Workflow for HPLC Method Development and Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of halogenated phenols, especially at trace levels.[4] Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of phenolic compounds.[5]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Extraction: For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte.[7][11]

  • Derivatization: Convert the phenolic hydroxyl group to a less polar, more volatile derivative. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC).[6] The reaction is typically carried out by heating the dried sample extract with the derivatizing agent.

2. GC-MS System:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating a wide range of semi-volatile compounds.[9][14]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]

3. Method Validation:

  • The validation parameters are similar to those for HPLC, with a focus on demonstrating the efficiency and reproducibility of the derivatization step.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting extraction Extraction (LLE/SPE) drying Solvent Evaporation extraction->drying derivatization Derivatization drying->derivatization injection Inject Derivatized Sample derivatization->injection gcms_system GC-MS System Setup gcms_system->injection data_acq Data Acquisition (Full Scan/SIM) injection->data_acq peak_id Peak Identification (Mass Spectra) data_acq->peak_id integration Peak Integration peak_id->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Workflow for GC-MS Analysis Including Derivatization.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust, straightforward, and high-throughput method suitable for routine quality control and purity assessments where high sensitivity is not the primary concern. On the other hand, GC-MS provides superior selectivity and sensitivity, making it the method of choice for trace-level impurity analysis and for confirmatory identification. A thorough method validation is essential for both techniques to ensure the generation of reliable and accurate data, which is a cornerstone of quality in the pharmaceutical industry.[1][15]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review.
  • Method 8041A: Phenols by Gas Chrom
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Chlorinated and Non-Chlorinated Phenols in Water.
  • Mass spectrometric detection of the Gibbs reaction for phenol analysis. PubMed.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org.
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Analytica Chimica Acta.
  • Spectroscopic Methods of Analysis. LibreTexts Chemistry.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatiz
  • Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations.
  • Ch24: Phenols-Spectroscopic Analysis. University of Calgary.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. US EPA.
  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated phenol compound. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to provide clear, actionable guidance.

Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Corrosivity: Can cause severe skin and eye irritation or burns.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes which can cause severe eye damage.[1][3]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Silver Shield®/4H®).[1] Double gloving is recommended.Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Body Protection A chemically resistant lab coat or apron worn over appropriate laboratory attire (long pants, closed-toe shoes).Provides a barrier against spills and splashes, protecting the skin from contact.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside of a fume hood.Protects against inhalation of dust or vapors, which can be harmful.[1][4][5]

Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by certified hazardous waste personnel. The following workflow provides a logical sequence for these procedures.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don Appropriate PPE B Designate a Hazardous Waste Accumulation Area A->B Ensure safety and compliance C Segregate Waste Streams B->C Begin waste handling D Collect Solid Waste in a Labeled, Compatible Container C->D For solid this compound E Collect Liquid Waste in a Labeled, Compatible Container C->E For solutions of this compound G Store Waste Container in Designated Area D->G E->G F Clean Contaminated Labware and Surfaces F->G Collect cleaning materials as solid waste H Arrange for Pickup by Certified Hazardous Waste Personnel G->H Follow institutional protocols

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Part 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect pure this compound, contaminated weigh boats, and other solid materials in a designated, puncture-proof, and sealable container.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container (e.g., glass or polyethylene).[8][9]

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

    • Never pour any solution containing this compound down the drain.[4][7]

  • Contaminated Labware and Materials:

    • Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected as solid hazardous waste.[7][8]

    • Place these items in a sealed bag or container that is also labeled as hazardous waste.

Part 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.[8]

    • Remove all sources of ignition.[10]

  • Cleanup Procedure for Small Spills:

    • Wearing the appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[8]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[8]

    • Ensure the area is well-ventilated during and after the cleanup.[4]

Part 3: Final Disposal
  • All waste containers must be kept securely closed except when adding waste.[7]

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][11] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[12]

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to these detailed procedures for the disposal of this compound, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • ChemicalBook. (2025-12-20). 4-Chlorophenol - Safety Data Sheet.
  • University of California, Berkeley. FACT SHEET: PHENOL. Office of Environment, Health & Safety.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - 4-Chlorophenol.
  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol.
  • U.S. Environmental Protection Agency. Method 604: Phenols.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • New Jersey Department of Health. 0401 - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2010, May 20). SAFETY DATA SHEET - 4-Fluorophenol.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
  • CDH Fine Chemical. 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Centers for Disease Control and Prevention. Hazardous Waste - Safety Checklist Program for Schools. NIOSH.
  • University of California, Santa Barbara. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Research Core Facilities. (2014, July 1). Safety Data Sheet - 4-Chlorothiophenol.

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Comprehensive Safety and Handling Guide for 4-(3-Chloro-4-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(3-Chloro-4-fluorophenyl)phenol. It is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. The protocols outlined herein are based on established best practices for handling halogenated phenolic compounds and are intended to create a self-validating system of safety.

Hazard Assessment and Toxidological Profile

This compound is a halogenated aromatic compound. Based on data from structurally similar compounds, it should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] Phenol and its derivatives can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[3][5][6] Ingestion of even small amounts of phenolic compounds can be fatal.[3]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe chemical burns.[2][4] Phenol has an anesthetic effect, which can delay the sensation of pain, leading to more severe exposure than initially realized.[1][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and may lead to permanent eye damage.[3][4][7]

  • Long-term Health Effects: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.[1][8] The International Agency for Research on Cancer (IARC) classifies phenol as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling. The following table summarizes the required PPE, with detailed explanations for each selection.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving with a thicker (8mil) nitrile glove as the outer layer and a standard nitrile glove as the inner layer. For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[8]Phenol and its derivatives can penetrate standard laboratory gloves. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Neoprene and butyl rubber offer enhanced protection against phenols.[3]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. When a splash hazard is present, chemical splash goggles and a full-face shield are mandatory.[1][8]Protects against accidental splashes to the eyes and face, which can cause severe and irreversible damage.[3]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[8]Prevents skin contact with the chemical. Long pants and closed-toe shoes are also required.
Respiratory Protection Not typically required when working in a certified chemical fume hood. If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection.[1]A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors.[8]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation exposure.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8] All personnel should be trained on their location and operation.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling the compound. Assemble all necessary equipment and reagents.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: Add the solvent to the solid in a suitable container within the fume hood. If heating is required, use a controlled heating mantle and ensure proper ventilation. Never heat phenol-containing compounds in an open vessel or a microwave oven.[3][8]

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling: After use, decontaminate the work area with a suitable cleaning agent. All contaminated materials, including gloves and weigh boats, must be disposed of as hazardous waste.

Chemical Handling Workflow Diagram

Handling_Workflow Prep Preparation in Fume Hood Weigh Weighing Prep->Weigh Sol Solution Preparation Weigh->Sol React Reaction Sol->React Decon Decontamination React->Decon Waste Waste Disposal Decon->Waste

Caption: Chemical Handling Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. If polyethylene glycol (PEG) 300 or 400 is available, repeatedly swab the affected area.[6][8] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[4][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[11] Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect human health and the environment.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11] Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.

  • Disposal Method: The preferred method for the disposal of phenolic waste is incineration at a licensed chemical disposal facility.[11] Never dispose of this chemical down the drain or in the regular trash.[11][12]

By implementing these comprehensive safety and handling protocols, researchers can work with this compound in a manner that prioritizes their well-being and minimizes environmental impact.

References

  • Standard Oper
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
  • for the SAFE USE of PHENOL. Cefic.
  • FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). Princeton University.
  • 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Cornell University.
  • SAFETY D
  • Phenol - Environment, Health & Safety. University of Michigan.
  • Phenol - SAFETY D
  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry |
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentr
  • How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. YouTube.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH.
  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry |
  • Phenol: toxicological overview - GOV.UK.
  • GPS Safety Summary - 2,3 Di Chloro Phenol - Aarti Industries.
  • Phenol - EPA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.